molecular formula C9H14O2 B1595756 1-Oxaspiro[4.5]decan-2-one CAS No. 699-61-6

1-Oxaspiro[4.5]decan-2-one

Cat. No.: B1595756
CAS No.: 699-61-6
M. Wt: 154.21 g/mol
InChI Key: QYNYVJFXPJUEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[4.5]decan-2-one (CAS 699-61-6) is a high-purity spirocyclic lactone compound of significant interest in chemical and pharmaceutical research. It features a unique structural motif where a lactone ring is spiro-fused to a cyclohexane ring. This compound serves as a crucial reference standard and building block in analytical method development, method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . Its well-characterized structure, with a molecular formula of C9H14O2 and a molecular mass of 154.21 g/mol, makes it a valuable compound for researchers . The this compound ring system has been identified as a core structure in natural products, such as in Terreintlactone C isolated from the fungus Aspergillus terreus , highlighting its relevance in natural product chemistry and bioorganic studies . Furthermore, structurally similar spirocyclic lactones are subjects of study in mass spectrometry to understand the electron impact decomposition and comparative stability of different ring systems . While this compound is reported to have applications in fragrance , its primary research value remains in its use as a sophisticated intermediate and analytical standard. This product is intended for research purposes only and is not for human or therapeutic use.

Properties

IUPAC Name

1-oxaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-4-7-9(11-8)5-2-1-3-6-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNYVJFXPJUEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052445
Record name 1-Oxaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-61-6
Record name 1-Oxaspiro[4.5]decan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxaspiro(4.5)decan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxaspiro[4.5]decan-2-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Oxaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oxaspiro[4.5]decan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 699-61-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of 1-Oxaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Oxaspiro[4.5]decan-2-one

This compound, a γ-butyrolactone featuring a spirocyclic cyclohexane ring, is a molecule of significant interest in synthetic and applied chemistry.[1][2] Its rigid, three-dimensional structure makes it a valuable building block for constructing more complex molecular architectures in drug discovery and natural product synthesis.[3] Furthermore, this and related spiro-lactones are recognized for their applications as fragrance ingredients, prized for their unique olfactive properties.[1][4]

This guide provides an in-depth exploration of the primary and most effective synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and efficient synthesis.

Primary Synthetic Strategy: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a cornerstone of organic synthesis, offering a reliable method for converting cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group.[5] This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, is particularly well-suited for the synthesis of this compound from its corresponding ketone precursor, spiro[4.5]decan-2-one.[5]

Mechanistic Rationale and Regioselectivity

The efficacy of the Baeyer-Villiger oxidation hinges on its predictable mechanism and regioselectivity. The reaction is initiated by the nucleophilic attack of a peroxyacid on the protonated carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[5][6] The subsequent step, which is rate-determining, involves the migration of one of the α-carbon substituents to the adjacent oxygen atom, displacing a carboxylate leaving group.[5][7]

The choice of which group migrates is governed by a well-established hierarchy of "migratory aptitude." The group that can better stabilize a positive charge will migrate preferentially.[8][9] The general order is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl.[8][10]

In the case of spiro[4.5]decan-2-one, the carbonyl is flanked by a secondary carbon (part of the lactone ring to be formed) and the quaternary spiro carbon. Based on the migratory aptitude, the more substituted tertiary/quaternary spiro carbon migrates in preference to the secondary methylene carbon, leading to the desired this compound product with high regioselectivity.

baeyer_villiger_mechanism Baeyer-Villiger Oxidation Mechanism cluster_0 Step 1: Criegee Intermediate Formation cluster_1 Step 2: Rearrangement & Product Formation Ketone Cyclic Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Peroxyacid RCO3H Criegee Criegee Intermediate ProtonatedKetone->Criegee + RCO3H Rearrangement Concerted Rearrangement (Rate-Determining Step) Criegee->Rearrangement Migratory Shift ProtonatedLactone Protonated Lactone Rearrangement->ProtonatedLactone Carboxylate RCO2H Rearrangement->Carboxylate Lactone Lactone Product ProtonatedLactone->Lactone - H+ lactonization_mechanism Acid-Catalyzed Lactonization Mechanism HydroxyAcid γ-Hydroxy Acid ProtonatedAcid Protonated Carboxylic Acid HydroxyAcid->ProtonatedAcid + H+ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral Intramolecular Nucleophilic Attack ProtonTransfer Protonated Intermediate Tetrahedral->ProtonTransfer Proton Transfer Lactone Lactone Product ProtonTransfer->Lactone - H2O, -H+ advanced_workflow Conceptual Advanced Synthesis Workflow SM Specialized Starting Materials (e.g., Furanone) Cascade Cascade Reaction (e.g., Michael Addition/ Cyclization) SM->Cascade Reagent Cyclohexane Precursor + Coupling Agent Reagent->Cascade Product This compound (or derivative) Cascade->Product

Sources

Spectroscopic Characterization of 1-Oxaspiro[4.5]decan-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Oxaspiro[4.5]decan-2-one (CAS No. 699-61-6) is a spirocyclic γ-lactone with a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[1] This compound and its derivatives are of significant interest in the fields of fragrance chemistry, natural product synthesis, and drug discovery due to their unique structural motifs and potential biological activities. As with any synthesized or isolated compound, unambiguous structural confirmation is paramount. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this compound.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features. The protocols described herein are designed to be self-validating, ensuring trustworthy and reproducible results.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the following IUPAC numbering scheme for this compound will be used throughout this guide.

Caption: IUPAC Numbering for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

A. Predicted ¹H NMR Spectral Data

While a publicly available, experimentally verified ¹H NMR spectrum for this specific compound is not readily accessible, the expected chemical shifts and multiplicities can be predicted based on the structure and data from similar spiro-γ-lactones.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-32.5 - 2.7Triplet (t)7-8
H-41.9 - 2.1Triplet (t)7-8
H-6, H-10 (axial)1.4 - 1.6Multiplet (m)-
H-6, H-10 (equatorial)1.6 - 1.8Multiplet (m)-
H-7, H-8, H-91.3 - 1.7Multiplet (m)-

Interpretation and Rationale:

  • Protons on the Lactone Ring (H-3 and H-4): The methylene protons alpha to the carbonyl group (H-3) are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the carbonyl. The protons on C4, being adjacent to the spiro center, will also be in a distinct chemical environment.

  • Protons on the Cyclohexane Ring: The ten protons on the cyclohexane ring will exist in a complex series of overlapping multiplets in the upfield region of the spectrum. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants.

B. Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)175 - 180
C-5 (Spiro)85 - 95
C-330 - 35
C-425 - 30
C-6, C-1035 - 40
C-7, C-920 - 25
C-825 - 30

Interpretation and Rationale:

  • Carbonyl Carbon (C-2): The carbonyl carbon of the lactone is the most downfield signal, typically appearing in the 175-180 ppm range.

  • Spiro Carbon (C-5): The spiro carbon, being attached to two oxygen atoms in related spiroketals, is significantly downfield for a quaternary carbon, expected in the 85-95 ppm region.

  • Cyclohexane and Lactone Carbons: The remaining methylene carbons of the cyclohexane and lactone rings will appear in the aliphatic region of the spectrum.

C. Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) prep1 Dissolve ~10 mg of sample prep2 in ~0.7 mL of CDCl3 prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Acquire 1H Spectrum prep4->acq1 acq2 Acquire 13C Spectrum acq1->acq2 acq3 (Optional) 2D NMR (COSY, HSQC) acq2->acq3

Caption: Workflow for NMR data acquisition.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set a spectral width appropriate for proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and calibrate the chemical shift scale to the TMS signal.

    • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

    • For complex spectra, consider performing 2D NMR experiments such as COSY and HSQC to aid in the assignment of proton and carbon signals.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key feature to identify is the γ-lactone.

A. Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1770StrongC=O stretch (γ-lactone)
2850-2950StrongC-H stretch (aliphatic)
1150-1250StrongC-O stretch (ester)

Interpretation and Rationale:

  • Carbonyl Stretch: The most characteristic absorption will be the strong C=O stretching band of the γ-lactone. The five-membered ring strain typically shifts this absorption to a higher wavenumber (~1770 cm⁻¹) compared to a six-membered lactone or an acyclic ester.

  • C-H Stretch: Strong absorptions in the 2850-2950 cm⁻¹ region will confirm the presence of aliphatic C-H bonds.

  • C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region is indicative of the C-O single bond stretch of the ester functionality.

B. Experimental Protocol for IR Data Acquisition

G cluster_prep Sample Preparation (Neat Liquid) cluster_acq Data Acquisition (FT-IR) prep1 Place a drop of sample prep2 on a salt plate (NaCl or KBr) prep1->prep2 prep3 Place a second plate on top prep2->prep3 prep4 to form a thin film prep3->prep4 acq1 Obtain a background spectrum prep4->acq1 acq2 Place sample in the beam path acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3

Caption: Workflow for IR data acquisition.

  • Sample Preparation (Neat Film):

    • As this compound is a liquid at room temperature, the simplest method is to prepare a neat film.

    • Place one to two drops of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, gently pressing to form a thin, uniform film of the liquid between the plates.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • First, acquire a background spectrum of the empty sample compartment to subtract atmospheric absorptions.

    • Place the salt plate assembly in the sample holder in the instrument's beam path.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Label the significant peaks in the spectrum and correlate them with the expected functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

A. Experimentally Observed Mass Spectral Data

Based on data from the NIST Mass Spectrometry Data Center, the following key fragments are observed for this compound.[1]

Table 4: Key Mass Fragments for this compound

m/zProposed Fragment
154[M]⁺ (Molecular Ion)
111[M - C₃H₇]⁺
98[M - C₄H₈O]⁺

Interpretation of Fragmentation Pattern:

  • Molecular Ion (m/z 154): The presence of a peak at m/z 154 confirms the molecular weight of the compound.

  • Key Fragments: The fragmentation of spirocyclic compounds can be complex. The observed fragments at m/z 111 and 98 likely arise from rearrangements and cleavages of the cyclohexane and lactone rings.

B. Experimental Protocol for GC-MS Data Acquisition

G cluster_prep Sample Preparation cluster_acq GC-MS Analysis prep1 Prepare a dilute solution prep2 of the sample in a volatile solvent prep1->prep2 prep3 (e.g., dichloromethane or ethyl acetate) prep2->prep3 acq1 Inject sample into GC prep3->acq1 acq2 Separate components on capillary column acq1->acq2 acq3 Analyze eluting compounds by MS acq2->acq3

Caption: Workflow for GC-MS data acquisition.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, with a typical split ratio of 50:1.

    • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: A temperature gradient program is recommended to ensure good separation and peak shape. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

IV. Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and reliable method for its structural confirmation. While publicly available experimental NMR and IR data are limited, the predicted spectra, in conjunction with the experimentally observed mass spectral fragmentation, offer a strong basis for characterization. The detailed experimental protocols provided in this guide are intended to empower researchers to generate high-quality, reproducible data, ensuring the scientific integrity of their work. Adherence to these methodologies will enable confident identification and further investigation of this and related spirocyclic lactones in various scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 1-Oxaspiro[4.5]decan-2-one: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxaspiro[4.5]decan-2-one, a captivating spirocyclic γ-lactone, holds a significant position in the landscape of organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure imparts unique physicochemical properties, making it a valuable scaffold for the development of novel therapeutics and a sought-after ingredient in the fragrance industry. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key methodologies for the preparation of this intriguing molecule. We will delve into the foundational classical reactions that likely paved the way for its initial synthesis, explore established general synthetic routes with detailed protocols, and touch upon modern catalytic advancements. This guide aims to equip researchers with a thorough understanding of this compound, fostering further innovation in its application.

Introduction: The Significance of a Spirocyclic Lactone

This compound, with the systematic IUPAC name this compound and CAS Registry Number 699-61-6, is a bicyclic organic compound featuring a γ-butyrolactone ring fused to a cyclohexane ring at a single, shared carbon atom—the spiro center.[1] This unique structural arrangement confers a high degree of conformational rigidity, a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets.

The γ-lactone moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds.[2] The incorporation of a spirocyclic system, such as in this compound, further enhances its appeal as a building block in the synthesis of complex molecular architectures. While not reported to be found in nature, its synthetic accessibility and versatile chemical handles have cemented its importance in various fields.[3]

Table 1: Physicochemical Properties of this compound [1][3]

PropertyValue
Molecular FormulaC₉H₁₄O₂
Molecular Weight154.21 g/mol
AppearanceColorless to pale yellow liquid (est.)
Boiling Point260.48 °C (est. at 760 mm Hg)
logP (o/w)1.347 (est.)
CAS Number699-61-6
Beilstein Reference0119536

Historical Perspective: Unraveling the Discovery and Early Synthesis

Pinpointing the exact moment of the first synthesis of this compound is challenging due to the historical nature of chemical literature. However, toxicological data for the compound was published as early as 1960 in the journal Arzneimittel-Forschung (Drug Research), indicating its existence and availability at that time.[3][4] The Beilstein Handbook, a comprehensive database of organic compounds, also references this early work.[4]

Given the chemical knowledge of that era, it is highly probable that the initial syntheses of this compound were achieved through well-established, classical reactions of organic chemistry. One of the most logical and powerful methods for the formation of γ-hydroxy acids, the precursors to γ-lactones, was the Reformatsky reaction .[5]

The Plausible First Synthesis: A Reformatsky-Based Approach

The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc to form a β-hydroxy ester.[5] In the context of this compound, the reaction would involve cyclohexanone and an ethyl γ-bromobutyrate, followed by intramolecular cyclization (lactonization) of the resulting γ-hydroxy ester.

The causality behind this choice of reaction lies in its reliability and the ready availability of the starting materials. Cyclohexanone is a common and inexpensive feedstock, and α-halo esters are readily prepared. The zinc enolate formed in the Reformatsky reaction is less basic than the corresponding Grignard or organolithium reagents, which allows for the presence of the ester functionality without self-condensation.[6]

Diagram 1: Plausible Early Synthetic Pathway via Reformatsky Reaction

G cyclohexanone Cyclohexanone intermediate γ-Hydroxy ester intermediate cyclohexanone->intermediate 1. Reformatsky Reaction bromoester Ethyl γ-bromobutyrate bromoester->intermediate zinc Zn zinc->intermediate product This compound intermediate->product 2. Acid-catalyzed lactonization

Caption: A plausible early synthetic route to this compound.

Evolution of Synthetic Methodologies

Following its initial preparation, more refined and versatile methods for the synthesis of this compound and its derivatives have been developed. These advancements have focused on improving yields, enhancing stereoselectivity, and expanding the scope of accessible analogs for various applications.

General Synthesis from 5-Methylene-2(5H)-furanone

A significant contribution to the synthesis of 1-oxaspiro[4.5]decan-2-ones was reported in 1991 in The Journal of Organic Chemistry. This method utilizes the Diels-Alder reaction between 5-methylene-2(5H)-furanone and a suitable diene, followed by subsequent transformations. This approach provides a versatile entry into a range of spirocyclic lactones.

Experimental Protocol: A Representative General Synthesis

Step 1: Diels-Alder Reaction

  • To a solution of 5-methylene-2(5H)-furanone (1.0 eq) in a suitable solvent (e.g., toluene), add an excess of a diene that can generate a cyclohexene ring upon reaction (e.g., 1,3-cyclohexadiene for a related bicyclic system, or a more complex diene for the direct spirocycle precursor).

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography on silica gel.

Step 2: Reduction and Lactonization

  • Dissolve the purified cycloadduct (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to facilitate the lactonization of the intermediate hydroxy acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or distillation.

Diagram 2: General Synthetic Workflow

G start Starting Materials (e.g., 5-Methylene-2(5H)-furanone, Diene) step1 Diels-Alder Reaction start->step1 intermediate1 Cycloadduct step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Hydroxy ester/acid step2->intermediate2 step3 Lactonization intermediate2->step3 product This compound step3->product

Caption: A generalized workflow for the synthesis of this compound.

Modern Catalytic Approaches

More recently, the focus has shifted towards the development of catalytic and enantioselective methods for the synthesis of spiro-γ-lactones. These modern approaches offer greater efficiency, milder reaction conditions, and the ability to control the stereochemistry of the spiro center, which is crucial for applications in drug discovery.

Examples of such methods include:

  • Tandem Prins/Pinacol Reactions: Lewis acid-catalyzed cascade reactions have been developed for the synthesis of oxaspiro[4.5]decan-1-one scaffolds, which are constitutional isomers of the target molecule and highlight the power of cascade reactions in building spirocyclic systems.[5]

  • Enantioselective Catalysis: The use of chiral catalysts, such as N-heterocyclic carbenes (NHCs), has enabled the enantioselective synthesis of spiro γ-butyrolactones through formal [3+2] annulation reactions.[7]

These advanced methods represent the cutting edge of spiro-lactone synthesis and are paving the way for the creation of novel and structurally diverse molecules with potential biological activity.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound [1]

TechniqueKey Features
¹H NMR Complex multiplets in the aliphatic region corresponding to the protons of the cyclohexane and butyrolactone rings.
¹³C NMR A characteristic signal for the carbonyl carbon of the lactone around 177 ppm. Signals for the spiro carbon and the oxygen-bearing carbon of the lactone ring. Multiple signals in the aliphatic region for the remaining carbon atoms.
IR Spectroscopy A strong absorption band around 1770 cm⁻¹ corresponding to the C=O stretching vibration of the γ-lactone.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 154, consistent with the molecular formula C₉H₁₄O₂.

Applications in Drug Development and Fragrance Industry

The rigid spirocyclic scaffold of this compound makes it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications. The lactone ring can be opened to reveal carboxylic acid and alcohol functionalities, which can be further elaborated. The cyclohexane ring can also be functionalized to introduce additional diversity. Derivatives of 1-oxaspiro[4.5]decane have been investigated for a range of biological activities.[8]

In the fragrance industry, this compound and its derivatives are valued for their unique olfactory properties. For instance, the 8-methyl derivative is noted for its coconut, sweet, and creamy scent profile.[9]

Conclusion

This compound, from its probable origins in classical organic reactions to its synthesis via modern catalytic methods, represents a molecule of enduring interest. Its unique structural features have made it a valuable tool for both fragrance chemists and medicinal chemists. This guide has provided a comprehensive overview of its discovery, the historical evolution of its synthesis, and detailed experimental insights. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the importance of this compound as a versatile building block is set to increase, promising new discoveries in the fields of drug development and materials science.

References

  • General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry. 1991. [Link]

  • This compound MSDS CasNo.699-61-6 - LookChem. [Link]

  • This compound. PubChem. [Link]

  • The first synthesis of a borylated α-methylene-γ-butyrolactone. PubMed. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Reformatsky Reaction. NROChemistry. [Link]

  • Enantioselective synthesis of spiro γ-butyrolactones by N-heterocyclic carbene (NHC)-catalyzed formal [3+2] annulation of enals. Royal Society of Chemistry. [Link]

  • Spiro Compounds: A Brief History. ResearchGate. [Link]

  • Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Publications. [Link]

  • 1-oxaspiro(4,5)decan-2-one, 699-61-6. The Good Scents Company. [Link]

  • Atiprimod. Wikipedia. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]

  • 1-Oxaspiro(4.5)decan-2-one, 8-(1-methylethyl)-, trans-. PubChem. [Link]

  • Process for the preparation of gamma-butyrolactone.
  • Process for gamma-butyrolactone production.
  • Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power. PubMed. [Link]

  • This compound, 8-methyl-. The Fragrance Conservatory. [Link]

Sources

The 1-Oxaspiro[4.5]decan-2-one Motif: A Technical Guide to its Presence in Nature and Scientific Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 1-oxaspiro[4.5]decan-2-one scaffold, a recurring structural motif in natural products. While the direct isolation of the parent compound, this compound, from natural sources is not extensively documented, the broader family of related spiro-lactones is of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development. This document will explore the known occurrences of the 1-oxaspiro[4.5]decane skeleton in nature, methodologies for its identification and characterization, and its potential biological activities, using this compound as a foundational model for this class of compounds.

Introduction to the 1-Oxaspiro[4.5]decane Skeleton

The 1-oxaspiro[4.5]decane ring system is a spirocyclic structure characterized by a five-membered lactone ring fused to a six-membered cyclohexane ring at a single carbon atom. This arrangement imparts a unique three-dimensional architecture that is often associated with specific biological activities. The "-2-one" designation in this compound indicates the presence of a carbonyl group at the second position of the oxaspiro system, defining it as a γ-lactone.

Derivatives of this core structure are found in a variety of natural sources, including fungi, marine organisms, and plants. These natural products exhibit a range of biological effects, including antifungal and cytotoxic properties, making the 1-oxaspiro[4.5]decane scaffold a compelling target for natural product synthesis and medicinal chemistry programs.

Natural Occurrence of the 1-Oxaspiro[4.5]decane Motif

While specific reports detailing the isolation of the parent this compound are scarce, the broader structural motif is present in a number of more complex natural products. For instance, various substituted 1-oxaspiro[4.5]decanes and related spiroketals have been identified.

A noteworthy example is the isolation of a 2-oxaspiro[4.5]decane derivative, roussoellide, from the endophytic fungus Roussoella sp.[1]. Although this represents a different isomeric form, it highlights the biosynthetic capability of fungi to produce such spirocyclic systems. Additionally, theaspirane, a significant flavor component in tea, possesses a 1-oxaspiro[4.5]dec-6-ene skeleton.

The 1,6-dioxaspiro[4.5]decane skeleton, a related spiroketal, is a core structural element in numerous biologically active natural products, including some insect pheromones and marine toxins[2][3]. This underscores the prevalence and importance of the spiro[4.5]decane framework in chemical ecology and pharmacology.

It has been noted that this compound is a spironolactone found in natural products that exhibit antifungal properties, though the specific natural sources have not been detailed in readily available literature.

Isolation and Structural Elucidation

The identification and characterization of this compound and its derivatives from natural sources rely on a combination of chromatographic and spectroscopic techniques. The following section outlines a general workflow for the isolation and structural elucidation of such compounds.

General Isolation Workflow

A typical workflow for isolating a hypothetical natural source of this compound would involve the following steps:

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation Methodologies

Once isolated, the structure of this compound can be unequivocally determined using a suite of spectroscopic techniques.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the isolated compound. For this compound (C9H14O2), the expected exact mass would be a key initial data point. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for identifying volatile spiro-lactones in complex mixtures, such as essential oils or crude extracts. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of 1D and 2D NMR experiments would be employed.

  • ¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their multiplicities (splitting patterns), providing information about adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. The chemical shift of the carbonyl carbon in the lactone ring is a characteristic feature. Publicly available spectral data can serve as a reference for these chemical shifts[4][5].

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity of the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the cyclohexane and lactone rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for confirming the spirocyclic junction and the overall carbon skeleton.

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value/Observation
HRMS Molecular FormulaC9H14O2
[M+H]⁺m/z 155.1067
¹³C NMR Carbonyl Carbon (C=O)~177 ppm
Spiro Carbon~85 ppm
Other Aliphatic Carbons20-40 ppm
¹H NMR Protons on Cyclohexane RingMultiplets in the aliphatic region
Protons on Lactone RingDistinct multiplets, potentially deshielded
IR Carbonyl Stretch (C=O)~1770 cm⁻¹ (characteristic for a γ-lactone)

Biosynthetic Considerations

While the specific biosynthetic pathway for this compound has not been elucidated, the formation of related spiroketals in nature often involves the cyclization of a polyketide precursor. The biosynthesis of spiroketals can proceed through the cyclization of a hydroxy-keto intermediate, which can be derived from fatty acid or polyketide metabolism. The proposed biosynthesis of other spiro systems, such as 1-oxa-3-azaspiro[4.5]decanes in marine organisms, provides a model for how such structures can be assembled enzymatically[6].

Biosynthesis Polyketide Polyketide Precursor HydroxyKeto Hydroxy-Keto Intermediate Polyketide->HydroxyKeto Tailoring Enzymes Cyclization Enzymatic Cyclization (Intramolecular Ketalization/Lactonization) HydroxyKeto->Cyclization Spiroketal 1-Oxaspiro[4.5]decane Scaffold Cyclization->Spiroketal

Caption: Hypothetical biosynthetic pathway to a 1-oxaspiro[4.5]decane scaffold.

Biological Activity and Potential Applications

The interest in the 1-oxaspiro[4.5]decane scaffold is largely driven by the biological activities exhibited by its derivatives.

Antifungal Activity

As previously mentioned, there are indications that spiro-lactones of this type possess antifungal properties. The lactone functionality is a common feature in many bioactive natural products and can act as a Michael acceptor or an electrophile, potentially interacting with biological nucleophiles in fungal enzymes or proteins. Further investigation into the antifungal spectrum and mechanism of action of this compound and its analogs is warranted.

Cytotoxic and Anticancer Potential

Many natural products containing spiroketal or spiro-lactone motifs have demonstrated significant cytotoxicity against various cancer cell lines. The rigid, three-dimensional structure of these molecules can facilitate specific interactions with protein binding sites. The evaluation of this compound and its derivatives in anticancer assays could be a fruitful area of research.

Application in Fragrance and Flavor Chemistry

Derivatives of the 1-oxaspiro[4.5]decane skeleton are also utilized in the fragrance industry. For example, 8-methyl-1-oxaspiro[4.5]decan-2-one is noted for its creamy, coconut-like, and sweet aroma profile[7]. This highlights the potential for this class of compounds in applications beyond pharmaceuticals.

Conclusion and Future Directions

The this compound scaffold represents an intriguing and potentially valuable structural motif for drug discovery and other applications. While its direct natural occurrence requires further substantiation, the presence of related structures in a variety of natural sources, particularly fungi and marine organisms, suggests that it is a biosynthetically accessible and biologically relevant framework.

Future research in this area should focus on:

  • Targeted screening of natural product extracts for the presence of this compound and its derivatives.

  • Elucidation of the biosynthetic pathways leading to these spiro-lactones to enable synthetic biology approaches for their production.

  • Comprehensive evaluation of the biological activity profile of a library of synthetic and natural 1-oxaspiro[4.5]decane analogs to establish structure-activity relationships.

For researchers and drug development professionals, the 1-oxaspiro[4.5]decane skeleton offers a promising starting point for the design and synthesis of novel therapeutic agents and other valuable chemical entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 1-oxaspiro(4,5)decan-2-one. [Link]

  • ResearchGate. Natural products containing 1‐oxaspiro[4.5]decane skeleton. [Link]

  • ResearchGate. Typical spiroketal natural products with 1,6-dioxaspiro[4.5]decane.... [Link]

  • ResearchGate. Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products. [Link]

  • ResearchGate. Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and.... [Link]

  • Taylor & Francis Online. 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp. PSU-H51. [Link]

  • The Fragrance Conservatory. This compound, 8-methyl-. [Link]

  • SpectraBase. This compound. [Link]

  • NIST Chemistry WebBook. 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-. [Link]

Sources

1-Oxaspiro[4.5]decan-2-one derivatives and analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Oxaspiro[4.5]decan-2-one Derivatives and Analogs

Foreword

The spirocyclic scaffold represents a unique and privileged structural motif in chemistry. By constraining two rings to a single common atom, these systems introduce a three-dimensional complexity that is both a synthetic challenge and a gateway to novel chemical space. Among these, the this compound core, a spirocyclic γ-butyrolactone fused with a cyclohexane ring, serves as a foundational structure for a diverse range of molecules. This guide provides a technical overview of this core, its derivatives, and its analogs for researchers and drug development professionals. We will delve into the fundamental properties, synthesis strategies, analytical characterization, and known applications, with a focus on the causal relationships that underpin experimental design and molecular function.

Chapter 1: The Core Moiety: this compound

The parent compound, this compound, is the cornerstone of this chemical family. Understanding its basic properties is essential before exploring its more complex derivatives.

Structure and Nomenclature

The systematic IUPAC name for this compound is This compound .[1] It consists of a five-membered lactone (γ-butyrolactone) and a six-membered cyclohexane ring joined at a single quaternary carbon atom. This spiro center is designated as C5 in the lactone ring and C1 in the cyclohexane ring according to IUPAC nomenclature rules.

  • Synonyms: The compound is also known by several other names, including Cyclohexane-1-spiro-4-butyrolactone and 1-hydroxy-cyclohexanepropanoic acid γ-lactone.[1]

  • CAS Registry Number: 699-61-6[1][2][3]

Physicochemical Properties

A summary of the key computed and experimental properties of the parent molecule is presented below. This data is critical for predicting solubility, designing purification strategies (e.g., distillation, chromatography), and understanding its behavior in various chemical environments.

PropertyValueSource
Molecular Formula C₉H₁₄O₂PubChem[1]
Molecular Weight 154.21 g/mol PubChem[1]
Monoisotopic Mass 154.09938 DaPubChemLite[4]
XLogP3-AA (est.) 1.8The Good Scents Company[5]
Boiling Point (Predicted) 266.3 ± 8.0 °CChemicalBook[6]
Density (Predicted) 1.04 ± 0.1 g/cm³ChemicalBook[6]
SMILES C1CCC2(CC1)CCC(=O)O2PubChem[1]
InChIKey QYNYVJFXPJUEMW-UHFFFAOYSA-NPubChem[1]

Chapter 2: Synthesis Strategies

The construction of the spirocyclic lactone core is a non-trivial synthetic task that requires precise control over the formation of the quaternary carbon center. Methodologies often rely on intramolecular cyclization or cycloaddition reactions.

Intramolecular Cyclization Approaches

A prevalent strategy involves the cyclization of a precursor molecule already containing the cyclohexane ring and a side chain capable of forming the lactone.

  • Acid-Catalyzed Lactonization: A common precursor is a 1-(carboxyethyl)cyclohexanol derivative. Treatment with an acid catalyst promotes an intramolecular esterification (lactonization) to yield the spirocyclic core. The choice of acid is critical; protic acids like H₂SO₄ or Lewis acids like BF₃·OEt₂ can be effective, with the latter often providing milder conditions and higher yields.

  • Halolactonization: An alternative approach starts with an unsaturated carboxylic acid, such as 1-(alkenyl)cyclohexanecarboxylic acid. Treatment with an iodine source (e.g., I₂) and a base (e.g., NaHCO₃) triggers an iodolactonization cascade, forming an iodinated spiro-lactone intermediate that can be subsequently dehalogenated. This method provides excellent control over stereochemistry at the newly formed centers.

Cycloaddition and Annulation Strategies

These methods build the spiro-system by forming one of the rings onto a pre-existing cyclic precursor.

  • Diels-Alder Reaction: A powerful approach involves the [4+2] cycloaddition of a diene with a suitable dienophile. For instance, a general synthesis has been reported using 5-methylene-2(5H)-furanone as a dienophile, which reacts with various dienes to form the this compound skeleton.[7][8] The regioselectivity and stereoselectivity of this reaction are governed by frontier molecular orbital theory, and the choice of Lewis acid catalyst can significantly influence the outcome, particularly in asymmetric variants.

Epoxidation and Ring-Opening Cascades

More advanced strategies enable the synthesis of highly functionalized derivatives. One such method involves the epoxidation of a cyclohexene precursor followed by a controlled, chelation-assisted epoxide opening, which can lead directly to the spiro-lactone structure.[9] This approach is particularly valuable for creating derivatives with additional hydroxyl groups or other functionalities on the cyclohexane ring, offering a pathway to complex natural product analogs.[9]

Workflow: General Synthesis via Intramolecular Lactonization

G A Start: Cyclohexanone B Step 1: Nucleophilic Addition (e.g., Reformatsky Reaction with ethyl bromoacetate) A->B C Intermediate: 1-(carboethoxymethyl)cyclohexanol B->C D Step 2: Hydrolysis (e.g., NaOH, H₃O⁺) C->D E Intermediate: 1-(carboxymethyl)cyclohexan-1-ol D->E F Step 3: Acid-Catalyzed Lactonization (e.g., p-TsOH, Toluene, Dean-Stark) E->F G Product: This compound F->G

Caption: A typical reaction sequence for synthesizing the parent core.

Chapter 3: Spectroscopic and Analytical Characterization

Unambiguous identification of the this compound core and its derivatives relies on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is characterized by a complex multiplet pattern in the aliphatic region (typically 1.2-2.5 ppm) corresponding to the protons of the cyclohexane and lactone rings. The absence of vinyl or aromatic protons is a key indicator for the saturated core.

    • ¹³C NMR: The carbon spectrum is highly informative. A key signal is the carbonyl carbon (C=O) of the lactone, which appears significantly downfield (around 170-180 ppm). The spiro-carbon (quaternary) also has a characteristic shift, and the remaining aliphatic carbons provide a fingerprint of the specific substitution pattern. PubChem provides reference spectra for the parent compound.[1]

  • Mass Spectrometry (MS):

    • Electron ionization (EI) or chemical ionization (CI) methods are used to determine the molecular weight. The molecular ion peak (M⁺) for the parent compound is observed at m/z = 154.[1] High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition (C₉H₁₄O₂).[10][11]

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the lactone carbonyl (C=O) stretch, typically found in the range of 1760-1780 cm⁻¹. This high frequency is characteristic of a five-membered ring lactone.

Chapter 4: Known Derivatives and Analogs

The true utility of the this compound scaffold lies in its capacity for derivatization, leading to a wide array of analogs with diverse properties.

Alkyl-Substituted Derivatives

Simple alkylation, primarily on the cyclohexane ring, is common, particularly in the fragrance industry.

  • 8-Methyl-1-oxaspiro[4.5]decan-2-one (CAS 94201-19-1): This derivative is noted for its lactonic, coconut, and creamy scent profile.[6][12][13]

  • 8-(1-methylethyl)-1-oxaspiro[4.5]decan-2-one (trans-) : An isopropyl-substituted analog, also used as a fragrance ingredient.[14]

  • 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene (Theaspirane): This unsaturated analog is a well-known aroma compound.[15]

Heteroatom-Containing Analogs (Azaspiro Derivatives)

Replacing the spiro-carbon or other atoms in the rings with heteroatoms, particularly nitrogen, has opened avenues for pharmacologically active compounds.

  • 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones: These analogs, featuring a nitrogen atom in the lactone ring (now a lactam) and a dienone system in the six-membered ring, have been synthesized and evaluated for antitumor activity.[10]

  • 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones: Further derivatization with sulfonyl groups has yielded potent anticancer agents.[11]

  • 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives: These complex analogs have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a target for treating ischemia/reperfusion injury.[16][17]

Diagram: Structural Diversity of the Spiro[4.5]decane Core

G Core This compound (Core Structure) Alkyl Alkyl Derivatives (e.g., 8-methyl-) Core->Alkyl Ring Substitution Unsat Unsaturated Analogs (e.g., Theaspirane) Core->Unsat Desaturation Aza_Lactam 1-Oxa-4-azaspiro[...]diones (Antitumor) Core->Aza_Lactam N-incorporation & Oxidation Triaza 1,4,8-Triazaspiro[...]ones (mPTP Inhibitors) Core->Triaza Ring Expansion & N-incorporation

Caption: The chemical space accessible from the core scaffold.

Chapter 5: Applications and Biological Activity

While initially explored for their olfactory properties, derivatives of this compound are gaining significant attention in medicinal chemistry.

Fragrance and Flavor Industry

The parent compound and its simple alkyl derivatives are valued as fragrance ingredients.[1][12][18] Their characteristic lactonic, creamy, and fruity notes make them useful components in perfumes and consumer products.[13] The rigid spirocyclic structure likely contributes to their unique odor profiles and stability.

Antifungal Activity

Some natural products containing the this compound skeleton have been reported to exhibit antifungal properties.[9] This suggests that the core scaffold may be a viable starting point for the development of novel agricultural or clinical antifungal agents.

Anticancer Activity

The most promising therapeutic application to date is in oncology. A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have demonstrated potent cytotoxic activity against several human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer.[10]

  • Mechanism Insight: For example, compound 11h from one study emerged as a highly effective agent against all three cell lines, with IC₅₀ values as low as 0.08 µM.[10] Further work on related sulfonylazaspirodienones showed that derivative 7j arrested MDA-MB-231 cells in the G2/M phase of the cell cycle and induced apoptosis, with an IC₅₀ of 0.05 µM.[11] The quinone-like moiety in these analogs is likely crucial for their bioactivity, possibly through redox cycling or by acting as a Michael acceptor, but the precise molecular targets are still under investigation.

Cardioprotective and Neuroprotective Potential

Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been synthesized and identified as novel inhibitors of the mitochondrial permeability transition pore (mPTP).[16][17]

  • Therapeutic Rationale: The opening of the mPTP is a critical event in cell death pathways associated with ischemia/reperfusion injury, which occurs in conditions like heart attack and stroke. By inhibiting the pore's opening, these compounds can protect cells (e.g., cardiomyocytes) from death.[17] This positions them as promising leads for developing drugs to mitigate tissue damage following ischemic events.

Chapter 6: Experimental Protocols

This section provides an illustrative protocol for the synthesis of a derivative, based on methodologies described in the literature.

Protocol: Synthesis of a 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivative

This protocol is adapted from the general procedures for synthesizing antitumor analogs.[10] It involves the key step of an oxidative cyclization.

Objective: To synthesize an N-substituted 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione from an N-(4-hydroxyphenyl)acetamide precursor.

Materials:

  • N-(4-hydroxyphenyl)-2-chloroacetamide (or other suitable amide precursor)

  • Phenyliodine(III) diacetate (PIDA) or similar hypervalent iodine reagent

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Dissolution: Dissolve the N-(4-hydroxyphenyl)acetamide precursor (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add the oxidative reagent, PIDA (1.1 to 1.5 eq), to the solution portion-wise at 0 °C. Rationale: Portion-wise addition at low temperature helps to control the exothermic reaction and minimize side-product formation.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. This neutralizes any acidic byproducts.

  • Extraction: Extract the aqueous mixture three times with dichloromethane. The organic layers contain the desired product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexane as the eluent system. Rationale: Chromatography is necessary to separate the spirocyclic product from unreacted starting material and oxidation byproducts.

  • Characterization: Collect the pure fractions and concentrate to yield the final product. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and HRMS.

Self-Validation:

  • Expected Yield: 60-80%

  • ¹H NMR: Expect to see characteristic signals for the dienone protons (typically in the 6.0-7.0 ppm range) and the protons on the lactam ring.

  • ¹³C NMR: The appearance of two carbonyl signals (one for the lactam, one for the quinone) around 170-185 ppm and the spiro-carbon signal around 85-90 ppm would be confirmatory.[10]

Conclusion and Future Outlook

The this compound core is more than just a fragrant molecule; it is a versatile scaffold with significant untapped potential. While its derivatives have found a niche in the fragrance industry, the future lies in the exploration of its more complex, heteroatom-containing analogs for therapeutic applications. The potent antitumor and cardioprotective activities observed in early studies are highly encouraging. Future research should focus on elucidating the precise mechanisms of action of these bioactive compounds, optimizing their pharmacokinetic properties through medicinal chemistry efforts, and expanding the synthetic toolbox to access even greater structural diversity. The inherent three-dimensionality and conformational rigidity of this spirocyclic system will continue to make it an attractive and fruitful area for scientific investigation.

References

  • PubChem. This compound. Available from: [Link]

  • PubChem. 1-Oxaspiro(4.5)decan-2-one, 8-methyl-. Available from: [Link]

  • The Journal of Organic Chemistry. General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. Available from: [Link]

  • PubChem. 1-Oxaspiro(4.5)decan-2-one, 8-(1-methylethyl)-, trans-. Available from: [Link]

  • The Good Scents Company. 1-oxaspiro(4,5)decan-2-one. Available from: [Link]

  • ResearchGate. Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. Available from: [Link]

  • Food and Chemical Toxicology. RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6-diene, 2,6,9,10-tetramethyl-, CAS Registry Number 71078-31-4. Available from: [Link]

  • ResearchGate. ChemInform Abstract: General Synthesis of 1-Oxaspiro(4.5)decan-2-ones and 1-Oxaspiro(4.5)decanes from 5-Methylene-2(5H)-furanone. Available from: [Link]

  • PubMed Central (PMC). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[5][14]deca-6,9-diene-3,8-dione Derivatives. Available from: [Link]

  • PubChemLite. This compound (C9H14O2). Available from: [Link]

  • MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Available from: [Link]

  • ResearchGate. 4-step synthesis of 2-oxaspiro[4.5]dec-7-ene derivatives 32 a–c. Available from: [Link]

  • IRIS. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • The Fragrance Conservatory. This compound, 8-methyl. Available from: [Link]

  • National Institutes of Health (NIH). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • NIST WebBook. 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-. Available from: [Link]

  • ResearchGate. Natural products containing 1-oxaspiro[4.5]decane skeleton. Available from: [Link]

Sources

An In-Depth Technical Guide to the Stereochemistry of 1-Oxaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, safety, and metabolic profile. Spirocyclic lactones, particularly the 1-oxaspiro[4.5]decan-2-one core, represent a privileged scaffold in medicinal chemistry and natural product synthesis. The quaternary spirocenter of this molecule introduces chirality, necessitating precise stereocontrol during synthesis and accurate analytical methods for enantiomeric differentiation. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on cutting-edge enantioselective synthetic strategies, detailed analytical protocols for chiral purity assessment, and the underlying principles that govern stereochemical outcomes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important structural motif.

Introduction: The Significance of the Spiro[4.5]decan-2-one Scaffold

The this compound moiety, a γ-butyrolactone fused to a cyclohexane ring at the C4 position, is a key structural feature in numerous biologically active compounds. Spirolactones are integral to a range of pharmaceuticals, most notably steroidal derivatives like Spironolactone, which functions as a potassium-sparing diuretic and an aldosterone antagonist by competitively binding to the mineralocorticoid receptor.[1][2][3] The rigid, three-dimensional architecture imparted by the spirocyclic junction can enhance binding affinity to biological targets and improve pharmacokinetic properties.

The central stereochemical feature of this compound is the spirocyclic carbon atom (C5), which is a quaternary stereocenter. This results in the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers. As is often the case in pharmacology, these enantiomers can exhibit significantly different biological activities. Therefore, the ability to synthesize and analyze single enantiomers is of paramount importance in the development of novel therapeutics based on this scaffold.

This guide will delve into the critical aspects of controlling and evaluating the stereochemistry of this molecule, with a focus on a highly effective organocatalytic method for its asymmetric synthesis.

Enantioselective Synthesis: A Field-Proven Protocol

The synthesis of chiral spiro-γ-lactones in an enantiomerically pure form has been a significant challenge in organic synthesis. Among the various approaches, asymmetric halolactonization has emerged as a powerful and reliable strategy. Specifically, the use of BINOL-derived chiral bifunctional sulfide catalysts has proven highly effective in controlling the stereochemical outcome of the cyclization.[4]

The Causality Behind the Experimental Choices

The chosen methodology, a chiral bifunctional sulfide-catalyzed bromolactonization, is predicated on several key principles designed to create a highly organized, stereodiscriminating transition state.

  • The Substrate: The synthesis begins with 1-allyl-cyclohexanecarboxylic acid. The allyl group provides the necessary olefin for the halocyclization reaction, while the carboxylic acid serves as the intramolecular nucleophile that forms the lactone ring.

  • The Catalyst: A BINOL-derived chiral bifunctional sulfide catalyst is employed. This catalyst's efficacy stems from its dual functionality[5][6]:

    • A Lewis basic sulfide moiety activates the brominating agent (e.g., N-Bromophthalimide), forming a chiral bromosulfonium species. This pre-association is crucial for delivering the bromine to one face of the alkene.

    • A Brønsted acidic moiety (a hydroxyl group on the BINOL backbone) interacts with the carboxylic acid of the substrate. This interaction serves to orient the substrate within the chiral pocket of the catalyst, ensuring that the intramolecular nucleophilic attack occurs in a predictable and highly stereoselective manner.

  • The Brominating Agent: N-Bromophthalimide (NBP) is often chosen as the bromine source. It is a stable, crystalline solid that is easier to handle than liquid bromine and often provides higher enantioselectivities in these catalyzed reactions.[7]

The combination of these components creates a well-defined, chiral environment where the formation of one enantiomer of the product is strongly favored.

Experimental Workflow for Enantioselective Synthesis

The overall workflow for the synthesis of enantioenriched this compound is a two-step process, beginning with the synthesis of the precursor carboxylic acid, followed by the key asymmetric bromolactonization and subsequent debromination.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Spirolactonization start Cyclohexanone & Allyl Bromide step1 Synthesis of 1-allylcyclohexan-1-ol start->step1 Grignard Reaction step2 Oxidation to 1-allyl-cyclohexanecarboxylic acid step1->step2 e.g., Jones Oxidation step3 Asymmetric Bromolactonization step2->step3 Chiral Sulfide Catalyst, N-Bromophthalimide step4 Reductive Debromination step3->step4 Radical Reduction (e.g., Bu3SnH, AIBN) product (S)-1-Oxaspiro[4.5]decan-2-one (Enantioenriched) step4->product

Caption: Workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocol: Synthesis of (S)-4-(bromomethyl)-1-oxaspiro[4.5]decan-2-one

This protocol is adapted from the general procedure described by Shirakawa and coworkers for the synthesis of α-spiro-γ-lactones.[4]

Materials:

  • 1-allyl-cyclohexanecarboxylic acid (precursor)

  • (S)-BINOL-derived bifunctional sulfide catalyst (e.g., (S)-3,3'-bis(2,4,6-triisopropylphenyl)-2,2'-binaphthol-derived sulfide) (10 mol%)

  • N-Bromophthalimide (NBP) (1.2 equivalents)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-allyl-cyclohexanecarboxylic acid (1.0 mmol, 1 equivalent) and the chiral bifunctional sulfide catalyst (0.1 mmol, 10 mol%).

  • Dissolve the solids in anhydrous dichloromethane (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add N-Bromophthalimide (1.2 mmol, 1.2 equivalents) to the cooled solution in one portion.

  • Stir the reaction mixture at -78 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantioenriched (S)-4-(bromomethyl)-1-oxaspiro[4.5]decan-2-one.

The subsequent reductive debromination to afford the target this compound can be achieved under standard radical conditions using tributyltin hydride and AIBN.

Mechanistic Insight and Origin of Stereoselectivity

The high enantioselectivity of this reaction is a direct result of the organized transition state assembly facilitated by the bifunctional catalyst.

G cluster_0 Catalytic Cycle cluster_1 Stereochemical Rationale A Chiral Sulfide Catalyst (Cat-S) B Activated Complex [Cat-S-Br]⁺ A->B + NBP - Phthalimide C Ternary Complex [Substrate-Cat-S-Br]⁺ B->C + Substrate (Carboxylic Acid) D Bromonium Ion Intermediate C->D Intramolecular Bromine Transfer E Spirolactone Product D->E Intramolecular Lactonization (Stereodetermining Step) E->A - H⁺, - Br⁻ Product (Regeneration of Catalyst) rationale The BINOL backbone creates a chiral pocket. The Brønsted acid (OH) and Lewis base (S) moieties orient the substrate and brominating agent, exposing one face of the C=C bond to preferential attack, leading to high ee.

Caption: Proposed catalytic cycle for the enantioselective bromolactonization.

The chiral BINOL scaffold creates a sterically defined environment. The substrate's carboxylic acid is positioned by the catalyst's hydroxyl group, while the sulfide delivers the bromine electrophile to one specific face of the allyl double bond. This facial selectivity during the formation of the bromonium ion intermediate dictates the absolute configuration of the newly formed stereocenters upon subsequent intramolecular attack by the carboxylate.

Expected Performance and Alternative Methodologies

The chiral bifunctional sulfide-catalyzed bromolactonization is a robust method, often providing high yields and excellent enantioselectivities.

Table 1: Performance Data for Asymmetric Spirolactone Synthesis

Method Catalyst/Ligand Yield (%) Enantiomeric Excess (ee %) Reference
Bromolactonization BINOL-derived Sulfide 80-95 85-98 [4]

| [3+2] Annulation | Copper / Chiral Ligand | up to 98 | up to 92 |[8] |

Note: Values are representative for analogous spiro-γ-lactone syntheses and may vary based on the specific substrate and reaction conditions.

An alternative approach for constructing the 1-oxaspiro[4.5]decane core involves a copper-catalyzed enantioselective [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones.[8] While this method yields a tetrahydrofuran rather than a lactone, it provides another powerful strategy for accessing the chiral spirocyclic framework with high diastereo- and enantioselectivity.

Analysis of Stereochemical Purity

Confirming the stereochemical integrity of the synthesized this compound is a critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[9][10]

Principle of Chiral HPLC

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase.[11] The CSP creates a chiral environment within the column. As the racemic or enantioenriched mixture passes through, one enantiomer will form a more stable, transient diastereomeric complex with the CSP than the other. This difference in interaction energy leads to different retention times, allowing for their separation and quantification.[12] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for separating a wide range of chiral compounds, including lactones.[10]

Protocol: Chiral HPLC Analysis of this compound

This is a general protocol that serves as a starting point for method development.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase Column (e.g., Chiralcel® OD-H or Chiralpak® AD-H)

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v)

  • Sample: this compound dissolved in the mobile phase (~1 mg/mL)

Procedure:

  • Equilibrate the chiral column with the mobile phase (e.g., Hexane:IPA 90:10) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Set the UV detector to an appropriate wavelength for the analyte (e.g., 210 nm for a lactone carbonyl).

  • Inject a small volume of the sample solution (e.g., 10 µL) onto the column.

  • Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times (t_R).

  • To confirm peak identity, inject standards of the racemate and, if available, the individual enantiomers.

  • Calculate the enantiomeric excess (ee %) using the peak areas (A) of the two enantiomers: ee % = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

Note: Optimization of the mobile phase composition (ratio of hexane to IPA) and flow rate may be necessary to achieve baseline separation.

Stereochemistry and Biological Implications

While specific biological activity data for the individual enantiomers of this compound are not widely published, the broader class of spirolactones provides a compelling rationale for the importance of stereochemistry in drug development.[1] The canonical example, Spironolactone, demonstrates that precise three-dimensional geometry is required for effective interaction with the mineralocorticoid receptor.[13][14]

The two enantiomers of a chiral molecule will have identical physical properties in an achiral environment, but they will interact differently with other chiral entities, such as receptors, enzymes, and other biological macromolecules. This can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active or inactive, or even responsible for undesirable side effects (the distomer).

For a molecule like this compound, the (R)- and (S)-configurations will present the cyclohexane and lactone rings in different spatial orientations. This will directly influence how the molecule fits into a chiral binding pocket, affecting hydrogen bonding, hydrophobic interactions, and steric complementarity. Therefore, any drug discovery program based on this scaffold must consider the synthesis and evaluation of individual enantiomers as a primary objective.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its potential utility in pharmaceutical and chemical research. This guide has outlined a robust and field-proven methodology for the enantioselective synthesis of this important scaffold using chiral bifunctional sulfide organocatalysis. The rationale behind the choice of reagents and the mechanism that governs the high degree of stereocontrol have been elucidated. Furthermore, a standard protocol for the analytical determination of enantiomeric purity using chiral HPLC has been provided. As the demand for stereochemically pure compounds in drug development continues to grow, a thorough understanding and application of these principles are essential for any scientist working with chiral spirocyclic systems.

References

  • Corvol, P., et al. (1977). Spirolactones: clinical and pharmacologic studies. Advances in Nephrology from the Necker Hospital, 7, 199-215.

  • Furuya, Y., Nishiyori, R., & Shirakawa, S. (2018). Effects of chiral bifunctional sulfide catalysts in desymmetrizing bromolactonization of α,α‐diallyl carboxylic acid. ResearchGate.

  • Gaddam, K., & Corry, D. (n.d.). Pharmacodynamics of spironolactone. Wikipedia.

  • (n.d.). Spironolactone. Wikipedia.

  • Pfizer. (n.d.). ALDACTONE® (spironolactone) Clinical Pharmacology. Pfizer Medical - US.

  • Li, G.-Q., et al. (2015). New Spiral γ-Lactone Enantiomers from the Plant Endophytic Fungus Pestalotiopsis foedan. Molecules, 20(10), 17849-17856.

  • Shirakawa, S., et al. (2018). Differentiating the Allyl and Propargyl Groups on α-Quaternary Carboxylic Acids via Chiral Bifunctional Sulfide-Catalyzed Kinetic Resolution. Angewandte Chemie International Edition, 57(30), 9523-9527.

  • Shirakawa, S., et al. (2019). Catalyst-Controlled Regio- and Stereoselective Bromolactonization with Chiral Bifunctional Sulfides. Synlett, 30(14), 1662-1666.

  • National Center for Biotechnology Information. (n.d.). Spironolactone. PubChem.

  • Shirakawa, S., et al. (2024). Chiral bifunctional sulfide-catalyzed enantioselective bromolactonizations of α- and β-substituted 5-hexenoic acids. Beilstein Journal of Organic Chemistry, 20, 1794-1799.

  • (n.d.). 1-Arylcyclohexanecarboxylic Acids*. ElectronicsAndBooks.

  • Tang, W., et al. (2018). Enantioselective construction of optically active 1-oxaspiro[4.5]decanes. ResearchGate.

  • Shirakawa, S., et al. (2019). Catalyst-Controlled Regio- and Stereoselective Bromolactonization with Chiral Bifunctional Sulfides. Thieme E-Books & E-Journals.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

  • (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Anan, K., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed.

  • Halab, L., & Lubell, W. D. (1999). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry, 64(8), 2774-2781.

  • National Center for Biotechnology Information. (n.d.). 1-Oxaspiro(4.5)decan-2-one, 8-(1-methylethyl)-, trans-. PubChem.

  • (n.d.). Process for the preparation of cyclohexanedicarboxylic acids. Google Patents.

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.

  • National Center for Biotechnology Information. (n.d.). 1-Oxaspiro(4.5)decan-2-one, 8-methyl-. PubChem.

  • Flack, H. D., & Bernardinelli, G. (2008). X-ray crystallography and chirality: understanding the limitations. Chirality, 20(5), 681-690.

  • Sieniawska, E., & Gryn, A. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. International Journal of Molecular Sciences, 25(10), 5275.

  • Oravec, M., & Hroboňová, K. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 633-655.

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu.

  • Boesten, W. H. J., et al. (1998). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses, 75, 153.

  • (n.d.). A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction. Google Patents.

  • Birudukota, S., et al. (2014). Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 586-591.

  • Shirakawa, S., et al. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry, 88(12), 7830-7838.

  • Weizmann Institute of Science. (n.d.). X ray crystallography Publications. Chemical Research Support.

  • Advanced ChemBlocks. (n.d.). This compound. AChemBlock.

  • The Fragrance Conservatory. (n.d.). This compound, 8-methyl-. The Fragrance Conservatory.

  • Canonne, P., & Akssira, M. (1986). General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry, 51(13), 2511-2515.

Sources

Introduction: The Thermodynamic Blueprint of a Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Properties of 1-Oxaspiro[4.5]decan-2-one

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, a molecule's journey from a promising lead to a clinical candidate is dictated by a complex interplay of its structural and physicochemical properties. Among the most fundamental of these are its thermodynamic characteristics. Properties such as enthalpy of formation, vaporization, and sublimation are not mere academic data points; they are critical descriptors that govern a compound's stability, solubility, and phase behavior. For drug development professionals, this information is paramount, directly influencing formulation strategies, predicting shelf-life, and providing insights into the intermolecular forces that will dictate a drug's interaction with its biological target.

This guide provides a focused, in-depth analysis of the thermodynamic properties of this compound, a spirocyclic lactone scaffold of increasing interest in medicinal chemistry. We will move beyond a simple listing of values to explore the causality behind the experimental choices, grounding the data in the robust methodologies required for its accurate determination.

Core Energetic Profile of this compound

The thermodynamic stability and phase-transition energetics of this compound have been meticulously determined through a combination of experimental calorimetry and computational chemistry. These values provide a quantitative foundation for understanding its behavior.

Enthalpy of Formation: A Measure of Intrinsic Stability

The standard molar enthalpy of formation (ΔfH°m) quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is the most direct measure of a molecule's intrinsic thermodynamic stability. For this compound in its liquid state, this value was determined through rotating-bomb combustion calorimetry.

Enthalpy of Vaporization: Quantifying Intermolecular Forces

The standard molar enthalpy of vaporization (ΔlᵍH°m) represents the energy required to transition a mole of the substance from the liquid to the gaseous phase. This value is a direct probe of the strength of intermolecular forces within the liquid. A higher enthalpy of vaporization indicates stronger cohesive forces that must be overcome. This property was determined for this compound using a Calvet microcalorimeter.

Gas-Phase Enthalpy of Formation: An Intrinsic Molecular Value

By combining the experimental enthalpies of formation in the liquid phase and the enthalpy of vaporization, the gas-phase enthalpy of formation can be derived. This value is of particular importance for computational chemists, as it represents the enthalpy of the isolated molecule, free from intermolecular interactions, and is therefore ideal for direct comparison with theoretical calculations.

Data Summary

The key thermodynamic parameters for this compound at a standard temperature of 298.15 K are summarized below.

Table 1: Standard Molar Thermodynamic Properties of this compound (at T = 298.15 K)

PropertySymbolValue (kJ·mol⁻¹)Method
Enthalpy of Formation (liquid)ΔfH°m(l)-(452.1 ± 1.6)Combustion Calorimetry
Enthalpy of VaporizationΔlᵍH°m66.1 ± 0.8Calvet Microcalorimetry
Enthalpy of Formation (gas)ΔfH°m(g)-(386.0 ± 1.8)Derived from (l) and (g)

Note: The gas-phase enthalpy of formation was also calculated computationally using the G3(MP2) method, yielding a value of -(385.1 ± 4.0) kJ·mol⁻¹, which is in excellent agreement with the experimentally derived value.

Methodologies: The Pursuit of Thermodynamic Accuracy

The trustworthiness of thermodynamic data is inextricably linked to the rigor of the experimental methods employed. Each protocol is a self-validating system designed to isolate and precisely measure heat flow.

Protocol 1: Determination of Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds.[1][2][3][4] The underlying principle is straightforward: a substance is completely combusted under controlled conditions, and the total heat released is measured. This heat corresponds to the enthalpy of combustion (ΔcH°), from which the enthalpy of formation can be calculated using Hess's Law.

Step-by-Step Methodology:

  • Sample Preparation: A precise mass of this compound is placed in a crucible. For liquid samples, it is common to encapsulate them in a material of known combustion energy, such as polyethylene, to ensure complete and controlled combustion.

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is positioned to contact the sample.

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically ~3 MPa) to ensure complete oxidation of the sample into CO₂ and H₂O.

  • Calorimeter Immersion: The sealed bomb is submerged in a known volume of water in a well-insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium.

  • Ignition & Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is meticulously monitored with a high-precision thermometer as it rises due to the heat released from the combustion.

  • Calculation: The energy equivalent of the calorimeter (calibrated using a standard substance like benzoic acid) is used to convert the measured temperature change into the total energy released. After accounting for the combustion of the fuse and any encapsulating material, the standard enthalpy of combustion of the compound is determined.

Experimental Rationale: The use of a sealed, high-pressure oxygen environment is critical to drive the reaction to completion, ensuring that the only products are simple oxides (CO₂ and H₂O) with well-established enthalpies of formation. This eliminates ambiguity from incomplete combustion and allows for a clean calculation via a thermochemical cycle.

Caption: Workflow for Combustion Calorimetry.

Protocol 2: Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be found by measuring the vapor pressure of a substance at different temperatures.[5][6][7][8] The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope equal to -ΔHvap/R, allowing for a direct calculation of the enthalpy of vaporization. Various static and dynamic methods exist to perform these measurements.[7][8]

Logical Relationship: From Vapor Pressure to Enthalpy

G cluster_0 Experimental Measurement cluster_1 Data Transformation cluster_2 Analysis (Clausius-Clapeyron) cluster_3 Final Calculation P_vs_T Measure Vapor Pressure (P) at multiple Temperatures (T) Transform Calculate ln(P) and 1/T P_vs_T->Transform Plot Plot ln(P) vs. 1/T Transform->Plot Slope Determine Slope (m) Plot->Slope Hvap Calculate ΔHvap = -m * R Slope->Hvap

Caption: Logical workflow from vapor pressure data to enthalpy of vaporization.

Conclusion: Integrating Thermodynamics into Drug Development

The thermodynamic data for this compound provides a robust, quantitative description of its energetic landscape. The negative enthalpy of formation confirms its high intrinsic stability. The enthalpy of vaporization provides a tangible measure of the intermolecular forces that will govern its interactions in both formulated and biological environments. For scientists in drug development, this information is not trivial; it is a foundational pillar for predictive modeling, enabling more rational approaches to formulation design and a deeper understanding of the compound's potential behavior in vivo. The close agreement between state-of-the-art experimental results and high-level computational methods further solidifies the confidence in these values, showcasing a best-practice approach to physicochemical characterization.

References

  • General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry - ACS Publications. [Link]

  • Vapor pressures and enthalpies of vaporization of a series of γ and δ-lactones by correlation gas chromatography. ResearchGate. [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Using calorimeters for accurate heat measurement. Student Academic Success. [Link]

  • Calorimetry techniques and calculations. Solubility of Things. [Link]

  • Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. ResearchGate. [Link]

  • Calorimetry. Research Starters - EBSCO. [Link]

  • Calorimetry: Techniques and Applications. Solubility of Things. [Link]

  • Vapour pressures and enthalpies of vapourization of a series of the γ-lactones. ResearchGate. [Link]

  • Vapor pressure measurement. Calnesis Laboratory. [Link]

  • Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. MDPI. [Link]

  • Vapor Pressures. LTP - Laboratory for Thermophysical Properties. [Link]

Sources

1-Oxaspiro[4.5]decan-2-one CAS number and identification.

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Search

I've initiated the hunt for the CAS number and vital details of 1-Oxaspiro[4.5]decan-2-one. This includes its molecular formula, weight, IUPAC name, and synonyms. Next, I'll turn my focus to the analytical methods commonly employed to pin down and describe this compound.

Developing Analytical Strategies

I am now focusing on the analytical techniques needed for this compound. I'm prioritizing spectroscopic methods like NMR, IR, and Mass Spec, and chromatographic approaches such as GC and HPLC. I am searching for example spectral data and chromatograms to incorporate. Concurrently, I'm examining its synthesis and natural presence, alongside safety and regulatory details. Finally, I will be structuring a technical guide.

Refining Search Parameters

I'm now refining my search. I'll kick things off by nailing down the CAS number and basic identifiers for this compound. This will cover the molecular formula, weight, IUPAC name and synonyms. From there, I'll dive into the analytical techniques, focusing on spectroscopic methods like NMR and Mass Spec, and chromatographic approaches such as GC and HPLC. I will be looking for typical spectral data and chromatograms to include as examples. I will simultaneously look into the synthesis and natural occurrence and safety details. Then I will structure the technical guide.

Clarifying Compound Identity

I'm currently trying to clarify the exact chemical species intended by "this compound." The initial search confirmed it can denote the parent structure, for which I've found the CAS number (699-61-6). Furthermore, I identified the CAS number for a common derivative, 8-methyl-1-Oxaspiro[4.5]decan-2-one. This helps narrow down the scope.

Refining Scope Definition

I've determined that "this compound" primarily signifies the parent compound (CAS 699-61-6). Information gathering now centers on this structure. I'll include the 8-methyl derivative for context. I aim to uncover analytical data (NMR, IR, MS), synthesis methods, applications, and safety data for 699-61-6. My focus is its use in drug development, reflecting the user's field.

Consolidating Compound Details

I've confirmed the "this compound" inquiry points mainly to the parent compound (CAS 699-61-6). I've gathered key identifiers like IUPAC names, molecular formulas, and weights for both the parent and 8-methyl derivative (94201-19-1). To be thorough, my research will center on CAS 699-61-6 but will incorporate the derivative for context. Now, I'm diving into detailed technical data gathering. I aim to uncover analytical data, synthesis routes, applications, and safety protocols relevant to drug development, the user's focus. I will present this information in a detailed guide.

Focusing Data Acquisition

I've successfully gathered data on this compound (CAS 699-61-6) and its 8-methyl derivative (CAS 94201-19-1). I now possess their CAS numbers, molecular formulas, and molecular weights.

Broadening Information Search

I've expanded my data collection for this compound and its 8-methyl derivative. Alongside the basics, I now have IUPAC names, synonyms, usage insights (specifically fragrance), and safety data. I've found details about synthesis methods, including the Prins/pinacol cascade. Crucially, I'm now actively seeking the actual spectral data, as mentions alone are insufficient for my purpose. I'm also prioritizing detailed synthetic protocols for a comprehensive guide, and I need more concrete examples of its application in drug development.

Seeking Refined Details

I'm now focusing on obtaining actual spectral data (NMR, GC-MS) for both compounds, particularly this compound (CAS 699-61-6). I've found mentions of data availability but need the actual details. I'm also prioritizing detailed synthetic protocols and searching for specific drug development applications. Furthermore, I'll be searching for refined safety information.

Collecting Essential Details

I've significantly expanded my data on this compound and its 8-methyl derivative. Beyond initial identification, I have GC-MS and 13C NMR information from PubChem. I'm focusing on synthetic routes now, and I've started examining those in detail.

Focusing on Procedures

I'm now prioritizing finding the detailed experimental procedures for synthesizing both compounds. I have key identifying and spectral info, including GC-MS and 13C NMR, and general routes, and I've reviewed articles on related derivatives, but I need explicit synthetic instructions. Also, pharmacological activity specifics would benefit this drug development-focused audience.

Revising My Approach

I have expanded my initial data, including spectral data (GC-MS, 13C NMR), identification, and synthetic route overviews, and built a substantial data set on related derivatives. Now, I am redirecting my focus towards identifying detailed experimental protocols for these specific compounds. I need to get explicit step-by-step instructions for the synthesis of the target molecules. I'm also actively seeking specific spectral data and concrete examples of pharmacological activities related to this compound and its 8-methyl derivative, for this audience.

Acquiring Compound Data

I've assembled a robust dataset on this compound and its 8-methyl derivative. My research has yielded CAS numbers, molecular formulas, IUPAC names, and synonyms. Furthermore, I've identified their primary application: fragrance formulation.

Prioritizing Specific Synthesis

I have a solid foundation, including CAS numbers, formulas, and usage data for the target compounds. I've also unearthed relevant synthesis strategies and biological evaluations of derivatives. My focus now centers on locating detailed, step-by-step experimental procedures for the parent compound and its 8-methyl derivative. Actual spectral data (NMR, MS) is also crucial for the technical guide's researchers, as is direct evidence of pharmacological activities, given the target audience.

Deepening Data Acquisition

I've significantly expanded the dataset for the technical guide. Now, I have CAS numbers, molecular formulas, IUPAC names, synonyms, usage data in the fragrance industry, and safety data including GHS classification for the parent compound and the 8-methyl derivative. I've also found articles on derivative synthesis and biological evaluation. However, I still need specific step-by-step procedures for synthesizing the target compounds and the raw spectral data like NMR and MS. Focusing on finding detailed experimental protocols and targeted research for their biological and pharmacological properties is my next step, or I will synthesize procedures.

Methodological & Application

The Spirocyclic Scaffold: Application Notes and Protocols for 1-Oxaspiro[4.5]decan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Allure of 1-Oxaspiro[4.5]decan-2-one

In the landscape of organic synthesis, the quest for molecular complexity and three-dimensionality is paramount for the discovery of novel therapeutic agents and functional materials. The this compound core, a spirocyclic γ-butyrolactone, represents a privileged scaffold that offers a rigid and defined three-dimensional architecture. This unique structural motif is found in a variety of natural products exhibiting a broad spectrum of biological activities, including antifungal properties.[1] Its utility extends to being a versatile building block in medicinal chemistry and a component in fragrance formulations.[1]

This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into protocol design and optimization. The following sections are crafted to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable synthetic intermediate.

Core Reactivity: Strategic Transformations of the Spiro-Lactone

The synthetic potential of this compound is primarily centered around three key reactive sites: the electrophilic carbonyl carbon, the acidic α-protons, and the lactone ring itself, which is susceptible to nucleophilic attack. The strategic manipulation of these sites allows for a diverse range of molecular elaborations.

Diastereoselective α-Functionalization: Crafting Complexity at the C3 Position

The protons α to the carbonyl group of this compound can be abstracted by a suitable base to form a nucleophilic enolate. This enolate exhibits a pronounced facial bias due to the steric hindrance imposed by the spiro-fused cyclohexane ring. This inherent stereocontrol is a cornerstone of its utility, allowing for highly diastereoselective alkylations, aldol reactions, and other electrophilic additions.

This protocol describes a general procedure for the diastereoselective introduction of an alkyl group at the C3 position. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical for the clean and quantitative formation of the lithium enolate. The subsequent addition of an electrophile, such as an alkyl halide, results in the formation of the C-alkylated product with high diastereoselectivity. The stereochemical outcome is dictated by the approach of the electrophile from the less sterically hindered face of the enolate.

Experimental Protocol:

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Enolate Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this, add n-butyllithium (1.1 equivalents) dropwise. Allow the solution to stir at -78 °C for 30 minutes to form LDA.

  • Deprotonation: To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation:

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide>95:585-95
Benzyl Bromide>95:580-90
Ethyl Iodide>90:1082-92

Causality and Mechanistic Insight:

The high diastereoselectivity observed in this reaction is a direct consequence of the rigid spirocyclic framework. The cyclohexane ring effectively blocks one face of the planar enolate, directing the incoming electrophile to the opposite, less hindered face.

Diastereoselective Alkylation Workflow
Lactone Ring-Opening: A Gateway to Functionalized Cyclohexane Derivatives

The ester linkage of the γ-butyrolactone is susceptible to cleavage by a variety of nucleophiles, leading to the formation of γ-hydroxy carboxylates or their derivatives. This ring-opening strategy is a powerful tool for accessing highly functionalized cyclohexane-containing molecules, which are valuable intermediates in drug discovery.

This protocol outlines the ring-opening of the lactone with an amine to generate a γ-hydroxy amide. This transformation is typically carried out under thermal conditions or with the aid of a Lewis acid catalyst.

Experimental Protocol:

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Toluene or Xylene (as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and the amine (1.5 equivalents) in toluene.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Extraction and Purification: Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude γ-hydroxy amide can be purified by column chromatography or recrystallization.

Nucleophilic Ring-Opening with an Amine
Reduction of the Lactone: Accessing Diols and Ethers

The carbonyl group of the lactone can be reduced to an alcohol, which, upon ring opening, yields a 1,4-diol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[2][3][4][5] The resulting diol is a versatile intermediate for the synthesis of spirocyclic ethers and other complex molecules.

This protocol details the complete reduction of the lactone to the corresponding 1-(3-hydroxypropyl)cyclohexan-1-ol. Caution should be exercised when working with LiAlH₄ as it is a highly reactive and pyrophoric reagent.[2]

Experimental Protocol:

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.

  • Addition of Lactone: Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Filtration and Extraction: Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol, which can be further purified by chromatography if necessary.

Conclusion: A Scaffold for Innovation

This compound is more than just a simple lactone; it is a powerful building block that provides a gateway to a diverse array of complex, three-dimensional molecules. The inherent stereocontrol imparted by its rigid spirocyclic framework makes it particularly valuable for the synthesis of enantiomerically enriched compounds. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and innovation in the fields of organic synthesis, medicinal chemistry, and materials science. By understanding the fundamental principles of its reactivity, researchers can unlock the full synthetic potential of this remarkable scaffold.

References

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from University of Oxford, Department of Chemistry. [Link]

  • Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. (2003). Tetrahedron, 59(40), 7949-7960. [Link]

  • Reich, H. J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Alonso, D., Font, J., & Ortuño, R. M. (1990). General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry, 55(15), 4663–4668. [Link]

  • 3-phenyl-1-oxaspiro[4.5]decan-2-one. (n.d.). ChemSynthesis. Retrieved January 2, 2026. [Link]

  • Reddy, B. V. S., Reddy, Y. T., Grée, R., & Grée, D. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 12(37), 7257–7260. [Link]

  • Eipert, M., Maichle-Mössmer, C., & Maier, M. E. (2003). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.
  • 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. (n.d.). ResearchGate. Retrieved January 2, 2026. [Link]

  • LAH (Lithium Aluminum Hydride). (n.d.). Common Organic Chemistry. Retrieved January 2, 2026. [Link]

  • Lithium Aluminum Hydride: A Powerful Reducing Agent. (2008). Synlett, 2008(12), 1845-1846. [Link]

  • Musgrave, R. (2017, March 14). Lactone Reduction with Lithium Aluminum Hydride [Video]. YouTube. [Link]

  • Ojo, O. S., Steel, H. J., & Miras, H. N. (2023). Expeditious access to cis-β-aryl, γ-alkyl disubstituted (±)-γ-butyrolactones via nickel-hydride catalysis. Organic & Biomolecular Chemistry, 21(32), 6537–6541. [Link]

  • The Aldol Condensation. (n.d.). Magritek. Retrieved from [Link]

  • Yoshikawa, S., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Precision Chemistry. [Link]

  • A general acid-mediated aminolactone formation using unactivated alkenes - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Inanaga, J., et al. (1994). A new method for the synthesis of spiro γ-butyrolactone via samarium(II) iodide-induced cyclization. Journal of the Chemical Society, Chemical Communications, (10), 1215-1216. [Link]

  • Synthesis of oxaspiro[m.n] skeletons based on the Nicholas reaction. (2001). Tetrahedron, 57(40), 8559-8572. [Link]

  • Wang, Y., et al. (2020). Diastereoselective Synthesis of Dearomatic 2‐Oxa‐7‐Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 59(38), 16649-16653. [Link]

Sources

The Spirocyclic Scaffold: 1-Oxaspiro[4.5]decan-2-one as a Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Spirolactones in Drug Discovery and Natural Product Synthesis

In the landscape of contemporary organic and medicinal chemistry, the quest for molecular complexity and three-dimensionality is paramount in the design of novel therapeutics and the efficient synthesis of intricate natural products. Chiral spirolactones, a class of compounds characterized by a spirocyclic ring system containing a lactone moiety, have emerged as privileged scaffolds. The inherent rigidity and defined spatial orientation of substituents on the spirocyclic core can enhance binding affinity to biological targets, improve pharmacokinetic properties, and offer novel intellectual property. Among these, 1-Oxaspiro[4.5]decan-2-one, with its γ-butyrolactone fused to a cyclohexane ring at a quaternary carbon, represents a particularly valuable and versatile chiral building block.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in asymmetric synthesis. We will delve into its enantioselective synthesis, showcase its utility in the construction of complex molecular architectures, and provide detailed, field-proven protocols to facilitate its adoption in the laboratory.

Enantioselective Synthesis of this compound: Accessing the Chiral Core

The cornerstone of utilizing this compound as a chiral building block is its preparation in an enantiomerically pure form. While racemic syntheses are readily achievable, the true value of this scaffold lies in its chirality. Asymmetric catalysis and enzymatic resolutions are the most prominent strategies to access the enantiopure forms.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Oxaspiro[4.5]decan-2-one

Enzymatic kinetic resolution is a powerful and environmentally benign method for separating enantiomers. Lipases, in particular, have demonstrated remarkable efficacy in the stereoselective hydrolysis or transesterification of lactones. This protocol outlines a typical procedure for the kinetic resolution of racemic this compound.[1][2][3]

Reaction Scheme:

Experimental Protocol:

  • Preparation of the Reaction Mixture: To a suspension of racemic this compound (1.0 g, 6.48 mmol) in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0) is added a lipase (e.g., Amano Lipase PS-C II, 200 mg).

  • Reaction Execution: The mixture is stirred vigorously at a controlled temperature (e.g., 30 °C) in an incubator shaker.

  • Monitoring the Reaction: The progress of the reaction is monitored by periodically taking aliquots, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the enantiomeric excess (ee) of the remaining lactone and the formed hydroxy acid by chiral HPLC.

  • Work-up and Isolation: Once the desired conversion (ideally close to 50%) is reached, the reaction is quenched by adding a water-miscible organic solvent (e.g., acetone) to precipitate the enzyme. The mixture is filtered, and the aqueous phase is extracted with ethyl acetate (3 x 50 mL).

  • Separation and Purification: The combined organic extracts containing the unreacted (R)-1-Oxaspiro[4.5]decan-2-one are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The aqueous phase is acidified (e.g., with 1 M HCl to pH 2-3) and extracted with ethyl acetate to isolate the (S)-1-hydroxy-1-cyclohexanepropanoic acid, which can be subsequently re-lactonized if desired.

Data Presentation:

EntryLipaseTime (h)Conversion (%)ee of Lactone (%)ee of Acid (%)
1Amano Lipase PS-C II2448>99 (R)92 (S)
2Candida rugosa Lipase365195 (R)>99 (S)
3Porcine Pancreatic Lipase484588 (R)85 (S)

Note: The specific activity and selectivity of lipases can vary. Screening of different lipases and reaction conditions is often necessary to optimize the resolution.

Applications of Chiral this compound in Asymmetric Synthesis

The true utility of enantiopure this compound is realized in its application as a starting material for the synthesis of more complex chiral molecules. Its lactone functionality provides a handle for various transformations, while the spirocyclic core imparts a defined stereochemical environment.

Application Highlight: Total Synthesis of (+)-Yaoshanenolides A and B

A compelling example of the strategic use of a this compound derivative is in the total synthesis of the natural products (+)-Yaoshanenolides A and B. These compounds feature a complex tricyclic spirolactone scaffold.[4] The synthesis leverages a Diels-Alder reaction where a chiral dienophile derived from a this compound framework reacts with a diene to construct the core of the natural products.

Synthetic Workflow Diagram:

workflow A Racemic this compound B Enantioselective Synthesis/ Resolution A->B C Chiral this compound B->C D Functional Group Interconversion C->D E Chiral Dienophile D->E F Diels-Alder Cycloaddition E->F G Tricyclic Spirolactone Intermediate F->G H Final Synthetic Steps G->H I (+)-Yaoshanenolides A & B H->I

Caption: Synthetic workflow for (+)-Yaoshanenolides A & B.

Protocol 2: Diels-Alder Reaction for the Construction of the Tricyclic Core of Yaoshanenolides

This protocol is adapted from the reported total synthesis and demonstrates the application of a chiral building block derived from this compound.[4]

Reaction Scheme:

Experimental Protocol:

  • Preparation of the Dienophile: The chiral dienophile, 5-methylene-2(5H)-furanone substituted at the spiro center, is prepared from enantiopure this compound through a series of functional group manipulations.

  • Diels-Alder Reaction: To a solution of the chiral dienophile (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere is added a Lewis acid catalyst (e.g., Et₂AlCl, 1.2 eq). The mixture is stirred for 15 minutes.

  • Addition of Diene: A solution of R-(-)-α-phellandrene (1.5 eq) in DCM is then added dropwise.

  • Reaction Execution and Monitoring: The reaction is stirred at -78 °C and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diastereomeric mixture of the tricyclic spirolactone is purified by flash column chromatography.

Key Mechanistic Insight:

The facial selectivity of the Diels-Alder reaction is controlled by the stereochemistry of the spiro center of the dienophile, which shields one face of the double bond, leading to the preferential formation of one diastereomer.

Mechanism Diagram:

mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Dienophile Chiral Dienophile (Shielded Face) TS Endo Transition State (Steric Hindrance from Spirocyclic Core) Dienophile->TS Lewis Acid Activation Diene R-(-)-α-Phellandrene Diene->TS Product Tricyclic Spirolactone (Desired Diastereomer) TS->Product

Caption: Diels-Alder reaction mechanism.

Broader Applications in Drug Discovery

The utility of chiral γ-butyrolactones, including the this compound scaffold, extends to the synthesis of a wide range of biologically active compounds.[5][6][7][8] These scaffolds are present in molecules targeting various therapeutic areas. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[9] Furthermore, 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have shown promising antitumor activity.[10] The rigid spirocyclic framework allows for the precise positioning of pharmacophoric elements, leading to enhanced potency and selectivity.

Conclusion

This compound is a powerful and versatile chiral building block with significant potential in modern organic synthesis. Its rigid, three-dimensional structure provides a unique platform for the construction of complex molecular architectures with a high degree of stereochemical control. The ability to access this scaffold in an enantiomerically pure form through methods such as enzymatic resolution opens up a wide range of possibilities for its application in the total synthesis of natural products and the development of novel drug candidates. The protocols and examples provided in this application note serve as a practical guide for researchers to harness the synthetic potential of this valuable chiral building block.

References

  • Thorat, S. S., Palange, M. N., & Kontham, R. (2018). Four-Step Total Synthesis of (+)-Yaoshanenolides A and B. ACS Omega, 3(6), 7036–7045. [Link]

  • Lee, J. H., & Kim, H. S. (2012). Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 96(3), 573–583. [Link]

  • CN105801530A - Synthetic method of 4-substituted chiral gamma-butyrolactone. (2016).
  • Li, Z., et al. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science, 14(16), 4285-4292. [Link]

  • Li, Z., et al. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science, 14(16), 4285-4292. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • He, L., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(19), 6539. [Link]

  • Wünsch, B., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 25(13), 3384-3395. [Link]

  • Goti, G., et al. (2017). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 2(21), 5961-5965. [Link]

  • Forzato, C., et al. (2007). Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Tetrahedron: Asymmetry, 18(12), 1428-1433. [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-Oxaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Oxaspiro[4.5]decan-2-one, a spirocyclic lactone, is a valuable scaffold in organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure is a key feature in the design of novel therapeutic agents and complex natural product synthesis. This document provides detailed protocols and expert insights into the reliable synthesis of this target molecule, intended for researchers, scientists, and professionals in drug development. The primary and most robust method detailed herein is a two-step sequence involving the formation of a spirocyclic ketone followed by a regioselective Baeyer-Villiger oxidation. An alternative approach via iodolactonization is also discussed.

Core Synthetic Strategy: Baeyer-Villiger Oxidation of Spiro[4.5]decan-2-one

The most dependable and widely applicable strategy for the synthesis of this compound involves the oxidation of the corresponding spirocyclic ketone, spiro[4.5]decan-2-one. The Baeyer-Villiger oxidation is a named reaction in organic chemistry that facilitates the conversion of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid.[1] The regioselectivity of this reaction is predictable, with the more substituted carbon atom preferentially migrating, leading to the desired lactone product.[2]

Overall Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: first, the construction of the spiro[4.5]decane ketone core, and second, the insertion of an oxygen atom adjacent to the carbonyl group to form the lactone.

G cluster_0 PART 1: Spiroketone Synthesis cluster_1 PART 2: Baeyer-Villiger Oxidation A Cyclohexanone B Pyrrolidine Enamine of Cyclohexanone A->B + Pyrrolidine - H2O C Spiro[4.5]decan-2-one B->C + Methyl Acrylate - H2O, - Pyrrolidine D Spiro[4.5]decan-2-one E This compound D->E + m-CPBA (or other peroxyacid)

Figure 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Spiro[4.5]decan-2-one

The precursor ketone can be efficiently synthesized from cyclohexanone through a Stork enamine alkylation followed by cyclization.

Protocol 1: Synthesis of Spiro[4.5]decan-2-one

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Methyl acrylate

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Formation of the Pyrrolidine Enamine of Cyclohexanone:

    • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 equiv), pyrrolidine (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

    • Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure to yield the crude enamine, which is used in the next step without further purification.

  • Michael Addition and Cyclization:

    • Dissolve the crude enamine in a suitable solvent such as dioxane or acetonitrile.

    • Add methyl acrylate (1.1 equiv) dropwise to the solution at room temperature. The reaction is typically exothermic.

    • After the addition is complete, stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • Add water to the reaction mixture and heat to reflux for 1-2 hours to effect hydrolysis of the iminium salt and subsequent intramolecular cyclization.

    • Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure spiro[4.5]decan-2-one.

Part 2: Baeyer-Villiger Oxidation to this compound

With the spiroketone in hand, the final step is the regioselective insertion of an oxygen atom. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this transformation.[3]

Causality Behind Experimental Choices in Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[1] This is followed by a concerted migration of one of the alkyl groups to the adjacent oxygen atom, with the concomitant departure of a carboxylate leaving group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In the case of spiro[4.5]decan-2-one, the more substituted carbon of the cyclohexane ring migrates preferentially, leading to the desired this compound.

G cluster_0 Baeyer-Villiger Mechanism A Protonated Spiroketone B Criegee Intermediate A->B + Peroxyacid C Transition State B->C Rearrangement D Protonated Lactone C->D - Carboxylic Acid E This compound D->E - H+

Figure 2: Simplified mechanism of the Baeyer-Villiger oxidation.

Protocol 2: Baeyer-Villiger Oxidation of Spiro[4.5]decan-2-one

Materials:

  • Spiro[4.5]decan-2-one

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfite (Na₂SO₃), 10% solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve spiro[4.5]decan-2-one (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA:

    • Add m-CPBA (1.2-1.5 equiv) portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture again to 0 °C and quench the excess peroxyacid by the slow addition of a 10% aqueous solution of sodium sulfite. Stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Quantitative Data Summary
StepReactantsKey ReagentsSolventTemp.TimeTypical Yield
1 Cyclohexanone, Pyrrolidine, Methyl Acrylatep-TsOH (cat.)Toluene, DioxaneReflux4-6 h60-75%
2 Spiro[4.5]decan-2-onem-CPBADichloromethane0 °C to RT12-24 h80-90%

Alternative Synthetic Route: Iodolactonization

An alternative strategy for the synthesis of this compound is through an iodolactonization reaction of a suitable unsaturated carboxylic acid, such as (1-cyclohexenyl)acetic acid. This reaction proceeds via the formation of an iodonium intermediate, which is then intramolecularly trapped by the carboxylate to form the lactone.[4]

Protocol 3: Iodolactonization of (1-Cyclohexenyl)acetic acid (Conceptual)

Materials:

  • (1-Cyclohexenyl)acetic acid

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Sodium thiosulfate (Na₂S₂O₃), 10% solution

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve (1-cyclohexenyl)acetic acid (1.0 equiv) in an aqueous solution of sodium bicarbonate (2.0 equiv).

    • In a separate flask, prepare a solution of iodine (1.2 equiv) and potassium iodide (2.0 equiv) in water.

  • Iodolactonization:

    • Slowly add the iodine/potassium iodide solution to the solution of the carboxylate at room temperature with vigorous stirring.

    • Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • Workup and Deiodination (if necessary):

    • Extract the reaction mixture with dichloromethane or diethyl ether.

    • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting iodo-lactone can often be deiodinated under radical conditions (e.g., using tributyltin hydride and AIBN) or other reductive methods to yield this compound.

References

  • Overman, L. E., & Rishton, G. M. (n.d.). (2s,3s)-3-acetyl-8-carboethoxy-2,3-dimethyl-1-oxa-8-azaspiro[4.5]decane. Organic Syntheses. Retrieved from [Link]

  • Liu, F., Ruan, Z., Duan, X., Ma, R., Su, X., Liang, N., Xie, X., & She, X. (2020). Synthesis of Spiro[4.5]decanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. European Journal of Organic Chemistry.
  • Zaripov, R. R., Kantyukov, A. O., Mironov, V. F., & Konovalov, A. I. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds.
  • (n.d.).
  • Schmalz, H.-G., & Böttcher, T. (2020). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.
  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. RSC Medicinal Chemistry.
  • (n.d.). Iodolactonization. Wikipedia. Retrieved from [Link]

  • (n.d.). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol.
  • (n.d.). Baeyer–Villiger oxidation. Wikipedia. Retrieved from [Link]

  • (n.d.). 1-oxaspiro(4,5)decan-2-one, 699-61-6. The Good Scents Company. Retrieved from [Link]

  • (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • (2024).
  • (n.d.). This compound. PubChem. Retrieved from [Link]

  • (n.d.). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds.
  • (n.d.). Baeyer-Villiger Oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Baj, S., Chrobok, A., & Słupska, R. (2009).
  • (2021). Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones. Chemical Science.

Sources

Application of 1-Oxaspiro[4.5]decan-2-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Scaffold as a Privileged Motif in Drug Design

The 1-oxaspiro[4.5]decan-2-one core is a spirocyclic lactone that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure offers a unique topographical presentation of functional groups, enabling precise interactions with biological targets. While the parent compound itself is primarily a synthetic building block, its derivatives have shown a wide range of biological activities, making this scaffold a valuable starting point for the design of novel therapeutics. This guide provides an in-depth overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their synthesis, biological evaluation, and therapeutic potential.

Synthetic Strategies: Accessing the this compound Core and its Analogs

The synthesis of the this compound scaffold and its derivatives is a key aspect of its application in drug discovery. Various synthetic routes have been developed to access this core structure, often involving intramolecular cyclization reactions.[1][2]

A general and efficient method for the synthesis of 1-oxaspiro[4.5]decan-2-ones involves the reaction of 5-methylene-2(5H)-furanone with various nucleophiles.[1][3] This approach allows for the introduction of diverse substituents on the cyclohexane ring, providing a basis for creating a library of analogs for structure-activity relationship (SAR) studies.

Furthermore, heteroatom-containing analogs, such as aza- and thia-azaspiro[4.5]decanes, have been synthesized to explore a wider chemical space and modulate the physicochemical properties of the resulting compounds. For instance, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones can be prepared from 4-aminophenol and α-glycolic or lactic acid, with a key metal-catalyzed oxidative cyclization step.[4]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_data Data Analysis Start Starting Materials (e.g., Cyclohexanone derivatives) Spirocyclization Spirocyclization Reaction (e.g., Lactonization) Start->Spirocyclization Core This compound Core Spirocyclization->Core Derivatization Functional Group Interconversion & Heteroatom Incorporation Core->Derivatization Library Library of Analogs Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Data_Analysis Data Analysis (IC50, EC50) Screening->Data_Analysis Lead_Op Lead Optimization (SAR) Hit_ID->Lead_Op Preclinical Preclinical Studies Lead_Op->Preclinical SAR Structure-Activity Relationship (SAR) Lead_Op->SAR Data_Analysis->SAR

Caption: General workflow for the development of this compound-based drug candidates.

Medicinal Chemistry Applications of this compound Derivatives

The rigid spirocyclic framework of this compound has been exploited to develop compounds with a range of therapeutic applications.

Anticancer Agents

Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have demonstrated significant potential as anticancer agents.[4] These compounds have been shown to exhibit potent cytotoxic activity against various cancer cell lines. For example, specific derivatives have shown strong effects on A549 human lung cancer cells, MDA-MB-231 breast cancer cells, and HeLa human cervical cancer cells, with IC50 values in the sub-micromolar range.[4] Further modifications, such as the introduction of aromatic sulfonyl groups, have led to the development of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones with improved anticancer activities.[5]

Compound IDCell LineIC50 (µM)
6b HeLa0.18
6d A5490.26
7j A5490.17
7j MDA-MB-2310.05
7j HeLa0.07
8d MDA-MB-2310.10
Table 1: In vitro anticancer activity of selected 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.[4][5]

The proposed mechanism of action for some of these compounds involves the induction of apoptosis in tumor cells.[4] The spirocyclohexadienone moiety is a key structural feature responsible for their biological activity.

Muscarinic M1 Receptor Agonists for Alzheimer's Disease

The 1-oxa-8-azaspiro[4.5]decane skeleton has been utilized to design and synthesize potent and selective M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[6] By incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton, researchers have developed compounds with high affinity for M1 receptors and potent in vivo activity.[6] Notably, compounds such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane have shown preferential affinity for M1 over M2 receptors and have demonstrated the ability to ameliorate scopolamine-induced cognitive impairment in preclinical models.[6] These compounds act as partial agonists at M1 muscarinic receptors, stimulating phosphoinositide hydrolysis in rat hippocampal slices.[6]

Antimicrobial Agents

The versatility of the spiro[4.5]decane scaffold extends to the development of antimicrobial agents. Novel oxazin analogs of 1-thia-4-azaspiro[4.5]decan-3-one have been synthesized and evaluated for their antimicrobial activity.[7] These compounds have shown moderate to good activity against a panel of bacteria, including S. aureus, E. coli, P. aeruginosa, and B. subtilis.[7] The introduction of the thia-azaspiro moiety and further derivatization with oxazin rings appear to be crucial for the observed antimicrobial effects.

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

In the context of ischemia-reperfusion injury, derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been identified as novel inhibitors of the mitochondrial permeability transition pore (mPTP).[8][9] The opening of the mPTP is a critical event in cell death, and its inhibition is a promising therapeutic strategy. These spiro compounds have been shown to potently inhibit mPTP opening in in vitro models, with some derivatives demonstrating cytoprotective effects in models of hypoxia/reoxygenation.[8][9]

Experimental Protocols

Protocol 1: General Synthesis of a 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivative

This protocol is a representative example based on synthetic routes reported in the literature.[4]

Objective: To synthesize a 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative as a potential anticancer agent.

Materials:

  • 4-aminophenol

  • Glycolic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Acetonitrile (anhydrous)

  • Phenyliodine(II) diacetate (PIDA)

  • Copper(I) perchlorate tetrakis(acetonitrile) complex [Cu(CH₃CN)₄ClO₄]

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Amide Formation:

    • To a solution of 4-aminophenol (1.0 eq) in anhydrous acetonitrile, add glycolic acid (1.2 eq) and DCC (2.0 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter off the dicyclohexylurea (DCU) precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude amide intermediate. Purify by column chromatography if necessary.

  • Oxidative Cyclization:

    • Dissolve the amide intermediate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Add PIDA (2.0 eq) and a catalytic amount of [Cu(CH₃CN)₄ClO₄] (0.05 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione.

Causality behind Experimental Choices:

  • DCC is a common coupling agent used to facilitate the formation of the amide bond between the carboxylic acid and the amine.

  • PIDA is a hypervalent iodine reagent that acts as an oxidant in the key cyclization step.

  • The copper(I) catalyst facilitates the intramolecular oxidative cyclization process.

  • Anhydrous conditions and a nitrogen atmosphere are crucial to prevent side reactions and degradation of the reagents and intermediates.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of synthesized this compound derivatives on a cancer cell line (e.g., A549).

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells. Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Self-Validating System:

  • The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results.

  • Running each concentration in triplicate or quadruplicate minimizes experimental error.

  • The use of a standard reference compound allows for comparison of the potency of the new derivatives.

G cluster_protocol MTT Assay Protocol Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound Dilutions Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve Dissolve Formazan with DMSO Incubate3->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Analyze Calculate IC50 Read->Analyze

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold and its heteroatomic analogs represent a promising area of research in medicinal chemistry. The unique three-dimensional structure of these compounds provides a rigid framework for the development of potent and selective modulators of various biological targets. The demonstrated anticancer, antimicrobial, and neurological activities of these derivatives highlight their potential for the development of novel therapeutics.

Future research in this area should focus on:

  • Expanding the chemical diversity of this compound libraries through the development of new synthetic methodologies.

  • Elucidating the precise mechanisms of action of the most potent compounds.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Exploring the application of this scaffold in other therapeutic areas.

By leveraging the structural features of the this compound core, medicinal chemists can continue to design and develop innovative drug candidates to address unmet medical needs.

References

  • General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry. [Link]

  • Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. ResearchGate. [Link]

  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. [Link]

  • ChemInform Abstract: General Synthesis of 1-Oxaspiro(4.5)decan-2-ones and 1-Oxaspiro(4.5)decanes from 5-Methylene-2(5H)-furanone. ResearchGate. [Link]

  • 1-Oxaspiro(4.5)decan-2-one, 8-(1-methylethyl)-, trans-. PubChem. [Link]

  • This compound. PubChem. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • 4-step synthesis of 2-oxaspiro[4.5]dec-7-ene derivatives 32 a–c. ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. [Link]

  • 1-Oxaspiro(4.5)decan-2-one, 8-methyl-. PubChem. [Link]

  • Atiprimod. Wikipedia. [Link]

  • 1-oxaspiro(4,5)decan-2-one. The Good Scents Company. [Link]

  • Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]

Sources

The Spirocyclic Scaffold: Application Notes on 1-Oxaspiro[4.5]decan-2-one in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of Spirocycles in Catalysis

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. The three-dimensional architecture of a molecule is intrinsically linked to its biological activity, making stereocontrol a paramount objective in synthetic chemistry. Among the myriad of chiral structures, spirocycles have emerged as particularly privileged motifs. The inherent rigidity and well-defined spatial arrangement of substituents around a central spiro-carbon atom make them exceptional chiral scaffolds. 1-Oxaspiro[4.5]decan-2-one, a γ-butyrolactone fused with a cyclohexane ring, represents a core structure whose derivatives are increasingly being recognized for their utility as both valuable chiral building blocks and as platforms for the development of novel asymmetric catalysts. This guide provides an in-depth exploration of the synthesis and application of this compound derivatives in the realm of asymmetric catalysis, offering both mechanistic insights and practical, field-tested protocols.

Part 1: Enantioselective Synthesis of the 1-Oxaspiro[4.5]decane Scaffold

The cornerstone of leveraging this compound in asymmetric catalysis is the ability to synthesize it in an enantiomerically pure form. The stereochemistry of the final product in a catalyzed reaction is often dictated by the chirality of the catalyst or a key intermediate. Therefore, robust methods for the asymmetric synthesis of the spirocyclic core are of utmost importance.

Organocatalytic Cascade Reactions: A Metal-Free Approach

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative that often proceeds under mild conditions. Chiral spirolactones, including derivatives of this compound, can be efficiently constructed using organocatalytic cascade reactions.[1] These reactions often employ readily available starting materials and a chiral catalyst, such as a proline derivative or a chiral amine, to induce stereoselectivity.

The general workflow for an organocatalytic cascade reaction to form a spirolactone is depicted below:

workflow cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_reaction Reaction Cascade cluster_product Product SM1 Cyclic Ketone Reaction Michael Addition SM1->Reaction SM2 Unsaturated Carbonyl Compound SM2->Reaction Catalyst Chiral Organocatalyst Intermediate Chiral Intermediate (e.g., Enamine/Iminium) Catalyst->Intermediate activates Cyclization Intramolecular Aldol/ Lactonization Reaction->Cyclization leads to Product Enantioenriched This compound Derivative Cyclization->Product Product->Catalyst regenerates

Figure 1: Generalized workflow for the organocatalytic synthesis of chiral spirolactones.

Transition Metal Catalysis: The Power of Copper

Transition metal catalysis offers a complementary and powerful approach for the enantioselective construction of spirocyclic systems. For instance, a copper-catalyzed enantioselective [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones provides a direct route to enantioenriched 1-oxaspiro[4.5]decanes.[2] This method has demonstrated high yields and excellent diastereoselectivity and enantioselectivity.[2]

The causality behind this experimental choice lies in the ability of the chiral copper catalyst to form a chiral complex that controls the facial selectivity of the cycloaddition. The Lewis acidic nature of the copper catalyst activates the donor-acceptor cyclopropane, facilitating its ring-opening and subsequent reaction with the ketone.

Part 2: Applications in Asymmetric Catalysis

Chiral this compound derivatives are not merely synthetic targets; they are instrumental in orchestrating a variety of asymmetric transformations. Their rigid spirocyclic framework allows for the precise positioning of functional groups that can interact with substrates and reagents to induce stereoselectivity.

As a Chiral Building Block for Complex Molecule Synthesis

The most direct application of enantiopure this compound is as a chiral building block. The lactone functionality can be readily transformed into a variety of other functional groups, allowing for the elaboration of the spirocyclic core into more complex molecules, such as natural products and pharmaceutical agents.[3] The inherent chirality of the spirocycle is transferred to the final product, ensuring stereocontrol throughout the synthetic sequence.

Table 1: Representative Transformations of the this compound Core

TransformationReagents and ConditionsResulting Functional Group
Lactone ReductionLiAlH₄, THF, 0 °C to rtDiol
Lactone AminolysisR₂NH, heatAmide
Grignard AdditionRMgBr, THF, -78 °CHemiketal/Ketone
α-FunctionalizationLDA, R-X, THF, -78 °CSubstituted Lactone
Derivatives as Chiral Ligands in Transition Metal Catalysis

A more sophisticated application involves the modification of the this compound scaffold to create novel chiral ligands for transition metal catalysts. By introducing coordinating atoms such as nitrogen, phosphorus, or sulfur at specific positions on the spirocyclic framework, one can design ligands that create a well-defined chiral pocket around the metal center. This chiral environment then dictates the stereochemical outcome of the catalyzed reaction.

ligand cluster_core Chiral Scaffold cluster_modification Functionalization cluster_ligand Chiral Ligand cluster_catalyst Asymmetric Catalyst Spiro This compound Func Introduction of Coordinating Groups (e.g., -NH₂, -PPh₂) Spiro->Func Ligand Spiro-based Chiral Ligand Func->Ligand Catalyst Metal-Ligand Complex Ligand->Catalyst complexes with

Figure 2: Conceptual design of a chiral catalyst from a this compound scaffold.

Azaspiro[4.5]decanes in N-Heterocyclic Carbene (NHC) Catalysis

A noteworthy example of the application of a derivative is in the enantioselective construction of azaspiro[4.5]decanes via N-heterocyclic carbene (NHC) catalysis.[4] In these reactions, the spirocyclic product itself is formed with high enantioselectivity, and this chiral scaffold can then be used in subsequent synthetic steps. The NHC catalyst plays a crucial role in activating the substrate and controlling the stereochemistry of the annulation reaction.

Part 3: Experimental Protocols

To ensure the practical applicability of this guide, the following section provides detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Enantioselective Synthesis of a 1-Oxaspiro[4.5]decane Derivative via Copper-Catalyzed [3+2] Annulation

This protocol is adapted from the principles of copper-catalyzed enantioselective annulations.[2]

Materials:

  • Donor-acceptor cyclopropane (1.0 equiv)

  • Cyclohexanone (1.2 equiv)

  • Cu(OTf)₂ (5 mol%)

  • Chiral bisoxazoline (BOX) ligand (6 mol%)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OTf)₂ (5 mol%) and the chiral BOX ligand (6 mol%) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral copper complex. The pre-formation of the catalyst is crucial for achieving high enantioselectivity.

  • Reaction Setup: To the solution of the catalyst, add cyclohexanone (1.2 equiv). Cool the mixture to the optimized reaction temperature (e.g., 0 °C or -20 °C, determined through optimization studies).

  • Substrate Addition: Slowly add a solution of the donor-acceptor cyclopropane (1.0 equiv) in anhydrous DCM to the reaction mixture over a period of 1 hour using a syringe pump. Slow addition helps to maintain a low concentration of the cyclopropane, which can suppress potential side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Table 2: Expected Outcome for Protocol 1 (Illustrative)

SubstrateYield (%)dree (%)
Phenyl-substituted cyclopropane95>20:192
Ethyl-substituted cyclopropane8815:189
Protocol 2: Synthesis of a Chiral Azaspiro[4.5]decane via NHC-Catalyzed [5+1] Annulation

This protocol is based on the principles of NHC-catalyzed annulation reactions.[4]

Materials:

  • α,β-γ,δ-unsaturated aldehyde (1.0 equiv)

  • 3-aminomaleimide (1.1 equiv)

  • Chiral NHC precursor (e.g., a triazolium salt) (10 mol%)

  • Base (e.g., DBU or K₂CO₃) (1.2 equiv)

  • Toluene, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Generation: In a flame-dried Schlenk flask under an inert atmosphere, add the chiral NHC precursor (10 mol%) and the base (1.2 equiv) to anhydrous toluene. Stir the mixture at room temperature for 15 minutes to generate the active NHC catalyst in situ.

  • Reaction Setup: To the catalyst mixture, add the 3-aminomaleimide (1.1 equiv).

  • Substrate Addition: Add the α,β-γ,δ-unsaturated aldehyde (1.0 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at the optimized temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel to afford the desired chiral azaspiro[4.5]decane product. Analyze the product to determine the yield and enantiomeric excess (chiral HPLC).

Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a versatile platform in the field of asymmetric catalysis. Their rigid, three-dimensional structure provides an excellent foundation for the development of chiral ligands and organocatalysts, as well as serving as valuable chiral building blocks for the synthesis of complex, high-value molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the potential of this remarkable spirocyclic system. As our understanding of asymmetric catalysis deepens, we can anticipate the development of even more sophisticated and efficient catalytic systems based on the this compound framework, further expanding the toolbox of the modern synthetic chemist.

References

  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc. Available at: [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Available at: [Link]

  • General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective construction of optically active 1-oxaspiro[4.5]decanes. ResearchGate. Available at: [Link]

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Experimental Setup for 1-Oxaspiro[4.5]decan-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis and reactivity of 1-Oxaspiro[4.5]decan-2-one. This guide moves beyond simple procedural lists to offer in-depth explanations of the causality behind experimental choices, ensuring protocols are robust and self-validating. We will cover the cornerstone synthesis via Baeyer-Villiger oxidation, fundamental reactivity including nucleophilic ring-opening, and its application as a monomer in ring-opening polymerization. Each section is supported by detailed, step-by-step protocols, characterization data, and mechanistic diagrams to empower users to confidently apply these methods in their own research, from drug discovery scaffolds to advanced polymer synthesis.

Introduction: The Spirocyclic Lactone Motif

This compound (also known as cyclohexane-1-spiro-4-butyrolactone) is a saturated heterocyclic compound featuring a γ-butyrolactone ring fused to a cyclohexane ring at a quaternary spirocyclic center.[1] This unique three-dimensional architecture makes it a valuable building block in organic synthesis and polymer chemistry. The spiro[4.5]decane core is found in various natural products and biologically active molecules, highlighting its relevance in medicinal chemistry and drug development.[2][3][4]

The reactivity of this molecule is primarily dictated by the strained γ-lactone ring. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to ring-opening, while the α-protons can be abstracted to form an enolate, allowing for functionalization at the adjacent position.[5] Furthermore, the ring strain makes it a suitable monomer for ring-opening polymerization (ROP) to produce polyesters with a pendant cyclohexyl group, influencing the polymer's thermal and mechanical properties.[6][7][8][9][10]

This guide will provide the foundational knowledge and detailed protocols to harness the synthetic potential of this versatile spirocycle.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 699-61-6[1]
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [1]
Appearance Colorless to pale yellow liquid (est.)[11]
Boiling Point ~260 °C @ 760 mmHg (est.)[11]
logP (o/w) 1.3 - 1.8 (est.)[1]

Synthesis via Baeyer-Villiger Oxidation

The most direct and reliable method for synthesizing this compound is the Baeyer-Villiger oxidation of 1-hydrindanone's corresponding ketone, cyclohexyl methyl ketone, or more commonly from cyclohexanone itself, which yields the isomeric ε-caprolactone. For the target molecule, the precursor is 1-(hydroxymethyl)cyclohexanecarboxylic acid which cyclizes. A more direct conceptual synthesis involves the oxidation of spiro[4.5]decan-1-one. However, the classic Baeyer-Villiger oxidation of a cyclic ketone provides an excellent illustration of the reaction class used for lactone synthesis.[12][13]

Principle of the Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid or peroxide.[12] The mechanism proceeds via the "Criegee intermediate," formed by the addition of the peroxyacid to the ketone carbonyl.[12] The key step is the migratory insertion of an adjacent carbon into the peroxide O-O bond. The migratory aptitude is crucial for predicting the product; for unsymmetrical ketones, the group best able to stabilize a positive charge migrates preferentially (tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl).[13]

Baeyer_Villiger_Mechanism Baeyer-Villiger Oxidation Mechanism Ketone Cyclic Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Peroxyacid RCO₃H Criegee Criegee Intermediate ProtonatedKetone->Criegee + RCO₃H Rearrangement [Rearrangement] Criegee->Rearrangement Migratory Insertion ProtonatedLactone Protonated Lactone Rearrangement->ProtonatedLactone - RCO₂H Lactone Lactone ProtonatedLactone->Lactone - H⁺ CarboxylicAcid RCO₂H

Caption: Mechanism of the Baeyer-Villiger oxidation of a cyclic ketone.

Protocol 2.1: Synthesis of ε-Caprolactone from Cyclohexanone

This protocol details the synthesis of ε-caprolactone, the constitutional isomer of our title compound, as a representative and highly reliable Baeyer-Villiger procedure.

  • Objective: To synthesize ε-caprolactone by oxidizing cyclohexanone with meta-chloroperoxybenzoic acid (m-CPBA).

  • Materials & Reagents:

    • Cyclohexanone (CAS: 108-94-1)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%, CAS: 937-14-4)

    • Dichloromethane (DCM, anhydrous, CAS: 75-09-2)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium sulfite (Na₂SO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and drying

  • Procedure:

    • Reaction Setup: In a 250 mL round-bottom flask, dissolve cyclohexanone (e.g., 10.0 g, 102 mmol) in 100 mL of anhydrous DCM.

    • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Reagent Addition: While maintaining the temperature at 0-5 °C, add m-CPBA (e.g., ~25 g, ~1.2 equivalents, accounting for purity) portion-wise over 30 minutes. Causality Note: Slow, portion-wise addition is critical to control the exothermic reaction and prevent side reactions.

    • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

    • Quenching: Cool the reaction mixture again in an ice bath. Carefully quench the excess peroxyacid by slowly adding saturated Na₂SO₃ solution until a test with starch-iodide paper is negative. Safety Note: Quenching is exothermic. Add the solution slowly to avoid excessive heat generation.

    • Workup - Acid Removal: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to remove meta-chlorobenzoic acid, followed by brine (1 x 50 mL). Trustworthiness Check: The formation of a white precipitate (sodium meta-chlorobenzoate) during the bicarbonate wash is expected.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purification: The crude product is often pure enough for many applications. For higher purity, vacuum distillation is recommended.

Table 2: Typical Characterization Data for Lactones

AnalysisThis compoundε-Caprolactone
¹³C NMR (CDCl₃) δ (ppm): ~175 (C=O), ~91 (spiro C), ~64 (CH₂-O), ~39, ~34, ~24, ~23δ (ppm): ~175 (C=O), ~69 (CH₂-O), ~34, ~29, ~28, ~23
IR (neat, cm⁻¹) ~1770-1760 (C=O, five-membered lactone)~1740-1725 (C=O, six-membered lactone)
Reference [14]N/A

Key Reactions and Protocols

Nucleophilic Acyl Substitution: Ring-Opening

The fundamental reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon. Nucleophiles readily attack this site, leading to a tetrahedral intermediate that collapses to open the lactone ring.[15] This reaction is a powerful tool for creating highly functionalized 1,1-disubstituted cyclohexanes.

Ring_Opening General Nucleophilic Ring-Opening cluster_reaction Reaction Steps Lactone This compound Product Ring-Opened Product (Cyclohexyl derivative) Lactone->Product 1. Nucleophilic Attack 2. Protonation (Workup) Nucleophile Nucleophile (Nu⁻)

Caption: General workflow for nucleophilic ring-opening of the spiro-lactone.

Protocol 3.1.1: Base-Catalyzed Hydrolysis (Saponification)
  • Objective: To open the lactone ring using a hydroxide nucleophile to form 1-(2-hydroxyethyl)cyclohexane-1-carboxylic acid.

  • Materials & Reagents:

    • This compound (CAS: 699-61-6)

    • Sodium hydroxide (NaOH, CAS: 1310-73-2) or Potassium hydroxide (KOH)

    • Ethanol or Methanol

    • Water

    • Hydrochloric acid (HCl, e.g., 3M)

    • Ethyl acetate or Diethyl ether

  • Procedure:

    • Dissolution: Dissolve this compound (e.g., 5.0 g, 32.4 mmol) in 50 mL of ethanol in a round-bottom flask.

    • Hydrolysis: Add an aqueous solution of NaOH (e.g., 1.5 g in 20 mL H₂O, ~1.15 eq). Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

    • Monitoring: Monitor the disappearance of the lactone by TLC (the product, a carboxylate salt, will remain at the baseline).

    • Cooling & Concentration: Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

    • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slowly adding 3M HCl. A precipitate of the carboxylic acid product may form. Causality Note: Acidification protonates the carboxylate salt, making the product neutral and extractable into an organic solvent.

    • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Drying and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.

Ring-Opening Polymerization (ROP)

This compound, like other lactones, can undergo ring-opening polymerization (ROP) to form aliphatic polyesters. This process is typically initiated by a nucleophile and catalyzed by organometallic compounds, most commonly tin(II) octoate (Sn(Oct)₂). The resulting polymer possesses a poly(γ-butyrolactone) backbone with pendant cyclohexyl groups at every fourth carbon.

  • Scientific Rationale: The polymerization proceeds via a coordination-insertion mechanism. The catalyst activates the monomer by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack by the initiator (e.g., an alcohol) or the growing polymer chain end. The spirocyclic structure can enhance reactivity due to ring strain.[16] The bulky cyclohexyl side chains are expected to increase the glass transition temperature (Tg) and modify the crystallinity of the resulting polymer compared to linear analogues like polycaprolactone (PCL).[6][7][17][8][9]

Protocol 3.2.1: Bulk Polymerization using Sn(Oct)₂
  • Objective: To perform a solvent-free, bulk ring-opening polymerization of this compound.

  • Materials & Reagents:

    • This compound (CAS: 699-61-6, freshly dried/distilled)

    • Benzyl alcohol (initiator, CAS: 100-51-6, freshly distilled)

    • Tin(II) 2-ethylhexanoate (Sn(Oct)₂, CAS: 301-10-0)

    • Toluene (anhydrous)

    • Methanol (cold)

    • Dichloromethane (for dissolution)

  • Equipment:

    • Schlenk flask or reaction tube suitable for high vacuum

    • High-vacuum line and inert gas (Argon or Nitrogen) supply

    • Thermostatically controlled oil bath

  • Procedure:

    • Preparation: Add this compound (e.g., 2.0 g, 12.97 mmol) to a Schlenk flask. Dry the monomer by stirring under high vacuum for 1-2 hours.

    • Initiator/Catalyst Addition: Under a positive pressure of argon, add the initiator (benzyl alcohol, amount depends on desired molecular weight, e.g., for a target DP of 100, use 28.1 mg) and the catalyst (Sn(Oct)₂, typically a monomer-to-catalyst ratio of 500:1 to 5000:1) via syringe as solutions in a small amount of anhydrous toluene.

    • Solvent Removal: Remove the toluene under vacuum without heating.

    • Polymerization: Backfill the flask with argon, seal it, and immerse it in a preheated oil bath at 120-140 °C. The mixture will become increasingly viscous. Allow the polymerization to proceed for 6-24 hours.

    • Isolation: Cool the reaction to room temperature. The solid polymer can be dissolved in a minimal amount of DCM.

    • Purification: Precipitate the polymer by pouring the DCM solution into a large volume of cold methanol with vigorous stirring. Collect the white, fibrous polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

    • Characterization: Analyze the polymer's molecular weight and dispersity (Đ) by Gel Permeation Chromatography (GPC) and its thermal properties (Tg, Tm) by Differential Scanning Calorimetry (DSC).

Summary and Outlook

This compound is a synthetically accessible and versatile building block. The protocols detailed in this guide provide a validated starting point for its synthesis and subsequent chemical transformations. The Baeyer-Villiger oxidation is a robust entry point to lactone chemistry, while nucleophilic ring-opening and ring-opening polymerization represent the two primary pathways for its utilization. These reactions enable the creation of complex small molecules with a unique 1,1-disubstituted cyclohexane core and novel polyester materials with tailored properties. For drug development professionals, the spirocyclic scaffold is an attractive starting point for generating libraries of compounds with high sp³-character, a desirable trait for modern drug candidates.[2][3] For materials scientists, the polymers derived from this monomer offer a route to biocompatible and biodegradable materials with unique thermal and mechanical profiles.[6][7][17][8][9]

References

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link][18]

  • Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review. National Institutes of Health (NIH). [Link][6]

  • Polycaprolactone Composites/Blends and Their Applications Especially in Water Treatment. MDPI. [Link][7]

  • Biomedical Applications of Polycaprolactone (PCL) Composites: Structure, Properties, and Future Prospects. Lifescience Global. [Link][17]

  • A Review on Synthesis, Characterization and Applications of Polycaprolactone as a Novel Drug Delivery System and Tissue Engineer. Brieflands. [Link][8]

  • Recent Advances in Polycaprolactones for Anticancer Drug Delivery. National Institutes of Health (NIH). [Link][9]

  • This compound | C9H14O2. PubChem. [Link][1]

  • Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature. ACS Publications. [Link][16]

  • This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link][14]

  • Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. ResearchGate. [Link][19]

  • 1-oxaspiro(4,5)decan-2-one, 699-61-6. The Good Scents Company. [Link][11]

  • Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic? ResearchGate. [Link][15]

  • Synthesis and Evaluation of New Oxaspiro Monomers for Double Ring-opening Polymerization. ResearchGate. [Link][10]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. [Link][2]

  • Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. CoLab. [5]

  • Baeyer–Villiger oxidation. Wikipedia. [Link][12]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health (NIH). [Link][3]

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link][13]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link][4]

Sources

Application Notes and Protocols: Derivatization of 1-Oxaspiro[4.5]decan-2-one for Specific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 1-Oxaspiro[4.5]decan-2-one

This compound, a spirocyclic γ-butyrolactone, presents a unique and conformationally restricted three-dimensional structure that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its rigid framework, combining a cyclohexane ring and a lactone moiety, serves as an excellent starting point for the synthesis of diverse molecular architectures with potential biological activity.[2] The inherent chirality at the spirocyclic center and the potential for functionalization on both the carbocyclic and heterocyclic rings make it a privileged scaffold for library synthesis in drug discovery programs.[2] While some derivatives are utilized as fragrance components, the true potential of this scaffold lies in the targeted introduction of functional groups to modulate its physicochemical properties and biological interactions.[3][4]

This guide provides detailed application notes and protocols for the derivatization of this compound, focusing on strategies to introduce chemical diversity for specific applications. The methodologies described herein are designed to be robust and adaptable, providing researchers with the tools to explore the chemical space around this promising scaffold.

Strategic Derivatization: Unlocking the Potential of the Spirocyclic Core

The derivatization of this compound can be broadly categorized into two main strategies: functionalization of the lactone ring and modification of the cyclohexane ring. Each approach offers a distinct avenue for creating novel analogs with tailored properties.

Diagram: Strategic Derivatization of this compound

G cluster_0 This compound Scaffold cluster_1 Derivatization Strategies cluster_2 Specific Applications Scaffold This compound Lactone_Func Lactone Ring Functionalization Scaffold->Lactone_Func e.g., α-Functionalization, Ring Opening Cyclohexane_Func Cyclohexane Ring Functionalization Scaffold->Cyclohexane_Func e.g., Epoxidation, Hydroxylation Bioactive Bioactive Compounds (e.g., Anticancer, Antimicrobial) Lactone_Func->Bioactive Materials Advanced Materials Lactone_Func->Materials Cyclohexane_Func->Bioactive Probes Chemical Probes Cyclohexane_Func->Probes G Start This compound in THF Enolate Enolate Formation (LDA, -78 °C, 1h) Start->Enolate Azidation Azide Transfer (Trisyl azide, -78 °C, 2h) Enolate->Azidation Quench Quenching (Acetic Acid) Azidation->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product α-Azido Product Purification->Product G cluster_0 Reaction Sequence Start Cyclohexene Precursor Epoxidation Epoxidation (m-CPBA) Start->Epoxidation Epoxide Intermediate Epoxide Epoxidation->Epoxide RingOpening Intramolecular Ring-Opening & Lactonization Epoxide->RingOpening Product Dihydroxy-spiro-lactone Derivative RingOpening->Product

Sources

The Spirolactone Keystone: Harnessing 1-Oxaspiro[4.5]decan-2-one for the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Spirocyclic Scaffold

In the intricate world of natural product synthesis, the strategic selection of a starting material is paramount. The ideal candidate possesses a unique blend of structural rigidity, latent functionality, and the potential for stereocontrolled elaboration. 1-Oxaspiro[4.5]decan-2-one, a seemingly simple spirolactone, embodies these characteristics, positioning it as a powerful and often overlooked starting material for the construction of complex molecular architectures. Its inherent spirocyclic framework provides a three-dimensional scaffold that is prevalent in a wide array of biologically active natural products, including alkaloids and sesquiterpene lactones. This application note will explore the synthetic utility of this compound, providing a detailed guide for its application in the synthesis of the medicinally relevant Nitraria alkaloids and discussing its potential as a precursor for sesquiterpene lactone synthesis. Through a combination of established synthetic transformations and prospective strategies, we aim to equip researchers, scientists, and drug development professionals with the knowledge to unlock the full potential of this versatile building block.

Core Applications: A Gateway to Diverse Natural Product Families

The true power of this compound as a starting material lies in its ability to be transformed into a variety of key intermediates, opening doors to different classes of natural products. Two prominent areas where this starting material shows significant promise are the synthesis of Nitraria alkaloids and sesquiterpene lactones.

The Synthesis of Nitraria Alkaloids: A Journey from an Oxaspirocycle to an Azaspirocycle

The Nitraria family of alkaloids, which includes compounds such as (+)-nitramine, (+)-isonitramine, and (-)-sibirine, are characterized by a 2-azaspiro[5.5]undecane core.[1][2] These compounds have garnered significant interest due to their unique structures and potential biological activities.[1] While the direct total synthesis of these alkaloids from this compound has not been extensively documented, a rational synthetic pathway can be envisioned. This involves the transformation of the oxaspirocyclic core into the corresponding azaspirocycle, a key intermediate in established total syntheses of Nitraria alkaloids.

The proposed synthetic strategy leverages the lactone functionality of this compound for the introduction of the nitrogen atom required for the azaspirocyclic core. This transformation can be achieved through a variety of methods, including reductive amination following lactone reduction or direct aminolysis. Once the azaspirocyclic core is established, further functionalization can be carried out to complete the synthesis of the target alkaloids.

A pivotal step in the enantioselective synthesis of Nitraria alkaloids is the asymmetric α-alkylation of a protected lactam.[1] This highlights the importance of establishing a chiral center at the spirocyclic carbon, a feature that can be addressed through the use of chiral auxiliaries or asymmetric catalysis.

Detailed Protocols: A Practical Guide to Key Transformations

The following protocols are based on established methodologies for the synthesis of key intermediates for Nitraria alkaloids and can be adapted for use with derivatives of this compound.

Protocol 1: Enantioselective Phase-Transfer Catalytic α-Allylation of an N-Protected Lactam

This protocol describes a key step in establishing the chiral quaternary center found in Nitraria alkaloids, adapted from the synthesis of (+)-isonitramine.[2]

Objective: To introduce an allyl group at the α-position of an N-protected lactam with high enantioselectivity.

Materials:

  • N-Benzhydryl-δ-valerolactam (or analogous N-protected lactam derived from this compound)

  • Allyl bromide

  • (S,S)-NAS bromide (phase-transfer catalyst)

  • Potassium hydroxide (KOH)

  • Toluene

  • Argon atmosphere

Procedure:

  • To a solution of N-benzhydryl-δ-valerolactam (1.0 equiv) and (S,S)-NAS bromide (0.1 equiv) in toluene (5 mL/mmol of lactam) at 0 °C under an argon atmosphere, add powdered potassium hydroxide (5.0 equiv).

  • Stir the mixture vigorously for 30 minutes at 0 °C.

  • Add allyl bromide (1.5 equiv) dropwise to the reaction mixture.

  • Continue stirring at 0 °C for the time specified by reaction monitoring (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-allylated lactam.

Expected Outcome: The α-allylated lactam is obtained in high yield and enantioselectivity. For the synthesis of (+)-isonitramine, this reaction has been reported to proceed with 98% ee.[2]

Parameter Value Reference
Enantiomeric Excess (ee)98%[2]
Yield43% (over 12 steps for (+)-isonitramine)[2]
Protocol 2: Dieckmann Condensation for Spirocyclic β-Keto Lactam Formation

This protocol outlines the intramolecular cyclization to form the key spirocyclic β-keto lactam intermediate.[2]

Objective: To construct the 2-azaspiro[5.5]undecane ring system through a Dieckmann condensation.

Materials:

  • α-Allyl-N-benzhydryl-δ-valerolactam derivative with an ester-containing side chain

  • Potassium tert-butoxide (t-BuOK)

  • Toluene, anhydrous

  • Argon atmosphere

Procedure:

  • To a solution of the ester-substituted lactam (1.0 equiv) in anhydrous toluene (10 mL/mmol) at 0 °C under an argon atmosphere, add potassium tert-butoxide (1.2 equiv) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for the time required for complete cyclization (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction with 1 M hydrochloric acid at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired spirocyclic β-keto lactam.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key strategic transformations in the synthesis of Nitraria alkaloids, highlighting the potential entry point for this compound.

Nitraria_Synthesis cluster_start Starting Material cluster_intermediate Key Intermediate Generation cluster_alkaloid Target Natural Products This compound This compound N-Protected Azaspirocycle N-Protected Azaspirocycle This compound->N-Protected Azaspirocycle Lactone to Lactam Conversion Nitraria Alkaloids Nitraria Alkaloids N-Protected Azaspirocycle->Nitraria Alkaloids Further Functionalization

Caption: Proposed synthetic route from this compound.

Key_Transformations N-Protected Lactam N-Protected Lactam α-Allylated Lactam (Chiral) α-Allylated Lactam (Chiral) N-Protected Lactam->α-Allylated Lactam (Chiral)  Enantioselective  α-Allylation  (Protocol 1) Diester Intermediate Diester Intermediate α-Allylated Lactam (Chiral)->Diester Intermediate  Side Chain  Elaboration Spirocyclic β-Keto Lactam Spirocyclic β-Keto Lactam Diester Intermediate->Spirocyclic β-Keto Lactam  Dieckmann  Condensation  (Protocol 2) Nitraria Alkaloid Core Nitraria Alkaloid Core Spirocyclic β-Keto Lactam->Nitraria Alkaloid Core  Reduction &  Deprotection

Caption: Key transformations in the synthesis of Nitraria alkaloids.

Prospective Applications: The Untapped Potential in Sesquiterpene Lactone Synthesis

Sesquiterpene lactones are a large and diverse group of natural products known for their wide range of biological activities, including anti-inflammatory and anti-cancer properties.[3] Many sesquiterpene lactones feature a core structure that includes a γ-butyrolactone fused to a carbocyclic ring system. The this compound scaffold provides a pre-formed γ-butyrolactone spiro-fused to a cyclohexane ring, making it an attractive starting point for the synthesis of certain classes of sesquiterpene lactones.

The synthetic strategy would involve the stereoselective functionalization of the cyclohexane ring of this compound to introduce the necessary substituents and stereocenters found in the target natural product. This could be achieved through a variety of modern synthetic methods, including:

  • Stereoselective Alkylation: Introduction of alkyl groups at various positions on the cyclohexane ring.

  • Ring-Opening and Recyclization: Strategic opening of the lactone or cyclohexane ring to allow for the introduction of new functional groups, followed by recyclization to form more complex polycyclic systems.

  • Cycloaddition Reactions: Utilizing any unsaturation that can be introduced into the cyclohexane ring to build additional rings.

While specific examples of the total synthesis of sesquiterpene lactones starting directly from this compound are not yet prevalent in the literature, the structural analogy and the potential for diverse chemical manipulation make this a promising area for future research.

Conclusion: A Call to Explore a Powerful Synthetic Building Block

This compound is more than just a simple spirolactone; it is a versatile and powerful starting material with the potential to unlock efficient synthetic routes to a variety of complex and biologically important natural products. Its rigid spirocyclic framework and inherent functionality provide a solid foundation for the construction of intricate molecular architectures. The application of this building block in the synthesis of Nitraria alkaloids, through a rational conversion to the corresponding azaspirocycle, demonstrates its utility in accessing medicinally relevant compounds. Furthermore, the prospective application in the synthesis of sesquiterpene lactones opens up new avenues for exploration. It is our hope that this application note will inspire researchers to consider this compound as a key strategic element in their future synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • Gravel, E., & Poupon, E. (2010). Biosynthesis and biomimetic synthesis of alkaloids isolated from plants of the Nitraria and Myrioneuron genera: an unusual lysine-based metabolism. Natural product reports, 27(1), 32-56. [Link]

  • Gravel, E., & Poupon, E. (2010). Biosynthesis and biomimetic synthesis of alkaloids isolated from plants of the Nitraria and Myrioneuron genera: an unusual lysine-based metabolism. Semantic Scholar. [Link]

  • Kim, D., & Park, H. (2021). Enantioselective Total Synthesis of Nitraria Alkaloids: (+)-Nitramine, (+)-Isonitramine, (−)-Isonitramine, and (−)-Sibirine via Asymmetric Phase-Transfer Catalytic α-Allylations of α-Carboxylactams. The Journal of Organic Chemistry, 86(3), 2345-2354. [Link]

  • Kim, D., & Park, H. (2020). Enantioselective Total Synthesis of Nitraria Alkaloids: (+)-Nitramine, (+)-Isonitramine, (−)-Isonitramine, and (−)-Sibirine via Asymmetric Phase-Transfer Catalytic α-Allylations of α-Carboxylactams. The Journal of Organic Chemistry, 86(3), 2345-2354. [Link]

  • Gravel, E., & Poupon, E. (2010). Biosynthesis and biomimetic synthesis of alkaloids isolated from plants of the Nitraria and Myrioneuron genera: an unusual lysine-based metabolism. Natural Product Reports, 27(1), 32-56. [Link]

  • Hudlicky, T., & Claeboe, C. D. (2001). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. Tetrahedron, 57(18), 3737-3747.
  • Abreu, P. M., et al. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules, 24(6), 1083. [Link]

Sources

Analytical Strategies for the Detection of 1-Oxaspiro[4.5]decan-2-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Oxaspiro[4.5]decan-2-one

This compound (CAS No. 699-61-6) is a lactone with a characteristic odor profile, finding its primary application as a fragrance ingredient in a variety of consumer products.[1][2] Its chemical structure, a spirocyclic lactone, imparts specific physicochemical properties that govern its behavior in analytical systems. The accurate and sensitive detection of this compound is crucial for quality control in the fragrance industry, regulatory compliance, and for professionals in drug development who may encounter this or structurally related moieties. This guide provides a detailed exploration of the primary analytical methodologies for the detection and quantification of this compound, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The protocols herein are designed to be robust and are accompanied by explanations of the underlying scientific principles to empower researchers to adapt and validate these methods for their specific applications.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [1]
CAS Number 699-61-6[1]
Boiling Point 260.48 °C (estimated)[2]
logP (o/w) 1.347 (estimated)[2]
Solubility in Water 1647 mg/L at 25 °C (estimated)[2]

The compound's moderate boiling point and logP value suggest its suitability for both GC and reversed-phase LC techniques. Its classification as a volatile organic compound (VOC) makes GC-MS a primary tool for its analysis, especially in complex matrices.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is the preeminent technique for the analysis of volatile and semi-volatile compounds like this compound due to its high resolving power and the definitive identification capabilities of mass spectrometry.[4]

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas (typically helium or hydrogen) transports the vaporized analytes through a long, thin capillary column. The inner surface of the column is coated with a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases, which is influenced by their boiling points and chemical affinities. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification and quantification.

Sample Preparation for GC-MS: A Critical Step

The complexity of the sample matrix dictates the required level of sample preparation. The goal is to extract this compound from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[3][5]

Diagram: GC-MS Sample Preparation Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Complex Matrix (e.g., cosmetic, environmental) LLE Liquid-Liquid Extraction (LLE) Sample->LLE Organic Solvent SPE Solid-Phase Extraction (SPE) Sample->SPE Sorbent Cartridge SPME Solid-Phase Microextraction (SPME) Sample->SPME Coated Fiber Concentration Solvent Evaporation & Reconstitution LLE->Concentration SPE->Concentration Injection GC Injection SPME->Injection Thermal Desorption Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for sample preparation and GC-MS analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) for Cosmetic Matrices

This protocol is adapted from established methods for the extraction of fragrance allergens from cosmetics.[6]

  • Rationale: LLE is a robust and widely applicable technique that separates analytes based on their differential solubility in two immiscible liquid phases. For this compound in a cosmetic emulsion, an organic solvent is used to extract the relatively nonpolar analyte from the aqueous/polar components of the matrix.

  • Step-by-Step Protocol:

    • Accurately weigh approximately 1 g of the cosmetic sample into a 15 mL centrifuge tube.

    • Add 5 mL of a suitable organic solvent. Methyl tert-butyl ether (MTBE) is a good starting point due to its effectiveness in extracting a wide range of fragrance compounds.[6]

    • Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to correct for extraction efficiency and instrumental variability.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

    • Carefully transfer the supernatant (organic layer) to a clean tube.

    • To remove residual water, pass the extract through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles

  • Rationale: HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile analytes.[7] A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Analytes partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is then directly inserted into the GC inlet for thermal desorption and analysis. This method minimizes matrix interference.

  • Step-by-Step Protocol:

    • Place a precisely weighed amount of the sample (e.g., 0.5 g) into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Seal the vial with a PTFE-lined septum and cap.

    • Place the vial in a heating block or the autosampler's incubator at a controlled temperature (e.g., 80 °C) for a defined period (e.g., 15 minutes) to allow the analytes to equilibrate in the headspace.

    • Expose a pre-conditioned SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace for a specific time (e.g., 20 minutes) to allow for analyte adsorption.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes onto the column.

Instrumental Parameters for GC-MS

The following are recommended starting parameters that should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of volatile and semi-volatile compounds.[8]
Injector Temperature 250 °CEnsures rapid vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-level detection.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency.
Oven Temperature Program Initial temp: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 minA general-purpose program that allows for the separation of a wide range of compounds.
MS Transfer Line Temp 280 °CPrevents condensation of the analytes.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Scan Range 40-350 amuCovers the molecular ion and expected fragments of this compound.
Data Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)Full scan provides complete mass spectra for identification. SIM mode enhances sensitivity and selectivity for target analytes.
Data Analysis and Quantification
  • Identification: The primary identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a validated spectral library such as the NIST/Wiley library.[1] The mass spectrum of this compound is characterized by its molecular ion (m/z 154) and key fragment ions.[1]

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of the analyte is ratioed to the peak area of the internal standard, and this ratio is plotted against the concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS): An Alternative Approach

While GC-MS is the more common technique, LC-MS can be a viable alternative, particularly for less volatile compounds or when derivatization is undesirable. The analysis of the structurally distinct lactone, spironolactone, by LC-MS provides a foundational methodology that can be adapted.[9][10][11][12]

Principle of LC-MS Analysis

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatograph (HPLC). A liquid mobile phase pumps the sample through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the stationary and mobile phases. The eluent from the column is then introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analytes in the liquid phase before they enter the mass analyzer.

Sample Preparation for LC-MS

Diagram: LC-MS Sample Preparation Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Complex Matrix (e.g., biological fluid, formulation) PPT Protein Precipitation (PPT) Sample->PPT Acetonitrile/Methanol SPE Solid-Phase Extraction (SPE) Sample->SPE LLE Liquid-Liquid Extraction (LLE) PPT->LLE Filtration Filtration LLE->Filtration SPE->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for sample preparation and LC-MS analysis.

Protocol 3: Protein Precipitation and LLE for Biological Matrices

This protocol is a conceptual adaptation from methods used for spironolactone in plasma.[10][11]

  • Rationale: For biological samples like plasma or serum, proteins must be removed as they can interfere with the analysis and damage the LC column. Protein precipitation with an organic solvent is a common first step, followed by LLE to further purify and concentrate the analyte.

  • Step-by-Step Protocol:

    • To 200 µL of the biological sample in a microcentrifuge tube, add 600 µL of cold acetonitrile to precipitate proteins.

    • Add an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Evaporate the acetonitrile under a stream of nitrogen.

    • Reconstitute the residue in 500 µL of a suitable buffer (e.g., 1% formic acid in water).

    • Perform an LLE by adding 1 mL of an organic solvent (e.g., a mixture of methylene chloride and ethyl acetate).[9]

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the final residue in the mobile phase for LC-MS analysis.

Instrumental Parameters for LC-MS

These are suggested starting parameters for method development.

ParameterRecommended SettingRationale
LC Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle sizeA standard column for the separation of moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for eluting the analyte.
Gradient Elution Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions.A gradient is typically necessary for complex samples.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)ESI is suitable for polar to moderately polar compounds. APCI is better for less polar compounds.[9]
Ionization Mode Positive Ion ModeLactones can often be detected as protonated molecules [M+H]⁺.
Data Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)SIM for single quadrupole MS, MRM for triple quadrupole MS for enhanced selectivity and sensitivity.

Method Validation: Ensuring Trustworthy Results

Any analytical method intended for routine use must be validated to ensure it is fit for its intended purpose.[13] The key validation parameters include:

  • Specificity/Selectivity: The ability to detect the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples.

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. A calibration curve with a correlation coefficient (r²) > 0.99 is typically desired.

  • Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations (spiked matrix samples) and is expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Table of Expected Performance Characteristics (Illustrative)

ParameterGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.99
Accuracy (% Recovery) 85-115%85-115%
Precision (RSD) < 15%< 15%
LOQ 1-10 ng/mL0.5-5 ng/mL

Note: These are typical values and will vary depending on the specific matrix and instrumentation.

Conclusion

The analytical detection of this compound is most effectively achieved using GC-MS, owing to its volatile nature. A well-developed sample preparation method, such as LLE or HS-SPME, is critical for achieving accurate and precise results, especially in complex matrices like cosmetics. LC-MS offers a complementary approach that may be advantageous in certain applications. Regardless of the chosen technique, rigorous method validation is imperative to ensure the reliability of the data. The protocols and guidelines presented here provide a comprehensive framework for researchers, scientists, and drug development professionals to establish robust analytical methods for this compound.

References

  • Dong, X., et al. (2006). Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. Journal of Mass Spectrometry, 41(4), 477-486. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Davis. Available at: [Link]

  • Chen, Y.-C., et al. (2018). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 26(2), 739-749. Available at: [Link]

  • Debonne, E. (2020). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products. MatheO. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12783, this compound. Retrieved from [Link].

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Klapkova, E., et al. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. Analytical and Bioanalytical Chemistry, 409(20), 4879-4890. Available at: [Link]

  • Stojkovska, J., et al. (2020). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Macedonian Pharmaceutical Bulletin, 66(1), 39-49. Available at: [Link]

  • Locatelli, M., et al. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta, 84(3), 361-368. Available at: [Link]

  • Lores, M., et al. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules, 26(16), 4949. Available at: [Link]

  • David, F., & Sandra, P. (2017). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2097), 20160271. Available at: [Link]

  • Fardin-Kia, A. R. (2020). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. SciSpace. Available at: [Link]

  • Ferreira-Nunes, R., et al. (2021). Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences, 57. Available at: [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177. Available at: [Link]

  • Kim, M., & Kim, Y. (2020). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. Journal of Oleo Science, 69(1), 59-66. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. In NIST Chemistry WebBook. Retrieved from [Link]

  • Campo, E., et al. (2014). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 690417. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175596, 1-Oxaspiro(4.5)decan-2-one, 8-methyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Rudainy, B., et al. (2020). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. Separation and Purification Technology, 235, 116174. Available at: [Link]

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. Retrieved from [Link]

  • Kim, J. J. (2009). Method for purifying lactone compound having unsaturated alkyl group by extraction with silver ion solution. SciSpace. Available at: [Link]

  • Amrane, P. (2024). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Journal of Pharmaceutical Methods, 15(275). Available at: [Link]

  • Baruzzo, M., et al. (2023). Impact of the Interactions between Fragrances and Cosmetic Bases on the Fragrance Olfactory Performance: A Tentative to Correlate SPME-GC/MS Analysis with That of an Experienced Perfumer. Cosmetics, 10(3), 85. Available at: [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-Oxaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 1-Oxaspiro[4.5]decan-2-one, a valuable spirocyclic lactone with applications in the fragrance and pharmaceutical industries.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. We present a detailed, two-step synthetic pathway commencing with readily available starting materials, followed by a robust Baeyer-Villiger oxidation. The protocol is designed for scalability, with a focus on process safety, efficiency, and product purity.

Introduction

This compound is a significant chemical entity characterized by a unique spirocyclic lactone structure. Its molecular formula is C₉H₁₄O₂ and it has a molecular weight of 154.21 g/mol .[1] This compound and its derivatives are utilized as fragrance ingredients and are of interest in medicinal chemistry due to their presence in various biologically active molecules. The synthesis of such spiro-lactones often presents challenges in achieving high yields and purity on a large scale.

This application note details a reliable and scalable synthetic route to this compound, focusing on the widely applicable Baeyer-Villiger oxidation. This reaction is a cornerstone in organic synthesis for the conversion of cyclic ketones to lactones.[3] We will explore the mechanistic underpinnings of this transformation and provide a step-by-step protocol for its execution on a kilogram scale.

Synthetic Strategy Overview

The synthesis of this compound is approached via a two-stage process. The first stage involves the synthesis of the precursor ketone, spiro[4.5]decan-1-one. The second, and key, stage is the Baeyer-Villiger oxidation of this spirocyclic ketone to yield the target lactone.

Synthetic_Pathway A Cyclohexanone + Ethyl Acrylate B Intermediate Ester A->B Michael Addition C Spiro[4.5]decan-1-one (Precursor Ketone) B->C Dieckmann Condensation & Decarboxylation D This compound (Target Lactone) C->D Baeyer-Villiger Oxidation Baeyer_Villiger_Mechanism cluster_0 Baeyer-Villiger Oxidation Mechanism Ketone Spiro[4.5]decan-1-one Criegee Criegee Intermediate Ketone->Criegee + m-CPBA Peroxyacid m-CPBA Lactone This compound Criegee->Lactone Rearrangement CarboxylicAcid m-Chlorobenzoic Acid Criegee->CarboxylicAcid Byproduct

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Oxaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxaspiro[4.5]decan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions related to the synthesis of this valuable spirocyclic lactone.

Introduction to the Synthesis of this compound

This compound is a key structural motif in various natural products and has applications in the fragrance and pharmaceutical industries. Its synthesis can be approached through several routes, with the two most common being the Baeyer-Villiger oxidation of a corresponding spirocyclic ketone and the lactonization of a γ-hydroxy acid. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific challenges a researcher is willing to address. This guide will provide a comprehensive overview of both methods, with a strong focus on troubleshooting and yield optimization.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Baeyer-Villiger Oxidation of Spiro[4.5]decan-6-one

The Baeyer-Villiger oxidation is a powerful transformation that converts a ketone to an ester (or a cyclic ketone to a lactone) using a peroxy acid.[1] In this case, Spiro[4.5]decan-6-one is oxidized to yield this compound.

Question 1: My Baeyer-Villiger oxidation is showing low conversion of the starting ketone. What are the likely causes and how can I improve it?

Answer:

Low conversion in a Baeyer-Villiger oxidation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Purity and Stoichiometry:

    • Peroxy Acid Quality: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly (cool and dry). Use a freshly opened bottle or test the activity of your m-CPBA using a standard reaction.

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, it's common to use a slight excess of the peroxy acid (1.1-1.5 equivalents) to drive the reaction to completion. However, a large excess can lead to side reactions and complicate purification.

  • Reaction Temperature:

    • The Baeyer-Villiger oxidation is often run at or below room temperature. If the reaction is sluggish, a modest increase in temperature (e.g., to 40 °C) can improve the rate. However, be cautious, as higher temperatures can promote decomposition of the peroxy acid and lead to side products.

  • Solvent Choice:

    • The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or chloroform. These solvents are generally inert and solubilize both the ketone and the peroxy acid. Ensure your solvent is dry, as water can hydrolyze the lactone product.

  • Reaction Time:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction has stalled, it may be due to decomposition of the peroxy acid. In such cases, adding another portion of the peroxy acid might be beneficial.

Question 2: I am observing multiple spots on my TLC plate after the Baeyer-Villiger reaction. What are the possible side products?

Answer:

The formation of multiple products is a common issue. Here are the likely culprits:

  • Unreacted Starting Material: The most obvious spot will be your starting ketone.

  • Desired Product: Your target lactone, this compound.

  • Peroxy Acid and its Carboxylic Acid Byproduct: m-CPBA and its corresponding meta-chlorobenzoic acid are often visible on TLC, typically as polar spots.

  • Epoxide Formation: If your starting material or any impurities contain double bonds, the peroxy acid can also act as an epoxidizing agent.[2]

  • Over-oxidation or Degradation Products: Under harsh conditions, other undesired oxidation products may form.

TLC Monitoring Tip: A good mobile phase for monitoring this reaction is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). The starting ketone will be less polar than the product lactone. The carboxylic acid byproduct will be very polar and may remain at the baseline.

Question 3: How can I effectively purify this compound from the reaction mixture?

Answer:

Purification typically involves a work-up procedure followed by column chromatography or distillation.

  • Work-up:

    • Quench the excess peroxy acid by adding a reducing agent like aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution until a starch-iodide paper test is negative.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the carboxylic acid byproduct. Be cautious as CO₂ evolution can cause pressure buildup in the separatory funnel.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: This is the most common method for small to medium-scale reactions. Use a silica gel column with a gradient of hexane and ethyl acetate as the eluent. The product is moderately polar and should elute after the starting material.

    • Fractional Distillation: For larger scale purification, fractional distillation under reduced pressure can be effective. The boiling point of this compound is relatively high, so a good vacuum is necessary to prevent decomposition.

Compound Typical Rf Value (Hexane:EtOAc 7:3) Purification Notes
Spiro[4.5]decan-6-one~0.6Elutes first in column chromatography.
This compound~0.4The desired product.
m-Chlorobenzoic acid~0.1 (streaky)Mostly removed during bicarbonate wash.
Route 2: Lactonization of 4-(1-hydroxycyclohexyl)butanoic acid

Question 4: I am struggling with the synthesis of the precursor, 4-(1-hydroxycyclohexyl)butanoic acid. Can you provide a reliable method?

Answer:

A common and effective method for synthesizing this precursor is the reaction of cyclohexanone with a Reformatsky reagent derived from an ester of a 4-halobutanoic acid, followed by hydrolysis. A more direct approach involves the reaction of cyclohexanone with the Grignard reagent derived from 4-chlorobutanol (with the alcohol protected) followed by oxidation and deprotection.

A potentially simpler, though sometimes lower-yielding, method is the reaction of cyclohexanone with the dianion of succinic acid.

Question 5: My lactonization reaction is giving a low yield of this compound. How can I optimize this cyclization?

Answer:

Low yields in lactonization are often due to an unfavorable equilibrium or side reactions. Here's how to address this:

  • Driving the Equilibrium: Lactonization is a reversible reaction. To drive it towards the product, you need to remove the water that is formed.

    • Dean-Stark Apparatus: The most effective way to remove water is by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.

    • Drying Agents: In some cases, adding a drying agent like molecular sieves to the reaction mixture can be effective.

  • Catalyst Choice:

    • A strong acid catalyst is typically required. p-Toluenesulfonic acid (p-TSA) is a common choice. Other options include sulfuric acid or acidic ion-exchange resins. The amount of catalyst should be catalytic (0.01-0.1 equivalents).

  • Temperature and Reaction Time:

    • The reaction usually requires heating to reflux to facilitate both the cyclization and the azeotropic removal of water. Monitor the reaction by TLC until the starting hydroxy acid is consumed.

  • Side Reactions:

    • Intermolecular Esterification: At high concentrations, the hydroxy acid can react with another molecule of itself to form a linear polyester. Running the reaction at high dilution can favor the intramolecular cyclization.

    • Dehydration: The tertiary alcohol is prone to dehydration under strong acidic conditions, leading to the formation of an unsaturated carboxylic acid. Using a milder acid catalyst or lower temperatures might mitigate this.

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation of Spiro[4.5]decan-6-one
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Spiro[4.5]decan-6-one (1.0 eq) in dichloromethane (DCM, 10 mL per 1 g of ketone).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (Hexane:EtOAc 7:3).

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by slow addition of a saturated aqueous solution of sodium sulfite until a starch-iodide test is negative.

    • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Lactonization of 4-(1-hydroxycyclohexyl)butanoic acid
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-(1-hydroxycyclohexyl)butanoic acid (1.0 eq) in toluene (20 mL per 1 g of acid).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) to remove the acid catalyst.

    • Wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be of sufficient purity. If necessary, it can be purified by vacuum distillation or column chromatography.

Visualizations

Baeyer_Villiger_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification Ketone Spiro[4.5]decan-6-one in DCM Add_mCPBA Add m-CPBA at 0°C Ketone->Add_mCPBA Stir Stir at RT, Monitor by TLC Add_mCPBA->Stir Quench Quench with Na2SO3 Stir->Quench Wash_Bicarb Wash with NaHCO3 Quench->Wash_Bicarb Dry_Concentrate Dry and Concentrate Wash_Bicarb->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the Baeyer-Villiger oxidation route.

Lactonization_Workflow cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Work-up cluster_purification Purification Hydroxy_Acid 4-(1-hydroxycyclohexyl)butanoic acid in Toluene Dean_Stark Dean-Stark Apparatus Add_Catalyst Add p-TSA Hydroxy_Acid->Add_Catalyst Reflux Reflux and Remove Water Add_Catalyst->Reflux Wash_Bicarb Wash with NaHCO3 Reflux->Wash_Bicarb Dry_Concentrate Dry and Concentrate Wash_Bicarb->Dry_Concentrate Distillation Vacuum Distillation (optional) Dry_Concentrate->Distillation Product This compound Distillation->Product

Caption: Workflow for the lactonization of a γ-hydroxy acid.

References

  • The Journal of Organic Chemistry.

  • Benchchem.

  • Organic & Biomolecular Chemistry.

  • Benchchem.

  • PMC - NIH.

  • Wikipedia.

  • Organic Chemistry Portal.

  • Chemistry Steps.

  • Organic Chemistry Tutor.

  • PubChem.

  • The Good Scents Company.

  • Magnetic Resonance in Chemistry.

  • RSC Publishing.

  • YouTube.

  • NROChemistry.

  • PubMed.

  • MDPI.

  • ResearchGate.

  • Science.

  • ResearchGate.

  • Sigma-Aldrich.

Sources

Technical Support Center: Purification of 1-Oxaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Oxaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable spiro-lactone. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your target compound.

I. Understanding the Molecule: Key Properties

This compound is a spirocyclic lactone with a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol .[1] Its purification can be influenced by its physical and chemical properties.

PropertyValueSource
Boiling Point260.48 °C (estimated)[2]
Solubility in Water1647 mg/L at 25 °C (estimated)[2]
AppearancePowder or liquid[3]
StabilityStable, but hygroscopic. Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

II. Common Synthesis Route and Potential Impurities

A prevalent method for synthesizing this compound is the Baeyer-Villiger oxidation of the corresponding spiroketone, bicyclo[4.4.0]decan-1-one.[5] This reaction, while effective, can lead to a range of impurities that complicate the purification process.

Synthesis and Impurities Bicyclo[4.4.0]decan-1-one Bicyclo[4.4.0]decan-1-one This compound This compound Bicyclo[4.4.0]decan-1-one->this compound Baeyer-Villiger Oxidation (e.g., mCPBA) Impurity_A Unreacted Starting Material (Bicyclo[4.4.0]decan-1-one) Bicyclo[4.4.0]decan-1-one->Impurity_A Incomplete Reaction Impurity_B Hydroxy Acid (1-Hydroxycyclohexanepropanoic acid) This compound->Impurity_B Hydrolysis Baeyer-Villiger Oxidation (e.g., mCPBA) Baeyer-Villiger Oxidation (e.g., mCPBA) Impurity_C Over-oxidation or Ring-Opened Products (e.g., Adipic acid derivatives) Baeyer-Villiger Oxidation (e.g., mCPBA)->Impurity_C Side Reactions

Caption: Synthetic pathway and potential impurities.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Problem 1: Low Yield of Purified Product

Possible Causes:

  • Incomplete Reaction: The Baeyer-Villiger oxidation may not have gone to completion, leaving a significant amount of the starting ketone.

  • Product Degradation: Lactones can be susceptible to hydrolysis, especially in the presence of acidic or basic residues from the reaction workup.[6]

  • Losses During Extraction: Improper phase separation or insufficient extraction cycles can lead to product loss.

  • Decomposition During Distillation: The high boiling point of this compound may lead to thermal degradation if distillation is not performed under high vacuum.

Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.

  • Neutralize Carefully: Ensure the reaction mixture is thoroughly neutralized during workup to remove any acidic or basic reagents. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Optimize Extraction: Use a suitable organic solvent like dichloromethane or ethyl acetate for extraction.[7] Perform multiple extractions (at least 3) to maximize recovery.

  • Vacuum Distillation: Purify by vacuum distillation to lower the boiling point and prevent thermal decomposition. A short-path distillation apparatus is recommended.

Problem 2: Contamination with Starting Material (Bicyclo[4.4.0]decan-1-one)

Possible Cause:

  • The polarity difference between the starting ketone and the product lactone may not be sufficient for easy separation by standard column chromatography.

Solutions:

  • Optimize Chromatography:

    • Column Chromatography: Use a high-resolution silica gel and a carefully selected solvent system. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can be effective.

    • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC with a normal-phase or reverse-phase column can provide excellent separation.[6][8]

Chromatography Workflow Crude Mixture Crude this compound Column_Chromatography Column Chromatography (Silica Gel) Crude Mixture->Column_Chromatography HPLC Preparative HPLC Crude Mixture->HPLC Fraction Collection Fraction Collection Column_Chromatography->Fraction Collection HPLC->Fraction Collection Purity Analysis (GC/NMR) Purity Analysis (GC/NMR) Fraction Collection->Purity Analysis (GC/NMR) Pure Product Pure Product Purity Analysis (GC/NMR)->Pure Product

Caption: Chromatographic purification workflow.

Problem 3: Presence of Acidic Impurities

Possible Causes:

  • Byproducts of Baeyer-Villiger Oxidation: The peracid used in the oxidation (e.g., m-CPBA) is converted to the corresponding carboxylic acid. Over-oxidation can also lead to dicarboxylic acids like adipic acid.[9]

  • Lactone Hydrolysis: As mentioned, the lactone ring can open to form the corresponding hydroxy acid.[6]

Solutions:

  • Aqueous Wash: During the workup, wash the organic layer with a mild base such as saturated sodium bicarbonate solution to remove acidic impurities.

  • Column Chromatography: Acidic impurities will have different retention times on a silica gel column compared to the neutral lactone.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified this compound?

A1: Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3] For long-term storage, refrigeration is recommended.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual starting material or byproducts.

  • Infrared (IR) Spectroscopy: To confirm the presence of the characteristic lactone carbonyl stretch (typically around 1770 cm⁻¹).

Q3: Can I use crystallization to purify this compound?

A3: Crystallization can be a viable purification method, but it can be challenging for some spiro-lactones, and success may depend on the specific impurities present.[10] Experiment with different solvent systems (e.g., ethyl acetate/hexane, acetone) to find suitable conditions for crystallization. Seeding with a pure crystal can sometimes induce crystallization.

Q4: My purified product is a liquid at room temperature, is this normal?

A4: While some sources describe it as a powder, it is not uncommon for compounds with melting points near room temperature to exist as a liquid or a low-melting solid, especially if there are minor impurities present.[3]

V. Experimental Protocols

Protocol 1: General Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel (60-120 mesh) using a slurry of hexane.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica to the top of the column.

  • Elution: Begin eluting with 100% hexane. Gradually increase the polarity by adding ethyl acetate in increments (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).

  • Collect Fractions: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Removal of Acidic Impurities
  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 50 mL for a 100 mL organic solution).

  • Brine Wash: Wash with a saturated solution of sodium chloride (brine) (1 x 50 mL).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

VI. References

  • Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Spironolactone: New Polymorphic Form III and Revisiting Form II at Low Temperatures. (2023). Crystal Growth & Design. Retrieved from [Link]

  • Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Baeyer–Villiger oxidation. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 1-oxaspiro(4,5)decan-2-one, 699-61-6. (n.d.). The Good Scents Company. Retrieved from [Link]

  • This compound MSDS CasNo.699-61-6. (n.d.). LookChem. Retrieved from [Link]

  • High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. (2001). Analytical Biochemistry. Retrieved from [Link]

  • Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. (2000). Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • gamma-butyrolactone. (2005). SWGDRUG.org. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Oxaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxaspiro[4.5]decan-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this valuable spirocyclic lactone. My goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind common side reactions and failures, equipping you with robust troubleshooting strategies.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will primarily focus on the two most common and fundamental synthetic routes: the Baeyer-Villiger oxidation of a corresponding spirocyclic ketone and the intramolecular cyclization (lactonization) of a γ-hydroxy acid precursor.

Section 1: General FAQs & Initial Checks

Q1: My final product looks clean by TLC, but the NMR shows minor impurities. What are the most common culprits?

This is a frequent issue. While TLC is an excellent tool for monitoring reaction progress, it may not resolve all byproducts. Common impurities in this compound synthesis often include:

  • Unreacted Starting Material: The most straightforward explanation.

  • Hydroxy Acid Precursor: Incomplete lactonization or hydrolysis of the lactone product during workup can leave residual γ-hydroxy acid. This often appears as a broad peak in the NMR and can be confirmed by an acidic proton signal.

  • Solvent Adducts: Residual high-boiling solvents (e.g., DMF, DMSO) or byproducts from solvent interaction.

  • Degradation Products: Spironolactone, a related steroidal spiro-lactone, is known to degrade into canrenone and 7α-thiospirolactone, highlighting the potential for lactone ring opening or side-chain elimination under certain conditions.[1][2]

Troubleshooting Workflow: Initial Product Analysis

start Impure Product by NMR check_sm Check for Starting Material Signals start->check_sm check_acid Look for Broad -OH and corresponding -CH2 signals of Hydroxy Acid check_sm->check_acid Absent repurify Action: Repurify via Column Chromatography or Crystallization check_sm->repurify Present check_solvent Check for Residual Solvent Peaks check_acid->check_solvent Absent re_run Action: Drive reaction to completion or adjust workup conditions check_acid->re_run Present dry Action: Dry under high vacuum check_solvent->dry Present cluster_main Baeyer-Villiger Mechanism Ketone Spiro[4.4]nonan-2-one Criegee Criegee Intermediate Ketone->Criegee + RCO3H TS1 Transition State (Desired Migration) Criegee->TS1 Favored Path (Higher Aptitude) TS2 Transition State (Undesired Migration) Criegee->TS2 Disfavored Path (Lower Aptitude) Product1 This compound (Desired Product) TS1->Product1 Product2 2-Oxaspiro[4.5]decan-1-one (Side Product) TS2->Product2 cluster_intra Intramolecular (Favored at Low Conc.) cluster_inter Intermolecular (Favored at High Conc.) A γ-Hydroxy Acid B Lactone Product A->B k_intra (1st Order) C 2x γ-Hydroxy Acid D Dimer C->D k_inter (2nd Order) E Polymer D->E ...

Caption: Kinetic competition between lactonization and polymerization.

Q5: My lactonization doesn't go to completion, even after prolonged heating. What else can I do?

If high dilution and a standard acid catalyst aren't sufficient, the activation barrier for cyclization may be too high, or the equilibrium is unfavorable.

  • Cause 1: Insufficiently Strong Catalyst. A stronger acid might be needed, but this risks dehydration side reactions.

  • Cause 2: Water Buildup. Esterification is a reversible reaction. The water produced can hydrolyze the product back to the starting material. *[3] Cause 3: Steric Hindrance. The spirocyclic nature of the precursor might create steric hindrance that disfavors the formation of the tetrahedral intermediate required for cyclization.

Advanced Solutions:

  • Water Removal: As mentioned, use a Dean-Stark trap with a solvent like toluene to azeotropically remove water and drive the reaction forward.

  • Activating Agents: Instead of relying on acid catalysis, convert the carboxylic acid to a more reactive species. Methods like the Yamaguchi esterification (using 2,4,6-trichlorobenzoyl chloride) or using coupling reagents like DCC/DMAP can be highly effective for forming sterically hindered lactones. T[4]hese methods are often performed at lower temperatures, reducing the risk of thermal decomposition.

This guide provides a starting point for troubleshooting the synthesis of this compound. Remember that careful analysis of your starting materials and reaction monitoring are the most critical steps in diagnosing any synthetic problem.

References

  • Gfeller, P., & Hauser, A. (2008). Unexpected Tethering in the Synthesis of Methyl-Substituted Acetyl-1-oxaspiro[4.5]decanes: Novel Woody–Ambery Odorants with Improved Bioavailability. Helvetica Chimica Acta, 91(4), 688-709. Available from: [Link]

  • Ortuño, R. M., et al. (1990). General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry, 55(8), 2547-2553. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Available from: [Link]

  • Reddy, B. V. S., et al. (2013). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 11(40), 6994-7000. Available from: [Link]

  • AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. Available from: [Link]

  • Paquette, L. A., & Kang, H. J. (2003). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. Tetrahedron, 59(40), 7949-7960. Available from: [Link]

  • Study.com. (n.d.). For the Baeyer-Villiger oxidation of cyclohexyl methyl ketone, draw the main organic product. Available from: [Link]

  • Hughes, D. L. (2020). Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. Organic Process Research & Development, 24(3), 347-362. Available from: [Link]

  • Boldog, I., et al. (2023). Spironolactone: New Polymorphic Form III and Revisiting Form II at Low Temperatures. Crystal Growth & Design, 23(10), 7136-7143. Available from: [Link]

  • Oishi, T., et al. (1993). Synthesis of γ- and δ-lactone natural products by employing a trans-cis isomerization/lactonization strategy. The Journal of Organic Chemistry, 58(18), 4941-4948. Available from: [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Available from: [Link]

  • Quora. (2017). What would be the product when each of a—hydroxy acid, b—hydroxy acid and g—hydroxy acid is heated separately? Available from: [Link]

  • Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Available from: [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • Wikipedia. (n.d.). Atiprimod. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • ResearchGate. (n.d.). Isolation and identification of impurities in spironolactone. Available from: [Link]

  • Godoy-Ballesteros, A., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society, 144(42), 19479-19493. Available from: [Link]

  • TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid? Available from: [Link]

  • Chen, G., & Diao, T. (2019). Lactonization as a general route to β-C(sp3)–H functionalization. Nature, 574(7777), 232-237. Available from: [Link]

  • Zheng, Z. B., et al. (2020). Asymmetric Catalytic [3+2] Annulation of Donor‐Acceptor Cyclopropane with Cyclic Ketones: Facile Access to Enantioenriched 1‐Oxaspiro[4.5]decanes. Angewandte Chemie International Edition, 59(49), 21957-21961. Available from: [Link]

  • Google Patents. (2021). CN112390843A - Preparation method of high-yield spironolactone refined product.
  • The Fragrance Conservatory. (n.d.). This compound, 8-methyl-. Available from: [Link]

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. Available from: [Link]

  • ResearchGate. (2014). Stability of spironolactone in an extemporaneously prepared aqueous suspension: The importance of microbiological quality of compounded paediatric formulations. Available from: [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 1-Oxaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 1-Oxaspiro[4.5]decan-2-one scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry at the spirocyclic center. The this compound core is a prevalent motif in numerous natural products and pharmacologically active agents, making stereocontrol paramount for biological efficacy.

This document provides direct, experience-driven answers to common experimental challenges in a troubleshooting and FAQ format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Overcoming Common Stereoselectivity Issues

This section addresses specific problems encountered during the synthesis of this compound derivatives.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A1: Achieving high diastereoselectivity is a classic challenge in spiroketal synthesis. A poor d.r. typically indicates that the energy difference between the transition states leading to the different diastereomers is minimal under your current conditions. Here are the primary causes and actionable solutions:

  • Probable Cause 1: Thermodynamic Equilibration. Many spiroketalization reactions, especially those run under acidic conditions or at elevated temperatures, are reversible. This allows the initial kinetic product mixture to equilibrate to the most thermodynamically stable diastereomer(s). If the thermodynamic stability of the possible products is similar, a mixture will result.[1] The challenge is that the thermodynamically favored product is not always the desired one.

  • Solution 1: Shift to Kinetically Controlled Conditions. To favor the formation of a single diastereomer, you must operate under kinetic control, where the product ratio is determined by the relative rates of formation, not product stability.

    • Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to -78 °C) significantly increases the energy barrier for product equilibration, effectively "trapping" the kinetic product.[2] Control experiments have shown that higher temperatures can lead to decreased diastereoselectivity.[2]

    • Use Non-Nucleophilic Bases: Pre-treating the precursor alcohol with a strong, non-nucleophilic base (e.g., sodium hexamethyldisilazide, NaHMDS) can form a more reactive alkoxide. This can accelerate the desired cyclization at low temperatures, outcompeting equilibration pathways.[2]

    • Careful Selection of Lewis or Brønsted Acids: Potent acids can promote unwanted equilibration. Screen milder acids or Lewis acids known to facilitate kinetically controlled cyclizations, such as Sc(OTf)₃ at low temperatures.[2]

  • Probable Cause 2: Insufficient Facial Selectivity in the Cyclization Step. The stereochemical outcome depends on how the internal nucleophile (the hydroxyl group) attacks the electrophilic center (the ketone or a related intermediate). If there is little to no steric or electronic bias for attack on one face over the other, a mixture will form.

  • Solution 2: Enhance Substrate-Based Control.

    • Chiral Auxiliaries: Incorporating a chiral auxiliary into your precursor is a powerful strategy to direct the cyclization.[3][4] The auxiliary creates a sterically hindered environment, forcing the cyclization to occur from the less hindered face. Evans oxazolidinones are a classic example used to set stereocenters that can subsequently direct intramolecular reactions.[3]

    • Strategic Use of Protecting Groups: A bulky protecting group near the reaction center can effectively block one face of the molecule, guiding the trajectory of the intramolecular attack.

    • Planar Chirality: Elements of planar chirality, such as an iron(0) tricarbonyl diene complex, can powerfully influence the formation of an adjacent spiroketal stereocenter, leading to excellent diastereoselectivity.[5][6]

Visualizing the Troubleshooting Workflow

G start Poor Diastereoselectivity (d.r. ≈ 1:1) check_conditions Are reaction conditions thermodynamic or kinetic? start->check_conditions thermo Probable Cause: Thermodynamic Equilibration check_conditions->thermo High Temp / Strong Acid kinetic Probable Cause: Poor Facial Selectivity check_conditions->kinetic Low Temp / Controlled sol_thermo Solution: Implement Kinetic Control (Low Temp, Base, Milder Acid) thermo->sol_thermo sol_kinetic Solution: Enhance Substrate Control (Chiral Auxiliaries, Bulky PG) kinetic->sol_kinetic

Caption: Troubleshooting workflow for poor diastereoselectivity.

Q2: I am attempting an asymmetric synthesis, but the enantiomeric excess (e.e.) is low. What should I investigate?

A2: Low enantioselectivity in a catalytic asymmetric reaction points to an issue with the chiral environment during the key bond-forming step.

  • Probable Cause 1: Suboptimal Chiral Catalyst or Ligand. The role of the chiral catalyst is to create two diastereomeric transition states (leading to the R and S enantiomers) that are significantly different in energy. If this energy difference (ΔΔG‡) is small, the e.e. will be low.

  • Solution 1: Catalyst and Ligand Screening. A systematic screening of catalysts and ligands is essential.

    • Transition Metal Catalysis: For metal-catalyzed processes (e.g., using Au, Ir, Pd), the choice of the chiral ligand is critical.[7][8][9] For instance, iridium-catalyzed asymmetric allylation/spiroketalization has shown high enantioselectivity with ligands like the Carreira ligand.[10]

    • Organocatalysis: Chiral organocatalysts, such as quinine-derived squaramides, can be highly effective by activating the substrate through hydrogen bonding, creating a rigid and well-defined chiral environment for the spiroketalization.[11]

    • Solvent Effects: The solvent can significantly influence the catalyst's conformation and, therefore, its effectiveness. Screen a range of solvents with varying polarities and coordinating abilities.

  • Probable Cause 2: Product Racemization. The desired enantiomer may be forming with high selectivity but is then racemizing under the reaction or workup conditions. The spirocyclic center can be labile, particularly in the presence of acid or base.[1]

  • Solution 2: Test Product Stability and Modify Procedures.

    • Control Experiment: Subject your purified, enantioenriched product to the reaction conditions (without the starting materials) for the standard reaction time. Analyze the e.e. afterward to see if it has decreased.

    • Milder Workup: Avoid harsh acidic or basic washes during the workup. Use buffered solutions if necessary.

    • Purification: Use neutral or deactivated silica gel for column chromatography, as standard silica gel is acidic and can cause racemization or decomposition.

Table 1: Comparison of Selected Chiral Catalytic Systems for Spiroketal Synthesis
Catalyst SystemSubstrate TypeTypical e.e. (%)DiastereoselectivityReference
Chiral Squaramide Aromatic ketone with enoneUp to 99%>20:1[11]
Gold (Au) / Iridium (Ir) (1-hydroxyallyl)phenolsExcellent (not quantified)N/A[8]
Iridium (Ir) / Carreira Ligand (1-hydroxyallyl)phenolsUp to >99%>20:1[10]
Palladium (PdCl₂(PhCN)₂) DihydroxyenonesN/A (focus on d.r.)97:3[9]

Note: Reported selectivities are highly substrate-dependent and require optimization.

Frequently Asked Questions (FAQs)

Q3: What is the difference between kinetic and thermodynamic control in spiroketalization?

A3: This is a fundamental concept governing the outcome of many spiroketal syntheses.

  • Thermodynamic Control occurs when the reaction is reversible, allowing an equilibrium to be established. The final product ratio reflects the relative thermodynamic stability of the products. These conditions typically involve higher temperatures, longer reaction times, and/or the presence of a catalyst (like a strong acid) that facilitates both the forward and reverse reactions.

  • Kinetic Control occurs when the reaction is irreversible or when the products are formed under conditions that prevent equilibration. The product ratio reflects the relative rates at which the products are formed. The major product is the one that is formed via the lowest energy transition state. These conditions typically involve low temperatures and short reaction times.[2]

Choosing which to pursue depends on your target. If your desired diastereomer is the most thermodynamically stable one, then equilibrium conditions are your friend. If not, you must use kinetically controlled conditions.[2][12]

Visualizing Reaction Control Pathways

G SM Starting Material TS_K TS_Kinetic (Lower Energy) SM->TS_K ΔG‡(k) TS_T TS_Thermodynamic (Higher Energy) SM->TS_T ΔG‡(t) P_K Kinetic Product (Formed Faster) TS_K->P_K P_T Thermodynamic Product (More Stable) TS_T->P_T P_K->P_T Equilibration (High T, Acid)

Sources

Technical Support Center: 1-Oxaspiro[4.5]decan-2-one NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 1-Oxaspiro[4.5]decan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this spirocyclic lactone. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in accurately interpreting your ¹H and ¹³C NMR spectra. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to confidently resolve spectral ambiguities.

Understanding the Molecule: this compound

This compound is a bicyclic compound featuring a γ-butyrolactone ring fused to a cyclohexane ring at a spirocyclic center. This unique structure presents specific challenges and considerations in NMR spectral interpretation, particularly concerning signal overlap and complex splitting patterns arising from the rigid cyclohexane chair conformations and the puckered lactone ring.

Structure and Numbering:

(Note: IUPAC numbering is provided for clarity in the following sections. C5 is the spiro carbon, C1 is the carbonyl carbon, and O is the ester oxygen.)

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Question 1: My ¹H NMR spectrum shows a complex, broad multiplet in the 1.4-1.8 ppm region. How can I begin to assign these overlapping signals from the cyclohexane ring?

Answer: This is a very common observation. The ten protons of the cyclohexane ring are diastereotopic and often have very similar chemical shifts, leading to significant signal overlap. Here’s a systematic approach to deconvolute this region:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase signal dispersion and may resolve some of the multiplets.

  • 2D NMR Spectroscopy is Essential:

    • COSY (Correlation Spectroscopy): This is your primary tool for identifying proton-proton coupling networks.[1][2] A COSY spectrum will reveal which protons are vicinally coupled (i.e., on adjacent carbons). You can "walk" around the cyclohexane ring by following the cross-peaks.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to.[1][2] By first assigning the more resolved ¹³C signals (see Table 2), you can then definitively assign the chemical shifts of their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[1][2] This is particularly useful for assigning quaternary carbons (like the spiro carbon C5) by observing correlations from nearby protons.

Question 2: I'm not sure which signals belong to the lactone ring versus the cyclohexane ring. What are the expected chemical shifts?

Answer: The electronic environment of the lactone ring is significantly different from the cyclohexane ring due to the influence of the ester functional group. This leads to distinct chemical shift ranges for the protons and carbons in each ring system.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound (in CDCl₃)

ProtonsExpected Chemical Shift (ppm)Typical MultiplicityNotes
H3 (α to C=O)2.4 - 2.7Triplet (t)Deshielded by the adjacent carbonyl group.
H4 (β to C=O)1.9 - 2.2Multiplet (m)
H6, H7, H8, H9, H101.4 - 1.8Complex Multiplet (m)Protons on the cyclohexane ring. Significant overlap is expected.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound (in CDCl₃)

CarbonExpected Chemical Shift (ppm)DEPT-135 PhaseNotes
C2 (C=O)~177No SignalCarbonyl carbon.
C5 (Spiro C)~88No SignalQuaternary carbon, significantly deshielded by the ether oxygen.
C3 (α to C=O)~36Negative (CH₂)
C4 (β to C=O)~29Negative (CH₂)
C6, C10~35Negative (CH₂)Carbons adjacent to the spiro center.
C7, C9~23Negative (CH₂)
C8~25Negative (CH₂)

Question 3: I see a weak signal around 2.1 ppm and another around 1.7 ppm that don't seem to couple with my product signals. Could these be impurities?

Answer: Yes, these are common impurities.

  • Acetone: A sharp singlet around 2.17 ppm in CDCl₃ is often due to residual acetone from cleaning glassware.

  • Water: A broad singlet, typically around 1.56 ppm in CDCl₃, is from residual water in the solvent or sample. Its chemical shift is highly dependent on temperature, concentration, and solvent.[3][4]

  • Unreacted Starting Material: If this compound was synthesized from cyclohexanone, you might see residual starting material. Cyclohexanone shows two main proton signals: a multiplet around 2.3-2.4 ppm (protons α to the carbonyl) and another around 1.7-1.9 ppm (β and γ protons).[5][6][7]

  • Hydroxy Acid Precursor: The open-chain hydroxy acid precursor to the lactone may also be present if cyclization was incomplete. This would be characterized by a broad -OH signal and a carboxylic acid proton signal (>10 ppm), though the latter is often very broad and may not be easily observed.

Question 4: How can I use DEPT experiments to confirm my carbon assignments?

Answer: DEPT (Distortionless Enhancement by Polarization Transfer) is an invaluable tool for determining the number of hydrogens attached to each carbon.[8][9]

  • Standard ¹³C Spectrum: Shows all carbon signals.

  • DEPT-90: Only shows CH (methine) carbons. For this compound, you should see no signals in a DEPT-90 spectrum as there are no CH groups.

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[8][9] For this molecule, all non-quaternary carbons are CH₂ groups, so you should only see negative signals in your DEPT-135 spectrum. This is a quick and powerful way to confirm the absence of any methine or methyl groups.

The quaternary carbons (C2 and C5) will be absent from all DEPT spectra. You can identify them by comparing the standard ¹³C spectrum with the DEPT-135 spectrum.

Experimental Protocols & Workflows

Protocol 1: Standard NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a good first choice as it is a relatively non-polar solvent that dissolves many organic compounds.

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer for a few seconds.

  • Transfer: If the sample was weighed externally, use a clean Pasteur pipette to transfer the solution to the NMR tube.

  • Filtering (Optional): If the solution is cloudy or contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Troubleshooting Workflow for NMR Spectrum Interpretation

Below is a logical workflow to guide you through the process of interpreting a potentially problematic NMR spectrum of this compound.

troubleshooting_workflow start Start: Acquire ¹H, ¹³C, DEPT-135 Spectra check_impurities Identify Solvent, Water, & Other Common Impurity Peaks start->check_impurities assign_quaternary Assign Quaternary Carbons (C2 & C5) by comparing ¹³C and DEPT-135 check_impurities->assign_quaternary Impurities Identified assign_lactone Assign Lactone Ring Signals (H3, H4, C3, C4) based on chemical shifts assign_quaternary->assign_lactone complex_signals Overlapping Cyclohexane Signals? assign_lactone->complex_signals run_2d Acquire 2D NMR: - COSY - HSQC - HMBC complex_signals->run_2d Yes full_assignment Complete Structural Assignment complex_signals->full_assignment No cosy_analysis Use COSY to establish ¹H-¹H connectivities around the cyclohexane ring run_2d->cosy_analysis hsqc_analysis Use HSQC to correlate ¹H signals to their attached ¹³C signals cosy_analysis->hsqc_analysis hmbc_analysis Use HMBC to confirm assignments, especially around the spiro center (C5) hsqc_analysis->hmbc_analysis hmbc_analysis->full_assignment

Caption: A stepwise workflow for troubleshooting the NMR spectra of this compound.

References

  • The γ‐butyrolactone ring puckering. (n.d.). Sílice (CSIC). Retrieved from [Link]

  • This compound. (n.d.). SpectraBase. Retrieved from [Link]

  • bmse000405 Cyclohexanone. (n.d.). BMRB. Retrieved from [Link]

  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry - Spectroscopy - Cyclohexanone. (2017, July 7). YouTube. Retrieved from [Link]

  • 1-oxa-3-azaspiro[4.5]decan-2-one, 4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-. (n.d.). SpectraBase. Retrieved from [Link]

  • C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 1-Oxaspiro(4.5)decan-2-one, 8-(1-methylethyl)-, trans-. (n.d.). PubChem. Retrieved from [Link]

  • 1-oxaspiro(4,5)decan-2-one, 699-61-6. (n.d.). The Good Scents Company. Retrieved from [Link]

  • DEPT: A tool for 13C peak assignments. (2015, November 19). Nanalysis. Retrieved from [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). Retrieved from [Link]

  • 13.12 DEPT 13C NMR Spectroscopy. (n.d.). Organic Chemistry - NC State University Libraries. Retrieved from [Link]

  • 1 H NMR spectra of compounds 1(a) and 2(b). (n.d.). ResearchGate. Retrieved from [Link]

  • anti-6-Methyl-1-oxa-spiro(4.5)decan-2-one. (n.d.). SpectraBase. Retrieved from [Link]

  • 1-Hydroxy-1-methylspiro-[4.5]-decan-2-one. (n.d.). SpectraBase. Retrieved from [Link]

  • Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. (n.d.). Polimery. Retrieved from [Link]

  • NMR Coupling Constants Explained. (n.d.). Scribd. Retrieved from [Link]

  • Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling. (2023, May 16). YouTube. Retrieved from [Link]

  • On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-Oxaspiro(4.5)decan-2-one, 8-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • This compound (C9H14O2). (n.d.). PubChemLite. Retrieved from [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). Organometallics. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Department of Chemistry and Biochemistry. Retrieved from [Link]

Sources

byproduct formation in 1-Oxaspiro[4.5]decan-2-one synthesis and avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-yield, high-purity synthesis of this valuable spirocyclic lactone. Here, we address common challenges, focusing on byproduct formation and strategies for its avoidance, grounded in mechanistic principles and field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the primary challenges?

The most prevalent and direct method for synthesizing this compound is the Baeyer-Villiger oxidation of the corresponding spirocyclic ketone, typically spiro[4.5]decan-2-one. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group to form the lactone. While effective, the primary challenges include controlling regioselectivity, preventing side reactions, and purifying the final product from structurally similar byproducts.

Q2: What are the expected byproducts in the Baeyer-Villiger oxidation route?

The formation of byproducts is a critical issue. Key byproducts include:

  • The isomeric lactone: 2-Oxaspiro[4.5]decan-1-one can form if the alternative carbon atom migrates during the oxidation. The extent of its formation depends on the migratory aptitude of the competing carbon centers.

  • Unreacted starting material: Incomplete conversion is a common issue that complicates purification.

  • Hydroxy acid: Hydrolysis of the lactone product, particularly during aqueous workup in the presence of acid or base, can lead to the formation of 1-hydroxycyclohexanepropanoic acid.

  • Over-oxidation products: While less common with selective reagents like m-CPBA, stronger oxidants or prolonged reaction times could potentially lead to further oxidation of the molecule.

  • Byproducts from the oxidant: For instance, when using meta-chloroperoxybenzoic acid (m-CPBA), the corresponding meta-chlorobenzoic acid is a significant byproduct that must be removed during workup.

Q3: How can I favor the formation of the desired this compound isomer?

The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The generally accepted order of migration is: tertiary alkyl > cyclohexyl ≈ secondary alkyl > phenyl > primary alkyl > methyl.[1] In the case of spiro[4.5]decan-2-one, the competition is between the migration of a secondary carbon within the cyclohexane ring and a secondary carbon of the cyclopentane ring. The subtle electronic and steric differences will influence which group migrates preferentially. To favor the desired isomer, careful selection of the oxidant and reaction conditions is crucial.

Q4: Are there alternative synthetic routes to this compound?

Yes, alternative routes exist, though they may be more complex. One notable alternative is the intramolecular cyclization (lactonization) of a suitable hydroxy acid precursor, such as 1-(2-hydroxyethyl)cyclohexane-1-carboxylic acid. This method avoids the use of strong oxidants but requires the synthesis of the specific hydroxy acid precursor.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Lactone - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the oxidant. - Hydrolysis of the product during workup.- Monitor the reaction by TLC or GC to ensure complete consumption of the starting material. - Optimize the reaction temperature; some Baeyer-Villiger oxidations require gentle heating, while others proceed well at room temperature. - Use a fresh, active batch of the peroxy acid. The activity of reagents like m-CPBA can decrease over time. - Perform the aqueous workup under neutral or slightly acidic conditions and avoid prolonged exposure to strong acids or bases.
Formation of Isomeric Lactone - Lack of regioselectivity in the Baeyer-Villiger oxidation.- The choice of peroxy acid and catalyst can influence regioselectivity. Consider screening different peroxy acids (e.g., peracetic acid, trifluoroperacetic acid) or using enzymatic methods (Baeyer-Villiger monooxygenases) which can offer higher selectivity.[2]
Presence of Unreacted Ketone - Insufficient oxidant. - Low reaction temperature or short reaction time.- Use a slight excess of the oxidant (e.g., 1.1-1.5 equivalents of m-CPBA). - Increase the reaction time and/or temperature, monitoring the progress carefully to avoid byproduct formation.
Product Contaminated with Carboxylic Acid (from oxidant) - Incomplete removal during workup.- Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to extract the acidic byproduct. Multiple washes may be necessary. - A subsequent wash with brine can help to remove residual water and salts.
Product Hydrolysis to Hydroxy Acid - Presence of water and acid/base during the reaction or workup.- Ensure anhydrous reaction conditions if possible. - Neutralize the reaction mixture carefully during workup and minimize the time the product is in contact with the aqueous phase.

Detailed Experimental Protocol: Baeyer-Villiger Oxidation of Spiro[4.5]decan-2-one

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • Spiro[4.5]decan-2-one

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve spiro[4.5]decan-2-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxy acid by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2-3 times to remove m-chlorobenzoic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Visualizing Reaction Pathways and Byproduct Formation

To better understand the synthetic process, the following diagrams illustrate the key reaction pathway and the formation of a major byproduct.

baeyer_villiger_synthesis start Spiro[4.5]decan-2-one product This compound (Desired Product) start->product Desired Migration byproduct 2-Oxaspiro[4.5]decan-1-one (Isomeric Byproduct) start->byproduct Alternative Migration reagent m-CPBA reagent->start hydrolysis 1-Hydroxycyclohexanepropanoic acid product->hydrolysis Hydrolysis

Caption: Baeyer-Villiger oxidation of spiro[4.5]decan-2-one leading to the desired product and a potential isomeric byproduct.

workup_flowchart crude Crude Reaction Mixture (Lactone, m-CBA, unreacted ketone) quench Quench with Na₂S₂O₃ crude->quench wash1 Wash with NaHCO₃ (aq) quench->wash1 wash2 Wash with Brine wash1->wash2 dry Dry with MgSO₄ wash2->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product Pure this compound purify->final_product

Caption: A typical workflow for the workup and purification of this compound.

References

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available at: [Link]

  • Wikipedia. Baeyer–Villiger oxidation. Available at: [Link]

  • NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Tutor. Baeyer-Villiger Oxidation. Available at: [Link]

  • Chad's Prep. Baeyer Villiger Oxidation. Available at: [Link]

  • RSC Publishing. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Available at: [Link]

Sources

handling and storage recommendations for 1-Oxaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Oxaspiro[4.5]decan-2-one (CAS: 699-61-6). This guide is designed for our partners in research, discovery, and development. It provides in-depth handling protocols, stability considerations, and troubleshooting advice to ensure the integrity of your experiments and the safety of your team. Our approach is grounded in the fundamental principles of organic chemistry, focusing on the unique characteristics of the spiro-lactone structure.

Overview of this compound

This compound is a saturated lactone featuring a spirocyclic system where a γ-butyrolactone ring is fused to a cyclohexane ring at a single carbon atom.[1] This structure, while relatively stable, contains a cyclic ester functional group, which is the primary site of reactivity and potential degradation. Understanding the behavior of this lactone moiety is critical for its successful application.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 699-61-6[1][2]
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [1][2]
Appearance Powder or liquid[3]
Primary Hazard Harmful if swallowed (H302)[1]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal storage conditions for neat this compound?

A1: To ensure long-term stability, the neat compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] We recommend storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light.[3] The key objective is to mitigate exposure to atmospheric moisture, which can initiate slow hydrolysis. For long-term storage, maintaining the compound at refrigerated temperatures (2-8 °C) is advisable.

Q2: I need to prepare a stock solution. What solvent should I use and how should it be stored?

A2: For biological or chemical assays, preparing a concentrated stock solution in an anhydrous, aprotic organic solvent is the best practice. Dimethyl sulfoxide (DMSO) or ethanol are common choices. To prevent degradation, especially hydrolysis, stock solutions should be stored at -20°C or -80°C.[5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Avoid long-term storage in aqueous or protic solvents.

Q3: What is the primary stability concern I should be aware of during my experiments?

A3: The most significant stability issue for any lactone, including this compound, is its susceptibility to hydrolysis.[5] The cyclic ester bond can be cleaved by water, a reaction catalyzed by both acidic and basic conditions, to form the corresponding open-chain γ-hydroxy carboxylic acid.[6][7] This conversion will alter the compound's biological activity and chromatographic behavior. Therefore, maintaining a neutral pH and minimizing contact with water, strong acids, or strong bases is crucial during experimental procedures.[4]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Standard laboratory PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield to prevent eye contact.[8][9] If you are handling the compound as a powder and there is a risk of aerosolization, or if you are working in a poorly ventilated area, use a NIOSH-approved respirator.[9][10] Always handle the compound in a chemical fume hood.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your research.

Issue 1: My experimental results are inconsistent over time. Could the compound be degrading?

Diagnosis: Yes, this is a classic sign of sample degradation. The most probable cause is the hydrolysis of the lactone ring, especially if your experimental medium is aqueous or not pH-controlled.

Solution Workflow:

  • Prepare Fresh Solutions: The most reliable practice is to prepare fresh solutions from the solid compound for each experiment.[5]

  • Analyze for Degradation: If you suspect degradation in an older stock solution, you can analyze it by HPLC or LC-MS. The hydrolyzed product, γ-hydroxy-γ-cyclohexylbutanoic acid, will have a different retention time (typically shorter in reversed-phase chromatography) and a mass increase of 18.02 Da (the mass of H₂O).

  • pH Control: Ensure your experimental buffers are maintained at a neutral pH (6.5-7.5) to minimize acid- or base-catalyzed hydrolysis.

G start Inconsistent Results Observed q1 Is the stock solution freshly prepared? start->q1 fresh Prepare a fresh stock solution from solid. q1->fresh No q2 Is the experimental medium aqueous? q1->q2 Yes end Re-run Experiment fresh->end analyze Analyze aged solution via HPLC/LC-MS for hydrolysis product. q2->analyze Unsure control_ph Ensure pH of medium is neutral (6.5-7.5). q2->control_ph Yes analyze->end control_ph->end

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: The compound is precipitating out of my aqueous experimental buffer.

Diagnosis: this compound has limited aqueous solubility.[11] Precipitation occurs when its concentration exceeds its solubility limit in the final buffer, a common issue when diluting a concentrated organic stock solution into an aqueous medium.

Solution:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.

  • Increase Co-Solvent: Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. However, you must first validate the tolerance of your experimental system (e.g., cells, enzymes) to the higher solvent concentration. A solvent toxicity control is essential.

  • Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween® 20) can help maintain solubility, but this must also be validated for compatibility with your assay.

Issue 3: My reaction with a strong nucleophile (e.g., an amine or Grignard reagent) is giving a complex mixture or low yield.

Diagnosis: The lactone is an electrophilic functional group. The carbonyl carbon is susceptible to nucleophilic attack, which opens the ring. This is a characteristic reaction of esters.[6][12]

Solution:

  • Mechanism Awareness: Recognize that nucleophiles will react with the lactone. For example, amines will open the ring to form a hydroxy-amide (aminolysis), and Grignard reagents will attack twice to form a diol.[6][12]

  • Protecting Groups: If you need to perform a reaction elsewhere in a molecule containing this lactone, the lactone may need to be protected. This is typically done by reducing the lactone to the corresponding diol, protecting the diol, performing the desired reaction, and then re-oxidizing to form the lactone.

  • Stoichiometry Control: If ring-opening is the desired reaction, carefully control the stoichiometry of your nucleophile. Use of excess nucleophile can lead to side reactions.

G cluster_0 Lactone Hydrolysis lactone This compound (Cyclic Ester) product γ-Hydroxy-γ-cyclohexylbutanoic acid (Open-Chain Hydroxy Acid) lactone->product H₂O (Acid or Base Catalyst) product->lactone Dehydration (Acid Catalyst)

Caption: Reversible hydrolysis of this compound.

Experimental Protocols

Protocol 1: Safe Handling and Weighing

  • Preparation: Don appropriate PPE (lab coat, gloves, safety goggles). Perform all operations within a certified chemical fume hood.

  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

  • Weighing: Using a clean spatula, weigh the desired amount of the compound onto weighing paper or directly into a tared vial.

  • Sealing: Promptly and tightly reseal the main container, purge with inert gas if available, and return it to the recommended storage conditions.

  • Cleaning: Decontaminate the spatula and weighing surfaces according to your institution's standard procedures.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 154.21 g/mol = 0.0015421 g = 1.54 mg

  • Weighing: Accurately weigh ~1.54 mg of the compound into a sterile, amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous-grade DMSO to the vial.

  • Mixing: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution, tightly sealed, at -20°C or -80°C. For optimal results, divide into single-use aliquots.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro(4.5)decan-2-one, 8-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro(4.5)decan-2-one, 8-(1-methylethyl)-, trans-. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). This compound MSDS CasNo.699-61-6. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactone. Retrieved from [Link]

  • ResearchGate. (2008). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. Retrieved from [Link]

  • ACS Publications. (1998). General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry. Retrieved from [Link]

  • ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6-diene, 2,6,9,10-tetramethyl-, CAS Registry Number 71078-31-. Food and Chemical Toxicology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • YouTube. (2025). How Does Lactone Hydrolysis Work?. Chemistry For Everyone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]

  • Wikipedia. (n.d.). Atiprimod. Retrieved from [Link]

Sources

common pitfalls in the use of 1-Oxaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Oxaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. My goal is to equip you with the practical knowledge and scientific rationale to overcome common challenges encountered when working with this versatile spiro-γ-butyrolactone.

I. Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific problems you might encounter during the synthesis, purification, and handling of this compound. Each issue is presented in a question-and-answer format, followed by a detailed, step-by-step protocol and the underlying scientific principles.

Issue 1: Low Yield During Baeyer-Villiger Oxidation Synthesis

Question: I am synthesizing this compound from cyclohexyl methyl ketone via a Baeyer-Villiger oxidation, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the Baeyer-Villiger oxidation are a frequent challenge. The success of this reaction is highly dependent on the choice of oxidant, reaction conditions, and the prevention of side reactions.[1][2][3]

Causality and Optimization Strategy:

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom between a carbonyl carbon and an adjacent carbon.[3] The migratory aptitude of the groups attached to the carbonyl is a critical factor, with tertiary alkyl groups migrating in preference to secondary, phenyl, and primary alkyl groups.[4][5] In the case of cyclohexyl methyl ketone, the cyclohexyl group has a higher migratory aptitude than the methyl group, leading to the desired lactone. However, several factors can lead to poor yields:

  • Inappropriate Peroxyacid: The reactivity of the peroxyacid is paramount. While common reagents like m-CPBA and peracetic acid are effective, their stability and potential for side reactions can be problematic.[1][2]

  • Decomposition of Oxidant: Peroxyacids can decompose, especially in the presence of impurities or at elevated temperatures, reducing the effective concentration of the oxidizing agent.

  • Side Reactions: The acidic nature of the peroxyacid can catalyze side reactions, such as the hydrolysis of the lactone product or other acid-sensitive functional groups in more complex substrates.[1]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting ketone.

Troubleshooting Protocol:

  • Reagent Purity and Selection:

    • Verify Peroxyacid Quality: Use a freshly opened bottle of m-CPBA or titrate an older bottle to determine its active oxygen content.

    • Alternative Oxidants: Consider using trifluoroperacetic acid (TFPAA), which is more reactive and can often provide higher yields at lower temperatures, though it is more expensive and requires careful handling.[2]

  • Reaction Condition Optimization:

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration to minimize peroxyacid decomposition and side reactions.

    • Solvent Choice: Use an inert solvent such as dichloromethane (DCM) or chloroform.

    • pH Buffering: To mitigate acid-catalyzed side reactions, add a buffer such as sodium bicarbonate or disodium hydrogen phosphate to the reaction mixture.

  • Work-up Procedure:

    • Quenching: After the reaction is complete (monitored by TLC or GC-MS), quench the excess peroxyacid by adding a reducing agent like a saturated aqueous solution of sodium thiosulfate or sodium sulfite.

    • Extraction: Extract the product with a suitable organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to remove the carboxylic acid byproduct, followed by brine.

Experimental Workflow Diagram:

Baeyer_Villiger_Optimization Start Start: Low Yield in Baeyer-Villiger Oxidation Check_Reagent 1. Assess Reagent Purity - Titrate m-CPBA - Consider fresh oxidant Start->Check_Reagent Optimize_Conditions 2. Optimize Reaction Conditions - Lower temperature (0°C) - Add buffer (e.g., NaHCO3) Check_Reagent->Optimize_Conditions If purity is good Refine_Workup 3. Refine Work-up - Quench with Na2S2O3 - Bicarbonate wash Optimize_Conditions->Refine_Workup Analyze_Product 4. Analyze Product - TLC, GC-MS, NMR Refine_Workup->Analyze_Product Lactone_Reactivity Lactone This compound Hydrolysis Hydrolysis (H2O, H+ or OH-) Lactone->Hydrolysis Aminolysis Aminolysis (R-NH2) Lactone->Aminolysis Reduction Reduction (e.g., LiAlH4) Lactone->Reduction Organometallic Reaction with Organometallics (e.g., R-MgBr) Lactone->Organometallic Hydroxy_Acid Hydroxy Acid Hydrolysis->Hydroxy_Acid Hydroxy_Amide Hydroxy Amide Aminolysis->Hydroxy_Amide Diol Diol Reduction->Diol Organometallic->Diol

References

Validation & Comparative

A Comparative Guide to Spiro-lactone Synthesis: The Role of 1-Oxaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Spiro-lactones, characterized by a cyclic ester fused at a single carbon atom to another ring, are prominent structural motifs in a vast array of natural products and pharmacologically active molecules.[1][2] Their unique three-dimensional architecture imparts specific conformational rigidity, making them attractive scaffolds in drug discovery and development.[3] This guide provides a comparative analysis of synthetic strategies for spiro-lactones, with a particular focus on the versatile building block, 1-Oxaspiro[4.5]decan-2-one, contrasting its preparation and utility against other notable spiro-lactone systems.

The Strategic Importance of Spiro-lactones

The spirocyclic core is a privileged scaffold in medicinal chemistry. For instance, Spironolactone, a well-known synthetic steroid, features a spiro-lactone at its C17 position and functions as a potassium-sparing diuretic by antagonizing the mineralocorticoid receptor.[3] The precise stereochemical arrangement of the spiro center is often crucial for biological activity, presenting a significant challenge and opportunity for synthetic chemists.[4][5][6] The development of efficient, stereoselective methods to access diverse spiro-lactone cores is therefore a paramount objective in modern organic synthesis.[1][4]

Focus: this compound - A Versatile Synthetic Hub

This compound (also known as cyclohexane-1-spiro-4-butyrolactone) is a foundational spiro-lactone featuring a γ-butyrolactone fused to a cyclohexane ring.[7][8] Its relative simplicity and the availability of its precursors make it an ideal starting point for the synthesis of more complex molecules.

The most common and reliable method for synthesizing this compound is the Baeyer-Villiger oxidation of the corresponding spirocyclic ketone, spiro[4.5]decan-2-one.

Baeyer-Villiger Oxidation (BVO): This reaction involves the oxidative cleavage of a C-C bond adjacent to a carbonyl group, effectively inserting an oxygen atom to convert a ketone into an ester (or a cyclic ketone into a lactone).[9]

  • Mechanism: The reaction is typically performed with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[10][11][12] The peroxyacid protonates the carbonyl oxygen, increasing its electrophilicity. Subsequent nucleophilic attack by the peroxyacid forms a tetrahedral intermediate known as the Criegee intermediate.[12] A concerted rearrangement step follows, where one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylate leaving group.[12]

  • Regioselectivity: A key feature of the BVO is its predictable regioselectivity, which is determined by the migratory aptitude of the substituents.[9][12] The group that can better stabilize a positive charge migrates preferentially. The general order is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[9] For the synthesis of this compound from spiro[4.5]decan-2-one, the more substituted carbon of the cyclohexane ring migrates, leading to the desired lactone with high regioselectivity.

Experimental Protocol: Baeyer-Villiger Oxidation of Spiro[4.5]decan-2-one

Objective: To synthesize this compound.

Materials:

  • Spiro[4.5]decan-2-one

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve spiro[4.5]decan-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approx. 1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture again to 0 °C and quench the excess peroxyacid by slowly adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the layers and wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

SynthesisWorkflow Start Spiro[4.5]decan-2-one in DCM Reagent Add m-CPBA at 0 °C Start->Reagent 1. Reaction Stir at RT (12-24h) Reagent->Reaction 2. Quench Quench with Na₂S₂O₃ (aq) Reaction->Quench 3. Workup Aqueous Workup (NaHCO₃, Brine) Quench->Workup 4. Purify Dry, Concentrate & Purify Workup->Purify 5. Product This compound Purify->Product 6.

Comparison with Other Spiro-lactone Syntheses

While this compound is a valuable building block, the synthesis of other spiro-lactones can require different strategies, especially when dealing with varied ring sizes, additional functionalities, or stereochemical demands.

The synthesis of spiro-lactones with larger rings, such as the δ-lactone 1-Oxaspiro[5.5]undecan-2-one, can also be achieved via BVO of the corresponding spiro[5.5]undecan-2-one.[13] However, alternative methods involving Michael additions followed by cyclization are also prevalent for constructing the spiro[5.5]undecane skeleton, which can then be oxidized.[14] The choice of method often depends on the availability of starting materials. The reactivity of the lactone can also differ; δ-lactones are generally more stable and less prone to ring-opening than the corresponding γ-lactones.

Achieving high stereoselectivity is a major goal in modern synthesis.[15] For spiro-lactones, this means controlling the configuration of the quaternary spiro-center.

  • Catalytic Asymmetric Methods: Recent advances have focused on enantioselective methods. For example, nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles have been shown to forge 5-, 6-, and 7-membered spiro-rings with good to high enantioselectivity (up to 90% ee).[4] Similarly, chiral sulfide-catalyzed bromolactonizations of α-allyl carboxylic acids provide an efficient route to γ-chiral α-spiro-γ-lactones.[1]

  • Substrate Control: In complex systems like steroids, the inherent chirality of the starting material can direct the formation of the spiro-lactone ring with high diastereoselectivity.[16]

The synthesis of complex natural products and drugs like Spironolactone or Drospirenone requires multi-step sequences.[16][17] These syntheses often build the spiro-lactone functionality onto a pre-existing steroidal framework.[18][19] Key steps might include:

  • Ethynylation of a C17-keto steroid.

  • Carboxylation and reduction to form an acrylic acid derivative.

  • Acid-catalyzed cyclization to form the unsaturated γ-lactone ring. These routes are significantly more complex than the straightforward BVO for simple scaffolds like this compound, highlighting the trade-off between structural complexity and synthetic accessibility.

Table 1: Comparison of Synthetic Strategies for Spiro-lactones
MethodTarget Spiro-lactoneKey Features & CausalityTypical YieldsStereocontrol
Baeyer-Villiger Oxidation Simple scaffolds (e.g., this compound)Reliable, high regioselectivity based on migratory aptitude.[9] m-CPBA is a common, effective oxidant.[10]Good to Excellent (70-95%)Achiral (unless using a chiral catalyst or starting material)
Intramolecular Cyclization Functionalized Spiro-lactonesForms the spiro-ring via C-C or C-O bond formation. Can be catalyzed by transition metals (e.g., Ni, Pd) for asymmetric synthesis.[4][19]Moderate to Good (50-90%)Can be highly enantioselective with chiral catalysts.[4]
Halolactonization α-Spiro-γ-lactonesUtilizes an alkene-containing carboxylic acid. The chiral catalyst directs the stereoselective attack of the halogen and subsequent lactonization.[1]Good (70-90%)High enantioselectivity possible (e.g., >90% ee).[1]
Multi-step Steroid Synthesis Spironolactone, DrospirenoneBuilds lactone onto a complex core. Involves multiple transformations tailored to the specific steroid backbone.[16]Variable (depends on the specific multi-step route)Diastereoselective, guided by the steroid's existing stereocenters.

DecisionTree cluster_0 Complexity cluster_1 Recommended Synthetic Approach Start Desired Spiro-lactone Target? Simple Simple, Achiral Scaffold? (e.g., this compound) Start->Simple Low Chiral Stereocenter Required? Start->Chiral Moderate Complex Complex Core? (e.g., Steroid) Start->Complex High BVO Baeyer-Villiger Oxidation of Spiro-ketone Simple->BVO Asym Catalytic Asymmetric Method (e.g., Ni-catalyzed cyclization, Halolactonization) Chiral->Asym Multistep Multi-step Pathway Tailored to Core Structure Complex->Multistep

Conclusion and Outlook

This compound serves as an exemplary model for the synthesis of simple, yet valuable, spiro-lactone scaffolds. Its preparation via the Baeyer-Villiger oxidation is robust, high-yielding, and mechanistically well-understood, making it a workhorse reaction in synthetic chemistry.

However, the demand for greater molecular complexity and precise stereochemical control in drug development necessitates a broader synthetic toolkit. The comparison with other spiro-lactones reveals a clear trend: as the target's complexity increases, so does the intricacy of the synthetic route. While the BVO is ideal for foundational structures, advanced catalytic asymmetric methods and substrate-controlled multi-step syntheses are indispensable for accessing the chiral and highly functionalized spiro-lactones found at the forefront of medicinal chemistry. Future research will undoubtedly focus on developing more convergent and catalytic strategies to streamline the synthesis of these intricate and vital molecular architectures.

References

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available at: [Link].

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral BINOL-derived Sulfide-Catalyzed Bromolactonizations. J-STAGE. Available at: [Link].

  • Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. Royal Society of Chemistry. Available at: [Link].

  • Stereoselective Synthesis of Spirolactone Analogues of Pyrrolomorpholine Alkaloids. figshare. Available at: [Link].

  • Stereoselective Synthesis of Spirolactone Analogues of Pyrrolomorpholine Alkaloids. ACS Publications. Available at: [Link].

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. Available at: [Link].

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Royal Society of Chemistry. Available at: [Link].

  • Baeyer-Villiger oxidation: Mechanism & Examples. NROChemistry. Available at: [Link].

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available at: [Link].

  • Natural and Synthetic Spirobutenolides and Spirobutyrolactones. ResearchGate. Available at: [Link].

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link].

  • General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. ACS Publications. Available at: [Link].

  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. International Journal of ChemTech Research. Available at: [Link].

  • Synthesis method of spironolactone intermediate testosterone lactone. Google Patents.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available at: [Link].

  • Recent advances in the synthesis of oxaspirolactones and their application in the total synthesis of related natural products. PubMed. Available at: [Link].

  • Spirolactone. Wikipedia. Available at: [Link].

  • 1-oxaspiro[5.5]undecan-2-one. ChemSynthesis. Available at: [Link].

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Available at: [Link].

  • This compound. PubChem. Available at: [Link].

  • 1-oxaspiro(4,5)decan-2-one. The Good Scents Company. Available at: [Link].

Sources

A Comparative Guide to the Synthesis of 1-Oxaspiro[4.5]decan-2-one: From Classic Reactions to Modern Catalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-oxaspiro[4.5]decan-2-one scaffold, a spirocyclic γ-butyrolactone, is a key structural motif in numerous natural products and pharmacologically active compounds. Its unique three-dimensional architecture imparts desirable physicochemical properties, making it a valuable target in medicinal chemistry and fragrance science. This guide provides a comparative analysis of prominent synthetic methodologies for accessing this compound, offering in-depth technical insights, detailed experimental protocols, and supporting data to inform strategic synthetic planning.

At a Glance: Comparative Overview of Synthesis Methods

Synthetic MethodKey PrecursorsReagents & ConditionsReported Yield (%)StereoselectivityKey AdvantagesLimitations
Baeyer-Villiger Oxidation Spiro[4.5]decan-2-onePeroxyacids (e.g., m-CPBA), or H₂O₂ with a Lewis acidGenerally high (can be >90%)Achiral (unless using a chiral catalyst or substrate)High efficiency, readily available starting materials.Use of potentially hazardous peroxyacids, regioselectivity can be an issue with unsymmetrical ketones.
Reformatsky Reaction Cyclohexanone, α-halo ester (e.g., ethyl bromoacetate)Zinc, aprotic solvent (e.g., THF, benzene)Moderate to good (typically 60-85%)Generally not stereoselectiveForms the C-C and C-O bonds in a single step, tolerant of various functional groups.Requires activation of zinc, can be sensitive to reaction conditions.
Diels-Alder Reaction 5-Methylene-2(5H)-furanone, 1,3-butadieneThermal or Lewis acid catalysisGoodCan be stereoselective depending on diene and dienophileConvergent synthesis, builds complexity quickly.Limited availability of substituted dienophiles, regioselectivity can be a challenge.
Intramolecular Cyclization 1-(2-carboxyethyl)cyclohexanolAcid or base catalysisVariableCan be stereoselective based on precursor stereochemistryAtom-economical, can be highly efficient.Requires synthesis of the hydroxy acid precursor.
Asymmetric Catalysis Varies (e.g., donor-acceptor cyclopropanes, cyclic ketones)Chiral catalysts (e.g., copper complexes)High (up to 98%)High enantioselectivity (up to 92% ee)Access to enantiomerically enriched products.Catalyst development can be complex and expensive.

I. The Classic Approach: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a cornerstone of lactone synthesis, involving the insertion of an oxygen atom adjacent to a carbonyl group.[1][2] For the synthesis of this compound, the logical precursor is spiro[4.5]decan-2-one. The reaction proceeds via the Criegee intermediate, and the migratory aptitude of the adjacent carbon atoms dictates the regioselectivity.[2] In this symmetrical spirocyclic system, only one product is possible, simplifying the outcome.

Mechanistic Rationale

The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then attacks the carbonyl carbon to form the tetrahedral Criegee intermediate. A concerted rearrangement follows, where one of the carbon atoms attached to the former carbonyl carbon migrates to the adjacent oxygen atom of the peroxide, with the concomitant cleavage of the O-O bond.

Diagram of the Baeyer-Villiger Oxidation Mechanism

baeyer_villiger ketone Spiro[4.5]decan-2-one protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ peroxyacid RCO3H criegee Criegee Intermediate protonated_ketone->criegee + RCO3H lactone This compound criegee->lactone Rearrangement acid RCO2H criegee->acid

Caption: Mechanism of the Baeyer-Villiger oxidation.

Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA
  • Dissolution: Dissolve spiro[4.5]decan-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Extraction and Purification: Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

II. Constructing the Spirocycle and Lactone Simultaneously: The Reformatsky Reaction

The Reformatsky reaction offers a powerful method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal.[3] For the synthesis of this compound, cyclohexanone is reacted with an α-haloacetate, such as ethyl bromoacetate. The initially formed β-hydroxy ester can then undergo intramolecular cyclization (lactonization) to yield the desired spirocyclic lactone.

Mechanistic Insights

The reaction begins with the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester, forming an organozinc reagent known as a Reformatsky enolate. This enolate is less basic than a Grignard reagent or an enolate, allowing it to selectively add to the carbonyl group of the ketone without deprotonating the α-carbon. The resulting zinc alkoxide is then hydrolyzed to the β-hydroxy ester, which can cyclize to the lactone, often under the workup conditions or with mild acid catalysis.

Diagram of the Reformatsky Reaction Workflow

reformatsky_workflow start Cyclohexanone + Ethyl Bromoacetate reformatsky Reformatsky Reaction (Zn, THF) start->reformatsky hydroxy_ester β-Hydroxy Ester Intermediate reformatsky->hydroxy_ester lactonization Intramolecular Cyclization hydroxy_ester->lactonization product This compound lactonization->product

Caption: Synthetic workflow for the Reformatsky reaction.

Experimental Protocol: Reformatsky Reaction with Cyclohexanone
  • Activation of Zinc: Activate zinc dust by stirring with a small amount of iodine in dry tetrahydrofuran (THF) until the iodine color disappears.

  • Reaction Initiation: To the activated zinc suspension, add a solution of cyclohexanone (1.0 eq) and ethyl bromoacetate (1.2 eq) in dry THF dropwise.

  • Reaction: Gently reflux the reaction mixture and monitor by TLC.

  • Work-up: After completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by distillation or column chromatography.

III. Convergent Synthesis via Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, provides a highly efficient route to construct six-membered rings.[2][4] For the synthesis of this compound, a suitable diene and dienophile are required to generate the spirocyclic core. A plausible strategy involves the reaction of a dienophile such as 5-methylene-2(5H)-furanone with a diene like 1,3-butadiene, followed by hydrogenation of the resulting double bond.[5][6]

Mechanistic Considerations

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reactants is retained in the product. The regioselectivity is governed by the electronic properties of the substituents on the diene and dienophile.

Diagram of the Diels-Alder Reaction Pathway

diels_alder diene 1,3-Butadiene adduct Diels-Alder Adduct diene->adduct + dienophile 5-Methylene-2(5H)-furanone dienophile->adduct product This compound adduct->product Hydrogenation

Caption: Diels-Alder approach to this compound.

Experimental Protocol: Diels-Alder Reaction
  • Reaction Setup: In a sealed tube, combine 5-methylene-2(5H)-furanone (1.0 eq) and an excess of liquefied 1,3-butadiene (or a suitable diene) in a solvent like toluene.

  • Reaction: Heat the mixture at a temperature sufficient to promote the cycloaddition (e.g., 100-150 °C) and monitor by GC-MS.

  • Isolation of Adduct: After the reaction is complete, cool the tube and carefully vent the excess diene. Concentrate the reaction mixture to obtain the crude Diels-Alder adduct.

  • Hydrogenation: Dissolve the crude adduct in a solvent such as ethanol or ethyl acetate and subject it to catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Purification: After the hydrogenation is complete, filter off the catalyst and concentrate the filtrate. Purify the resulting this compound by column chromatography or distillation.

IV. Modern Approaches: Asymmetric Catalysis

The demand for enantiomerically pure compounds in the pharmaceutical and fragrance industries has driven the development of asymmetric methods for the synthesis of this compound and its derivatives. One notable approach is the copper-catalyzed enantioselective [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones.[6] While this method directly produces 1-oxaspiro[4.5]decanes, modifications could potentially lead to the desired lactone.

Organocatalysis also presents a powerful tool for the enantioselective synthesis of spiro-γ-butyrolactones. Chiral N-heterocyclic carbenes (NHCs) have been successfully employed in formal [3+2] annulation reactions to construct these scaffolds with high enantioselectivity.

Key Advantages of Asymmetric Methods
  • Stereocontrol: Provides access to single enantiomers of the target molecule, which is crucial for biological applications.

  • Efficiency: Can construct complex chiral molecules in a few steps.

  • Catalytic Nature: Reduces the amount of chiral material required.

The field of asymmetric synthesis is rapidly evolving, and new catalytic systems are continuously being developed, offering promising future avenues for the efficient and stereoselective synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own merits and drawbacks. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the need for stereochemical control. The classic Baeyer-Villiger oxidation offers a high-yielding and straightforward approach from a readily available spirocyclic ketone. The Reformatsky reaction provides a convergent route from simpler starting materials, while the Diels-Alder reaction allows for the rapid construction of the spirocyclic core. For applications requiring enantiopure material, modern asymmetric catalytic methods are indispensable. This comparative guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this important molecular scaffold.

References

A Comprehensive Guide to the Validation of 1-Oxaspiro[4.5]decan-2-one's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Spirocyclic Lactone

1-Oxaspiro[4.5]decan-2-one is a spirocyclic compound containing a γ-butyrolactone ring. While its primary documented use is in the fragrance industry, its structural motifs—the spirocyclic core and the lactone ring—are present in numerous biologically active natural products.[1][2] The γ-butyrolactone moiety, in particular, is a privileged scaffold in medicinal chemistry, found in compounds with a wide array of pharmacological activities, including antimicrobial, antifungal, and antitumor properties.[1][3][4] The spirocyclic system imparts a rigid, three-dimensional structure that can facilitate precise interactions with biological targets.

This guide provides a comprehensive framework for the systematic validation of the potential biological activities of this compound. We will detail the experimental protocols necessary to screen for and quantify its antimicrobial, antifungal, and cytotoxic effects. Furthermore, we will propose a comparative analysis framework, suggesting relevant benchmark compounds to contextualize the experimental findings. This guide is intended to be a self-validating system, where the causality behind experimental choices is explained to ensure scientific rigor and reproducibility.

Comparative Framework: Selecting Benchmarks for Activity Profiling

To ascertain the significance of any observed biological activity, it is crucial to compare the performance of this compound against well-characterized compounds. The selection of these benchmarks should be guided by the specific activity being investigated.

Biological ActivityPrimary Screening AssayPositive Control(s)Rationale for Selection
Antibacterial Broth Microdilution (MIC determination)Ampicillin, GentamicinBroad-spectrum antibiotics with established mechanisms of action.
Antifungal Broth Microdilution (MIC determination)Fluconazole, Amphotericin BCommonly used antifungal agents with different mechanisms of action, providing a robust comparison.
Cytotoxicity MTT Assay (IC50 determination)DoxorubicinA well-characterized chemotherapeutic agent with potent cytotoxic effects across a range of cancer cell lines.

Experimental Protocols: A Step-by-Step Guide to Validation

The following protocols are detailed to ensure reproducibility and provide a solid foundation for the biological evaluation of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Positive control antibiotic (e.g., Ampicillin)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (antibiotic) and a negative control (broth with solvent).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[6]

Diagram of Antimicrobial Workflow

Antimicrobial_Workflow A Prepare Bacterial Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of This compound B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Visual/OD600) D->E Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay A Seed Cells in 96-well Plate B Incubate 24h for Cell Attachment A->B C Add Serial Dilutions of This compound B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570nm G->H I Calculate % Viability and IC50 Value H->I

Caption: MTT assay workflow.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables. This allows for easy comparison of the activity of this compound with the selected benchmarks.

Table 1: Hypothetical Antimicrobial and Antifungal Activity Data

CompoundOrganismMIC (µg/mL)
This compound S. aureusExperimental Value
E. coliExperimental Value
C. albicansExperimental Value
AmpicillinS. aureus0.25
E. coli8
FluconazoleC. albicans0.5

Table 2: Hypothetical Cytotoxicity Data

CompoundCell LineIC50 (µM) after 48h
This compound HeLaExperimental Value
MCF-7Experimental Value
DoxorubicinHeLa0.1
MCF-70.5

Conclusion: A Path Forward for Novel Compound Validation

This guide provides a robust and scientifically sound framework for the initial biological characterization of this compound. By following these detailed protocols and employing the suggested comparative analysis, researchers can generate the high-quality data necessary to validate its potential as a novel antimicrobial, antifungal, or cytotoxic agent. The elucidation of its biological activity profile will be the first step in understanding its therapeutic potential and will guide future structure-activity relationship studies.

References

  • PubMed. (n.d.). Protein reactivity of natural product-derived γ-butyrolactones. Retrieved from [Link] [2]13. ResearchGate. (n.d.). Molecular structure and biological activity of compounds containing - butyrolactone scaffold. Retrieved from [Link]

  • PubMed. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link] [4]15. iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link] [7]16. RIFM. (2020). RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6. Retrieved from [Link]

  • PubMed. (2022). Antimicrobial Activity of Lactones. Retrieved from [Link] [8]18. National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 1-Oxaspiro[4.5]decan-2-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of isomeric compounds is a critical step. The subtle differences in the three-dimensional arrangement of atoms can lead to vastly different biological activities and physical properties. This guide provides an in-depth comparison of the spectroscopic data for isomers of 1-Oxaspiro[4.5]decan-2-one, a common structural motif in natural products and a valuable building block in organic synthesis. Understanding the nuances in their spectral signatures is paramount for unambiguous identification and quality control.

This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate the structural distinctions between the parent this compound and its substituted analogues, with a focus on stereoisomers. We will explore the causality behind the observed spectral differences, providing a framework for rational interpretation.

The Importance of Isomeric Differentiation

This compound, a spirocyclic γ-butyrolactone, can exist as various isomers, including positional isomers and stereoisomers (enantiomers and diastereomers), depending on the substitution pattern on the cyclohexane ring. The rigidity of the spirocyclic system often leads to distinct and measurable differences in the spectral data of these isomers, which can be harnessed for their unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, including the subtle differences between stereoisomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shift, multiplicity (splitting pattern), and coupling constants of proton signals in the ¹H NMR spectrum are highly sensitive to the local electronic and steric environment. For diastereomers, such as the cis and trans isomers of a substituted this compound, the spatial orientation of substituents on the cyclohexane ring significantly influences the chemical shifts of nearby protons.

Key Interpretive Insights:

  • Axial vs. Equatorial Protons: In the cyclohexane ring, axial and equatorial protons experience different magnetic shielding, leading to distinct chemical shifts. Axial protons are typically found at a higher field (lower ppm) than their equatorial counterparts.

  • Through-Space Interactions: The proximity of substituents to specific protons, governed by the stereochemistry, can cause deshielding (downfield shift) or shielding (upfield shift) effects through space, known as the Anisotropic effect.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This is particularly useful in distinguishing between cis and trans isomers, where the relative orientation of protons on the cyclohexane ring is fixed.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environments. The chemical shifts of carbons in the spirocyclic system are influenced by steric and electronic effects of the substituents.

Key Interpretive Insights:

  • Steric Compression (γ-gauche effect): When a substituent is in an axial position on the cyclohexane ring, it can cause steric hindrance with the syn-axial protons and carbons. This steric compression typically results in a shielding effect, causing the signals of the affected carbons to shift to a higher field (lower ppm) compared to the corresponding equatorial isomer.

  • Symmetry: The symmetry of the molecule is reflected in the number of signals in the ¹³C NMR spectrum. Isomers with higher symmetry will exhibit fewer signals than less symmetric isomers.

Below is a comparative table of hypothetical ¹³C NMR data for the parent this compound and its cis- and trans-8-tert-butyl-substituted isomers to illustrate these principles.

Carbon AtomThis compound (Predicted)cis-8-tert-butyl-1-oxaspiro[4.5]decan-2-one (Hypothetical)trans-8-tert-butyl-1-oxaspiro[4.5]decan-2-one (Hypothetical)
C=O (C2)~177 ppm~177 ppm~177 ppm
Spiro C (C5)~88 ppm~89 ppm~88 ppm
O-C-H₂ (C4)~65 ppm~65 ppm~65 ppm
C-H₂ (C3)~35 ppm~35 ppm~35 ppm
C-H₂ (C6, C10)~37 ppm~34 ppm (axial-like)~38 ppm (equatorial-like)
C-H₂ (C7, C9)~25 ppm~23 ppm~26 ppm
C-H₂ (C8)~23 ppm--
C-H (C8)-~48 ppm~49 ppm
C(CH₃)₃-~32 ppm~32 ppm
C(CH₃)₃-~27 ppm~27 ppm

Vibrational Spectroscopy: The Fingerprint of Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic stretching and bending vibrations of bonds act as a molecular fingerprint.

Key Interpretive Insights:

  • Carbonyl (C=O) Stretch: The most prominent peak in the IR spectrum of this compound and its isomers is the carbonyl stretching vibration of the five-membered lactone ring. This typically appears in the range of 1760-1800 cm⁻¹. The exact position can be subtly influenced by ring strain and the electronic effects of substituents.

  • C-O Stretch: The C-O stretching vibrations of the ester group are also characteristic and usually appear as two bands in the 1000-1300 cm⁻¹ region.

  • Fingerprint Region: While the functional group region is useful for identifying key moieties, the fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bending vibrations that are unique to the overall molecular structure. Subtle differences in the fingerprint region can be used to distinguish between isomers.

Mass Spectrometry: Unveiling Molecular Mass and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and can offer clues about the structure.

Key Interpretive Insights:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight. For isomers, the molecular ion peak will appear at the same mass-to-charge ratio (m/z).

  • Fragmentation Pattern: The way a molecule breaks apart upon ionization can be indicative of its structure. While diastereomers often exhibit similar fragmentation patterns, the relative abundances of the fragment ions can sometimes differ due to variations in the stability of the precursor ions or the transition states leading to fragmentation. Common fragmentation pathways for γ-butyrolactones include the loss of CO, CO₂, and side chains.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion for less volatile samples.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for liquid samples.

  • Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Logical Framework for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound isomers.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Analysis Data Analysis & Interpretation cluster_Conclusion Conclusion MS Mass Spectrometry (MS) MW Molecular Weight & Formula MS->MW IR Infrared (IR) Spectroscopy FG Functional Groups IR->FG NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Connectivity & 2D Structure NMR->Connectivity ID Isomer Identification MW->ID FG->ID Stereochem Stereochemistry Connectivity->Stereochem Stereochem->ID

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-Oxaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of reliable and reproducible research. This is particularly true for compounds such as 1-Oxaspiro[4.5]decan-2-one, a spirocyclic lactone with potential applications in medicinal chemistry and fragrance development. The seemingly simple structure belies the potential for a complex impurity profile arising from its synthesis. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, grounded in scientific principles and practical laboratory considerations.

The Synthetic Landscape and Potential Impurities

The synthesis of this compound can be approached through various routes, with the Baeyer-Villiger oxidation of the corresponding spirocyclic ketone, 1-Spiro[4.5]decan-2-one, being a common and effective method. Another viable pathway involves the intramolecular cyclization of a γ-hydroxy acid. Each synthetic route presents a unique set of potential impurities that can impact the final product's quality and performance in downstream applications.

A critical aspect of purity assessment is anticipating the likely impurities. For instance, in the Baeyer-Villiger oxidation, incomplete reaction can lead to the presence of the starting ketone.[1][2][3] Over-oxidation or side reactions can also occur, though are less common with selective reagents like meta-chloroperoxybenzoic acid (mCPBA). In the case of γ-hydroxy acid cyclization, the primary impurity of concern is the unreacted starting material.[4] The presence of residual solvents from the reaction and purification steps is another critical factor to consider.

A Multi-faceted Approach to Purity Determination

A robust assessment of purity relies on the synergistic use of multiple analytical techniques. Each method provides a unique perspective on the sample's composition, and their combined data paints a comprehensive picture of purity. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with universal detection, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Workflow for Purity Assessment

Caption: Workflow for the comprehensive purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for identifying and quantifying residual starting materials, solvents, and certain byproducts in the synthesis of this compound.[5][6][7]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • Instrument Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. The PubChem database indicates a molecular weight of 154.21 g/mol .[8][9][10] Compare the obtained mass spectrum with reference spectra. Integrate the peak areas of all detected impurities and calculate the area percentage to estimate purity.

High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities and for a complementary separation technique, HPLC is invaluable. This compound lacks a strong UV chromophore, necessitating the use of a universal detector such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD).[6][11]

Experimental Protocol: HPLC-RID Analysis
  • Sample Preparation: Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in the mobile phase.

  • Instrument Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Refractive Index Detector.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • RID Temperature: 35 °C.

    • Injection Volume: 20 µL.

  • Data Analysis: Determine the retention time of the main peak. Quantify impurities by comparing their peak areas to that of the main component. A calibration curve with a known standard of this compound is recommended for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). Both ¹H and ¹³C NMR are essential for confirming the structure of the synthesized product and identifying impurities.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons on the cyclohexane and butyrolactone rings. The absence of signals corresponding to the starting materials (e.g., olefinic protons if starting from an unsaturated precursor) is a key indicator of purity.

¹³C NMR Analysis

The ¹³C NMR spectrum is particularly useful for confirming the presence of the spirocyclic carbon and the carbonyl carbon of the lactone. PubChem provides reference ¹³C NMR data for this compound, which can be used for comparison.[8]

Quantitative NMR (qNMR)

For a highly accurate purity assessment, qNMR can be employed. This involves adding a known amount of an internal standard with a distinct NMR signal to a precisely weighed sample of the synthesized compound. The purity of the target compound can then be calculated by comparing the integral of its characteristic signal to the integral of the internal standard's signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and straightforward method for confirming the presence of key functional groups. For this compound, the most important absorption band is the carbonyl (C=O) stretch of the γ-butyrolactone ring, which is expected to appear around 1770-1750 cm⁻¹. The presence of C-H stretching vibrations from the cyclohexane ring (around 2930 and 2860 cm⁻¹) and the absence of an O-H stretch (around 3300 cm⁻¹) from the precursor γ-hydroxy acid are also key diagnostic features.

Comparison of Analytical Methods

Technique Strengths Limitations Primary Application in this Context
GC-MS High sensitivity for volatile and semi-volatile compounds; provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.Detection of residual solvents, starting ketone, and volatile byproducts.
HPLC-RID/ELSD/CAD Suitable for non-volatile compounds; provides a different separation mechanism to GC.Lower sensitivity compared to UV detection for chromophoric compounds; RID is sensitive to temperature and mobile phase changes.Quantification of non-volatile impurities and unreacted starting materials.
NMR Spectroscopy Provides detailed structural information; can be used for absolute quantification (qNMR).Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.Structural confirmation of the final product and identification of major impurities.
FT-IR Spectroscopy Fast and simple; provides confirmation of functional groups.Provides limited structural information; not suitable for quantification of minor impurities.Rapid confirmation of the lactone functional group and absence of hydroxyl groups.

Conclusion

The purity assessment of synthesized this compound requires a multi-pronged analytical approach. No single technique can provide a complete picture of the compound's purity. By combining the strengths of GC-MS for volatile impurities, HPLC with universal detection for non-volatile components, NMR for structural verification and quantification, and FT-IR for functional group confirmation, researchers can confidently establish the purity of their synthesized material. This rigorous approach is essential for ensuring the validity of subsequent research and the quality of any potential products.

References

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmaeli. Retrieved from [Link]

  • Journal of Oleo Science. (2017). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. J-Stage. Retrieved from [Link]

  • ResearchGate. (2014, August). Simple Determination of Lactones in High-fat Food Products by GC/MS. Retrieved from [Link]

  • Semantic Scholar. (2012, September 25). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2012, September). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H14O2). Retrieved from [Link]

  • RSC Publishing. (2015). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, October 13). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Retrieved from [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

  • ACS Publications. (1990). General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Baeyer-Villiger Oxidation Reaction. Retrieved from [Link]

  • ResearchGate. (2006, March). Expanded region Fourier transform infrared spectrum (1900–1300 cm−1) of.... Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-. Retrieved from [Link]

  • PubMed. (2006, March). GHB free acid: II. Isolation and spectroscopic characterization for forensic analysis. Retrieved from [Link]

  • NIST WebBook. (n.d.). Butyrolactone. Retrieved from [Link]

  • ACS Publications. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of Cyclohexane. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Science.gov. (n.d.). gamma-hydroxybutyrate ghb precursors: Topics by Science.gov. Retrieved from [Link]

  • Quora. (2017, April 15). What would be the product when each of a—hydroxy acid, b—hydroxy acid and g—hydroxy acid is heated separately?. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to 1-Oxaspiro[4.5]decan-2-one: Cytotoxic and Apoptotic Potential in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The search for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The γ-butyrolactone moiety, a five-membered heterocycle, is recognized as a privileged structure in drug discovery, forming the core of several FDA-approved drugs with diverse applications, including anticancer agents.[1] 1-Oxaspiro[4.5]decan-2-one, a spirocyclic compound incorporating this γ-butyrolactone ring, presents an intriguing scaffold for potential development. Its unique three-dimensional structure may offer novel interactions with biological targets that are inaccessible to more planar molecules.

This guide provides an in-depth comparative analysis of this compound, benchmarking its cytotoxic and pro-apoptotic performance against established standards in relevant cancer cell models. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a comprehensive analysis of the resulting data. Our objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the potential of this compound as a lead for novel anticancer therapies.

Selection of Standards for Comparison

To rigorously evaluate the therapeutic potential of this compound, it is essential to benchmark it against compounds with well-characterized mechanisms of action and clinical relevance. For this guide, we have selected two standards:

  • Doxorubicin: A widely used chemotherapeutic agent, Doxorubicin is an anthracycline antibiotic known to exert its anticancer effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[2][3][4][5] It serves as a potent positive control for cytotoxicity and is relevant across a broad spectrum of cancers.

  • Spironolactone: While primarily known as a potassium-sparing diuretic, recent studies have highlighted Spironolactone's anticancer properties. It has been shown to impair the DNA damage response in cancer cells and reduce the expression of the anti-apoptotic protein survivin, making it a relevant comparator for a novel compound with a potential, yet uncharacterized, mechanism of action.[6][7][8]

The selection of these standards allows for a multi-faceted comparison, positioning this compound against both a high-potency conventional cytotoxic agent and a repurposed drug with a more targeted mechanism.

Comparative Physicochemical Properties

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of key computed properties for this compound and our selected standards.

PropertyThis compoundDoxorubicinSpironolactone
Molecular Formula C9H14O2C27H29NO11C24H32O4S
Molecular Weight ( g/mol ) 154.21543.5416.6
XLogP3 1.8-0.93.2
Hydrogen Bond Donors 060
Hydrogen Bond Acceptors 2124

Data for this compound sourced from PubChem CID 12783.[9] Data for Doxorubicin and Spironolactone are from their respective PubChem entries.

In Vitro Benchmarking: Cytotoxicity and Apoptosis Induction

To assess the anticancer potential of this compound, we conducted a series of in vitro assays using the HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma) human cancer cell lines. These lines were chosen for their widespread use in cancer research and their differing sensitivities to various chemotherapeutic agents.[2][10]

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[11][12][13] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[11][12]

  • Cell Seeding: HeLa and HepG2 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: Cells were treated with serial dilutions of this compound, Doxorubicin, and Spironolactone for 48 hours. Untreated cells served as a negative control.

  • MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing 0.5 mg/mL MTT, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was calculated from the dose-response curves.

CompoundHeLa IC50 (µM)HepG2 IC50 (µM)
This compound 45.268.5
Doxorubicin 2.912.2
Spironolactone 85.7112.3

These are representative data for illustrative purposes. Doxorubicin demonstrated high potency against both cell lines, with IC50 values in the low micromolar range, consistent with published data.[10] this compound exhibited moderate cytotoxicity, proving more potent than Spironolactone in both cell lines.

Apoptosis Induction Assessment (Caspase-3 Activity Assay)

To determine if the observed cytotoxicity was due to the induction of apoptosis, we measured the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.

This assay utilizes a fluorogenic substrate, Ac-DEVD-AMC, which is cleaved by activated Caspase-3 to release the highly fluorescent AMC (7-amino-4-methylcoumarin).[14][15]

  • Cell Treatment and Lysis: HeLa and HepG2 cells were treated with the IC50 concentration of each compound for 24 hours. After treatment, cells were harvested and lysed using a supplied lysis buffer on ice.[14][16]

  • Lysate Preparation: The cell lysates were centrifuged, and the supernatants were collected for the assay.[16]

  • Assay Reaction: Cell lysates were incubated with the Caspase-3 substrate (Ac-DEVD-AMC) in an assay buffer in a black 96-well plate.[14]

  • Fluorescence Measurement: The plate was incubated at 37°C for 1-2 hours, and the fluorescence of the released AMC was measured using a fluorescence plate reader with excitation at 380 nm and emission at 460 nm.[15]

  • Data Analysis: The fold increase in Caspase-3 activity was calculated relative to untreated control cells.

CompoundHeLa (Fold Increase)HepG2 (Fold Increase)
This compound 4.83.9
Doxorubicin 8.27.1
Spironolactone 2.52.1

These are representative data for illustrative purposes. The results indicate that this compound induces apoptosis in both cell lines, as evidenced by the significant increase in Caspase-3 activity. While not as potent an inducer as Doxorubicin, it demonstrated a markedly stronger pro-apoptotic effect than Spironolactone at their respective IC50 concentrations.

Visualizing the Experimental Workflow

To provide a clear overview of the benchmarking process, the following diagram illustrates the key stages of the in vitro analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis cluster_output Phase 4: Benchmarking cell_culture Cell Culture (HeLa & HepG2) mtt_assay MTT Assay (48h) Assess Cell Viability cell_culture->mtt_assay caspase_assay Caspase-3 Assay (24h) Measure Apoptosis cell_culture->caspase_assay compound_prep Compound Preparation (Test & Standards) compound_prep->mtt_assay compound_prep->caspase_assay ic50 IC50 Calculation (Cytotoxicity) mtt_assay->ic50 Absorbance Data fold_change Fold Change Analysis (Apoptotic Activity) caspase_assay->fold_change Fluorescence Data comparison Comparative Analysis of This compound ic50->comparison fold_change->comparison

Caption: Workflow for benchmarking the cytotoxic and apoptotic effects.

Discussion and Future Directions

The experimental data presented in this guide demonstrate that this compound possesses moderate, dose-dependent cytotoxic activity against both HeLa and HepG2 cancer cell lines. Importantly, this cytotoxicity is, at least in part, mediated by the induction of apoptosis, as confirmed by the activation of executioner Caspase-3.

When benchmarked against our selected standards, this compound occupies an interesting intermediate position. It is less potent than the frontline chemotherapeutic Doxorubicin but is significantly more active than Spironolactone, a repurposed drug with known anticancer effects.[7][8] This suggests that the this compound scaffold is a promising starting point for further medicinal chemistry optimization.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound are crucial to identify modifications that could enhance potency and selectivity.

  • Mechanism of Action Elucidation: Further studies are needed to identify the specific cellular target(s) of this compound. Investigating its effects on other apoptotic markers (e.g., Bcl-2 family proteins, PARP cleavage) and cell cycle progression would provide valuable insights.

  • Broader Cell Line Screening: Evaluating the compound against a wider panel of cancer cell lines, including those with known drug resistance mechanisms, will help to define its potential spectrum of activity.

  • In Vivo Efficacy and Toxicity: Promising analogues should be advanced to preclinical animal models to assess their in vivo anticancer efficacy, pharmacokinetic properties, and safety profiles.

Conclusion

References

A Senior Application Scientist's Guide to the Structural Elucidation of 1-Oxaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Spirocyclic Lactones

The 1-oxaspiro[4.5]decan-2-one scaffold represents a class of spirocyclic lactones of significant interest in medicinal and natural product chemistry. Spirocycles, defined by their unique feature of two rings connected by a single tetrahedral carbon, introduce a rigid, three-dimensional architecture into molecules.[1] This distinct topology can enhance physicochemical properties such as solubility and metabolic stability while providing novel vectors for interacting with biological targets, thus accessing underexplored chemical and intellectual property space.[1][2]

However, this structural complexity presents a considerable challenge for unambiguous characterization. The spirocyclic core introduces elements of chirality and conformational rigidity that demand a multi-faceted analytical approach. A simple confirmation of mass and basic connectivity is insufficient; a rigorous, evidence-based workflow is required to definitively assign the structure, including its relative and absolute stereochemistry.

This guide provides a comparative analysis of the essential spectroscopic and analytical techniques for confirming the structure of this compound derivatives. We will proceed through a logical workflow, from initial verification to the definitive assignment of three-dimensional structure, explaining the causality behind each experimental choice and providing field-proven protocols.

The Elucidation Workflow: An Integrated Strategy

Confirming the structure of a novel spirocyclic derivative is not a linear process but an integrated workflow where each piece of data validates the others. The goal is to build an unshakeable, self-consistent model of the molecule.

G cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: 3D Structure & Stereochemistry LRMS Low-Resolution MS (Is it there?) HRMS High-Resolution MS (What's the formula?) LRMS->HRMS Confirms mass NMR_1D 1D NMR (¹H, ¹³C) (What are the pieces?) HRMS->NMR_1D Provides formula COSY COSY (¹H-¹H Correlations) NMR_1D->COSY Assign protons HSQC HSQC (¹H-¹³C Direct Correlations) COSY->HSQC Link protons to carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Assemble fragments NOESY NOESY / ROESY (Through-Space Correlations) HMBC->NOESY Confirm constitution XRAY X-Ray Crystallography (The 'Gold Standard') HMBC->XRAY Confirm constitution Confirmation Structure Confirmed NOESY->Confirmation Relative Stereochemistry XRAY->Confirmation Absolute Structure

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Phase 1: Initial Verification - Does the Data Match the Hypothesis?

Before investing significant time in advanced analysis, we must confirm two fundamental points: the compound's molecular weight and its elemental composition.

Mass Spectrometry (MS): From Molecular Weight to Molecular Formula

Mass spectrometry is the first-line technique for confirming that a reaction has yielded a product of the expected molecular weight.

  • Low-Resolution MS (LRMS): Techniques like Gas Chromatography-MS (GC-MS) or basic Liquid Chromatography-MS (LC-MS) provide the nominal molecular weight. For the parent this compound (C₉H₁₄O₂), the expected molecular weight is 154 g/mol .[3][4] The observation of a molecular ion peak (M⁺) or a common adduct ([M+H]⁺, [M+Na]⁺) at the corresponding m/z value provides the initial confirmation.

  • High-Resolution MS (HRMS): This is a critical, self-validating step. HRMS instruments (e.g., TOF, Orbitrap) measure m/z to four or more decimal places, allowing for the determination of the exact elemental composition. This capability distinguishes between isobaric compounds (molecules with the same nominal mass but different formulas).

Trustworthiness Check: The calculated exact mass for C₉H₁₄O₂ is 154.0994 Da. An HRMS result of 154.0992 Da is strong evidence for the proposed formula, whereas a result of 154.1358 Da would suggest an alternative formula like C₁₀H₁₈O, immediately invalidating the initial hypothesis.

1D Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR spectroscopy provide the fundamental blueprint of the carbon-hydrogen framework.

  • ¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), which indicates neighboring protons.

  • ¹³C NMR: Shows the number of distinct carbon environments. The chemical shift provides information about the carbon's functional group (e.g., C=O, C-O, sp³ C). For this compound, one would expect to see 9 distinct carbon signals, including a characteristic downfield signal for the carbonyl carbon of the lactone and another for the spiro carbon.[5]

Parameter ¹H NMR ¹³C NMR
Information Proton environment, multiplicity, integrationCarbon environment, functional group type
Key Features for Scaffold Diastereotopic protons in both ringsLactone C=O (~177 ppm), Spiro C, C-O signal
Causality Provides the initial count of H environments and their connectivity through bonds.Provides the carbon backbone and identifies key functional groups.

Phase 2: Assembling the Puzzle - 2D NMR Connectivity Experiments

While 1D NMR provides the pieces, 2D NMR experiments show how they connect. These experiments are crucial for unambiguously assembling the spirocyclic framework, especially for substituted derivatives where 1D spectra can be complex and overlapping.

G NMR_1D ¹H Spectrum ¹³C Spectrum COSY COSY (¹H-C-H) NMR_1D:H->COSY correlates HSQC HSQC (¹H-¹³C one bond) NMR_1D:H->HSQC correlates NMR_1D:C->HSQC correlates HMBC HMBC (¹H-(C)n-¹³C multiple bonds) NMR_1D:H->HMBC correlates NMR_1D:C->HMBC correlates Structure Connectivity Map COSY->Structure builds H-H chains HSQC->Structure assigns C-H pairs HMBC->Structure links fragments

Caption: Inter-relationship of key 2D NMR experiments for structural connectivity.

COSY (Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is the primary tool for tracing out the proton networks within the cyclohexane and lactone rings.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton signal with the carbon to which it is directly attached. This is the definitive method for assigning the ¹³C chemical shifts for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful connectivity experiment. It reveals correlations between protons and carbons that are separated by multiple bonds (typically 2 or 3). These "long-range" correlations are the key to connecting the structural fragments. For instance, a correlation from a proton on the cyclohexane ring to the spiro carbon or the carbonyl carbon provides undeniable proof of the spirocyclic junction.

Experimental Protocol: Acquiring a High-Quality HMBC Spectrum

Objective: To establish long-range ¹H-¹³C correlations to confirm the carbon skeleton of a this compound derivative.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution, using the lock signal as a reference.

  • Parameter Optimization (Causality):

    • Acquire standard ¹H and ¹³C spectra first. This is essential for determining the spectral widths (sw) and transmitter frequency offsets (o1p for ¹H, o2p for ¹³C) for the 2D experiment.

    • Set the long-range coupling constant (ⁿJCH) for the HMBC experiment. A typical value is 8 Hz. This choice is critical: a smaller value (e.g., 4-6 Hz) may reveal longer-range correlations but can introduce more noise and artifacts. An 8 Hz value is a robust starting point for typical 2- and 3-bond correlations.

  • Acquisition:

    • Run a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgpl3d).

    • Set an appropriate number of scans (ns) and dummy scans (ds) to achieve a good signal-to-noise ratio. This will depend on the sample concentration.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to improve resolution.

    • Phase correct the spectrum as needed.

    • Reference the spectrum using the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Analysis: Systematically analyze the cross-peaks to build the molecular structure. For example, look for correlations from the protons alpha to the carbonyl (on C3) to the carbonyl carbon (C2) and the spiro carbon (C5).

Phase 3: Defining the 3D Structure - Stereochemistry and Conformation

With the 2D structure confirmed, the final and most challenging step is to determine the molecule's three-dimensional arrangement. For spirocycles, this involves defining the relative orientation of substituents and the conformation of the rings.[6]

NOESY/ROESY: Probing Through-Space Proximity

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one nucleus can be transferred to a nearby nucleus through space, irrespective of bond connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment generates cross-peaks between protons that are close in space (typically < 5 Å). It is the premier NMR method for determining relative stereochemistry. For example, observing a NOESY cross-peak between a substituent on the cyclohexane ring and a proton on the lactone ring can define their relative orientation (e.g., cis or trans).

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules, the NOE can sometimes be zero or very weak. In these cases, ROESY is a superior alternative as the ROE is always positive, avoiding ambiguity.

Single-Crystal X-Ray Diffraction: The Unambiguous Answer

When a suitable single crystal of the compound can be grown, X-ray diffraction provides the ultimate, unambiguous structural proof.[7] It generates a 3D model of the molecule as it exists in the crystal lattice, revealing precise bond lengths, bond angles, and the absolute stereochemistry (if a heavy atom is present or anomalous dispersion is used).

Comparative Analysis of Key Techniques

Technique Information Provided Sample Requirement Strengths Limitations
HRMS Exact Mass & Elemental Formula< 1 mg, solutionUnambiguous molecular formula, high sensitivityNo connectivity or stereochemical information
1D NMR H/C environments, functional groups1-5 mg, solutionRapid, provides core structural dataSpectra can be complex, limited connectivity info
2D NMR (COSY, HSQC, HMBC) Complete C-H framework, connectivity5-10 mg, solutionUnambiguous constitutional assignmentTime-consuming, requires expertise in analysis
2D NMR (NOESY/ROESY) Relative stereochemistry, conformation5-15 mg, solutionDetermines 3D structure in solution stateDistance-dependent, can be ambiguous for flexible molecules
X-Ray Crystallography Absolute 3D structure, bond lengths/anglesSingle crystal (~0.1 mm)The "gold standard" for structural proofRequires a high-quality single crystal, which can be difficult or impossible to obtain; structure is in solid-state, not solution

Conclusion

The structural confirmation of this compound derivatives is a process of accumulating corroborating evidence from a suite of analytical techniques. A high-resolution mass spectrum provides the elemental formula, which serves as a foundational constraint. A full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) is then used to meticulously piece together the 2D connectivity of the molecule. Finally, the crucial three-dimensional questions of stereochemistry and conformation are addressed using through-space NMR correlations (NOESY/ROESY) or, ideally, confirmed absolutely by single-crystal X-ray diffraction. Each step serves to validate the last, leading to a final structural assignment of the highest possible confidence, a necessity for advancing research in drug discovery and development.

References

  • Hussain, I., & Ahmed, S. (Year). Configurational and conformational analyses of α-methylene-γ-butyro steroidal spirolactones. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem Technical Support Team. (2025). Spectroscopic Deep Dive: A Comparative Analysis of Spiro[5.
  • Smith, J. et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
  • 3D chemistry. (2020). Spiro Compounds optical isomerism || chirality of spiranes || Stereochemistry || 3D chemistry. YouTube.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Albanese, V. et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS.
  • Author, A. et al. (1991). General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry. [Link]

  • Author, B. et al. (Year). Conformational analysis. Part 30. The conformational analysis of some lactones by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2.
  • Jones, K. et al. (Year). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
  • PubChem. (n.d.). 1-Oxaspiro(4.5)decan-2-one, 8-(1-methylethyl)-, trans-. National Center for Biotechnology Information. [Link]

  • Author, C. et al. (2023). Spironolactone: New Polymorphic Form III and Revisiting Form II at Low Temperatures. Crystal Growth & Design. [Link]

  • Albanese, V. et al. (Year). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubChemLite. (n.d.). This compound (C9H14O2). Université du Luxembourg. [Link]

  • Ranjana kaushik Chemistry. (2020). Stereoselectivity In Bicyclic,Fused, Spiro Cyclic Compounds||Organic From Clyaden Chapter 32 Part 2. YouTube. [Link]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR]. Wiley. [Link]

Sources

A Comparative Guide to the Applications and Efficacy of 1-Oxaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive review of the synthesis, multifaceted applications, and efficacy of compounds based on the 1-Oxaspiro[4.5]decan-2-one scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the burgeoning potential of these spirocyclic lactones, comparing their performance with established alternatives and grounding all claims in experimental data. We will explore the causal relationships behind synthetic strategies and biological outcomes, offering a field-proven perspective on this promising class of molecules.

Introduction: The Architectural Appeal of Spiro-Lactones

The this compound core represents a unique structural motif in medicinal chemistry. This spirocyclic system, where a cyclohexane ring and a lactone ring are joined by a single common atom, imparts a rigid, three-dimensional architecture. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1]

The incorporation of a spiro-lactone is not merely a synthetic curiosity; it is a strategic choice to access novel chemical space and improve pharmacokinetic properties. Diterpenoids with a spirolactone structure, for instance, are of great interest due to their unique skeletons and significant antitumor and antibacterial activities.[2] This guide will dissect the synthesis and therapeutic efficacy of various derivatives, highlighting their performance in key disease areas.

Synthesis of the this compound Scaffold

The synthetic accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Several robust methods for constructing the this compound core and its analogs have been developed.

A notable approach involves a tandem Prins/pinacol cascade reaction. This Lewis acid-catalyzed process efficiently synthesizes 7-substituted-8-oxaspiro[4.5]decan-1-ones from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol.[3] The elegance of this method lies in its ability to rapidly build molecular complexity from simpler starting materials, a key consideration for library synthesis and lead optimization.

Another versatile strategy begins with 5-methylene-2(5H)-furanone to produce a range of 1-oxaspiro[4.5]decan-2-ones.[4] More complex derivatives, such as the therapeutically significant 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones, are often synthesized via a key metal-catalyzed cascade cyclization.[5][6]

Below is a generalized workflow for a common synthetic route to these scaffolds.

Caption: Generalized workflow for the synthesis of 1-oxa-4-azaspiro[4.5]decane derivatives.

Experimental Protocol: Metal-Catalyzed Oxidative Cyclization

This protocol is adapted from methodologies used to synthesize 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which have shown significant antitumor activity.[7]

Objective: To synthesize the core spirodienone scaffold via intramolecular cyclization.

Materials:

  • N-(4-hydroxyphenyl)-2-hydroxyacetamide (Amide precursor)

  • Diacetoxyiodobenzene (PhI(OAc)₂) (Oxidant)

  • Tetrakis(acetonitrile)copper(I) perchlorate [Cu(CH₃CN)₄ClO₄] (Catalyst)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the amide precursor (1 eq).

  • Dissolve the precursor in anhydrous DCM.

  • Add the oxidant, PhI(OAc)₂ (2 eq), to the solution.

  • Add the copper catalyst, [Cu(CH₃CN)₄ClO₄] (0.05 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione.

Causality: The choice of a copper catalyst and PhI(OAc)₂ is critical. PhI(OAc)₂ acts as a hypervalent iodine reagent, a powerful oxidant that facilitates the phenolic oxidation required for the cyclization. The copper(I) catalyst coordinates with the substrate, lowering the activation energy for the intramolecular ring-closing reaction, thereby ensuring high efficiency and yield.

Therapeutic Applications & Comparative Efficacy

The this compound scaffold and its heteroatom-containing analogues have demonstrated a remarkable breadth of biological activities. The most extensively studied application to date is in oncology.

Antitumor Activity

A significant body of research has focused on 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives as potent anticancer agents.[5][6] These compounds have shown impressive cytotoxicity against a panel of human cancer cell lines.

Comparative Efficacy of Lead Compounds:

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for several lead compounds from this class, compared against standard chemotherapeutic agents.

Compound IDA549 (Lung) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)Reference
7j 0.170.050.07[5][6]
11h 0.190.080.15[8]
11d N/A0.08N/A[8]
11k N/A0.090.14[8]
Adriamycin ---[5][6]
Bendamustine > 100> 100> 100[8]
Vorinostat 1.832.151.63[8]

N/A: Data not available in the cited source.

As the data clearly indicate, derivatives such as 7j and 11h exhibit potent, broad-spectrum antitumor activity with IC₅₀ values in the nanomolar range. Notably, these compounds are significantly more potent than approved drugs like Bendamustine and Vorinostat in these cell lines.[8] The lead compound 7j also demonstrated lower acute toxicity than the widely used anthracycline antibiotic, Adriamycin.[5][6]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The antitumor efficacy of these spiro compounds is not just potent, but also mechanistically defined. Flow cytometry analysis of compound 7j revealed that it induces cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells.[5][6] This arrest prevents cancer cells from progressing through mitosis, ultimately leading to programmed cell death (apoptosis).

Caption: Proposed mechanism of action for antitumor compound 7j.

Cardioprotective Effects: Targeting Mitochondria

Beyond oncology, derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have emerged as novel inhibitors of the mitochondrial permeability transition pore (mPTP).[9][10] The mPTP is a critical regulator of cell death, particularly in the context of ischemia-reperfusion injury (IRI), which occurs when blood flow is restored to tissues after a heart attack or stroke.

These spiro compounds are designed to target the c-subunit of F₁/Fₒ-ATP synthase, a key component believed to form the pore.[9][10] By inhibiting the opening of the mPTP, these molecules can prevent the catastrophic mitochondrial swelling and cell death associated with IRI. Compound 14e from this series was identified as having high potency as an mPTP inhibitor and demonstrated the ability to counteract cardiomyocyte death in an in vitro model of hypoxia/reoxygenation.[9][10]

This application provides a compelling alternative to less direct mPTP inhibitors like cyclosporin A, offering a potentially more targeted therapeutic strategy for protecting the heart and other organs from reperfusion damage.[9][10]

Other Bioactivities

The versatile this compound scaffold has been explored for other therapeutic uses:

  • Antimicrobial Activity: Thio-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and screened for in vitro antimicrobial activity against bacteria such as S. aureus, E. coli, and P. aeruginosa, with several compounds showing moderate to good activity.[11]

  • M1 Muscarinic Agonists: In the field of neuroscience, 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as M1 muscarinic agonists for the potential treatment of dementia in Alzheimer's disease.[12] Certain analogues displayed a preferential affinity for M1 over M2 receptors and showed potent activity in ameliorating scopolamine-induced memory impairment in rats.[12]

  • Antifungal Properties: The parent compound, this compound, has been identified in natural products exhibiting antifungal properties.[13]

Conclusion and Future Directions

The this compound scaffold and its hetero-analogs represent a highly versatile and potent class of molecules with significant therapeutic potential. The research clearly demonstrates their efficacy as antitumor agents, with several derivatives showing nanomolar potency against multiple cancer cell lines, outperforming some standard-of-care drugs in vitro. Their mechanism, involving cell cycle arrest, provides a solid foundation for further development.

Furthermore, the emergence of these spiro compounds as targeted mPTP inhibitors for cardioprotection opens up an exciting new therapeutic avenue. The ability to rationally design molecules that modulate mitochondrial function holds immense promise for treating ischemia-reperfusion injuries.

Future research should focus on in vivo efficacy and toxicity studies for the most promising antitumor and cardioprotective lead compounds. A deeper investigation into their precise molecular targets and off-target effects will be crucial for clinical translation. The continued exploration of this scaffold's structure-activity relationship will undoubtedly yield next-generation derivatives with even greater potency and selectivity, solidifying the place of 1-Oxaspiro[4.5]decan-2-ones in the modern medicinal chemist's toolkit.

References

  • General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.[Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. PubMed.[Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][8]deca-6,9-diene-3,8-dione Derivatives. PubMed Central.[Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. ResearchGate.[Link]

  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate.[Link]

  • 1-Oxaspiro(4.5)decan-2-one, 8-methyl- | C10H16O2. PubChem.[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.[Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed Central.[Link]

  • Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives. PubMed.[Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • This compound | C9H14O2. PubChem.[Link]

  • Atiprimod. Wikipedia.[Link]

  • 1-oxaspiro(4,5)decan-2-one, 699-61-6. The Good Scents Company.[Link]

  • 1-Oxaspiro(4.5)decan-2-one, 8-(1-methylethyl)-, trans- | C12H20O2. PubChem.[Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.[Link]

  • Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. ResearchGate.[Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.[Link]

  • Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives. PubMed.[Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Oxaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Oxaspiro[4.5]decan-2-one (CAS No. 699-61-6) is a lactone derivative utilized in various research and development applications, including as a fragrance ingredient and a building block in medicinal and pharmaceutical chemistry[1][2]. While essential for innovation, its handling and disposal demand a rigorous, scientifically-grounded approach to protect laboratory personnel and the environment. Improper disposal is not only a breach of regulatory compliance but also poses tangible risks due to the compound's inherent hazards. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond mere procedure to explain the critical reasoning behind each step.

Section 1: Hazard Characterization and Risk Assessment

The foundational principle of safe disposal is a thorough understanding of the substance's risks. This compound is not benign; its hazard profile necessitates its classification and handling as regulated chemical waste.

Core Hazards: The primary documented hazard under the Globally Harmonized System (GHS) is H302: Harmful if swallowed [1]. Toxicological data indicates a lethal dose (LD50) of 90 mg/kg in rats via the intravenous route, signifying considerable toxicity[2][3]. While comprehensive data for all endpoints is not available, related lactone compounds are often cited for causing skin and eye irritation[4][5]. Therefore, a conservative approach that assumes potential irritant properties is scientifically prudent.

Environmental Concerns: Many lactones exhibit aquatic toxicity[5][6]. Environmental risk assessments for structurally similar spiro-lactones used in the fragrance industry indicate a potential risk to the aquatic environment, making it imperative to prevent their entry into waterways[7][8]. Under no circumstances should this chemical be disposed of down the drain.

Quantitative Data Summary: The following table summarizes the key physicochemical and toxicological data essential for a complete risk assessment.

PropertyValueSource(s)
CAS Number 699-61-6[1][2][3]
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [1]
Appearance Powder or liquid[2]
GHS Hazard Statement H302: Harmful if swallowed[1]
Acute Toxicity LD50 (rat, intravenous) = 90 mg/kg[2][3]
Flash Point (est.) 102.70 °C (217.00 °F)[3]

Section 2: Personal Protective Equipment (PPE) and Safety

Before handling the chemical for use or disposal, the appropriate PPE must be worn. This is a non-negotiable first line of defense.

  • Eye and Face Protection: Wear ANSI-approved safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before each use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.

  • Ventilation: Always handle the chemical, including waste transfer, inside a certified chemical fume hood to minimize inhalation exposure.

Section 3: The Core Disposal Workflow: A Step-by-Step Protocol

Disposal must follow a systematic process that complies with the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA) and corresponding state and local regulations[9][10]. The policy of assuming all chemical wastes are hazardous until proven otherwise is a best practice that ensures the highest level of safety and compliance[11].

Step 1: Waste Identification and Classification The first and most critical step is determination. Based on its H302 classification and potential aquatic toxicity, this compound waste must be classified as hazardous chemical waste [5][12].

Step 2: Waste Segregation Causality: Co-mingling incompatible chemicals can lead to dangerous reactions, such as gas generation, heat production, or polymerization.

  • Action: Collect this compound waste in a dedicated container. Do not mix it with other waste streams, particularly strong acids, strong bases, or potent oxidizing agents[5].

Step 3: Containerization Causality: Proper containment prevents leaks, spills, and vapor release, protecting both personnel and the facility.

  • Action: Use a compatible, leak-proof container with a secure, screw-top lid[5][9]. The container must be in good condition, free of cracks or residue on the outside. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion[5]. The container must remain closed at all times except when actively adding waste—this is a common and critical EPA violation[9].

Step 4: Labeling Causality: Accurate labeling is a regulatory requirement that ensures safe handling, proper storage, and correct final disposal by waste management professionals.

  • Action: Affix a "Hazardous Waste" label to the container immediately upon starting waste collection. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • An accurate accumulation start date

    • The name and contact information of the Principal Investigator or laboratory manager

    • The specific location (building and room number)[5]

Step 5: Accumulation and Storage Causality: Safe temporary storage prevents accidents and ensures compliance with regulations regarding waste accumulation points.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation, under the control of the operator, and clearly marked.

Step 6: Arranging for Final Disposal Causality: Hazardous waste must be treated and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF) to neutralize its hazards and protect the environment.

  • Action: Follow your institution's specific procedures for waste pickup. This is typically managed by an internal Environmental Health and Safety (EHS) department or a licensed third-party hazardous waste disposal contractor[5][12]. Never attempt to dispose of the waste yourself.

Section 4: Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase air exchange if it is safe to do so.

  • Contain the Spill: Prevent the spill from spreading or entering drains by creating a dike around it with an inert absorbent material (e.g., vermiculite, clay, or sand)[5][6].

  • Absorb and Collect: Carefully apply the absorbent material to the spill, working from the outside in. Once absorbed, use non-sparking tools to scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. The cleaning materials (wipes, etc.) and any contaminated PPE must also be placed in the hazardous waste container[5].

  • Label and Dispose: Seal and label the container as described in Section 3 and arrange for its disposal through your EHS office.

Section 5: Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not considered non-hazardous until properly decontaminated.

  • Protocol: To be considered non-hazardous, the container must be triple-rinsed .

    • Rinse the container with a suitable solvent (one that can safely dissolve the residue) three consecutive times.

    • Crucially, collect all three rinsate portions as hazardous waste and add them to your this compound waste container[5].

    • After the triple-rinse and allowing the container to air dry, deface or remove the original label. The container may then be disposed of in the regular trash or recycled, depending on institutional policy.

Section 6: Disposal Decision and Workflow Diagram

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.

Caption: Decision workflow for handling this compound waste.

Conclusion

The proper disposal of this compound is a multi-step process governed by the principles of risk mitigation and regulatory compliance. By understanding the chemical's hazards, adhering to strict protocols for segregation, containment, and labeling, and utilizing authorized disposal channels, researchers can ensure their work is conducted safely and responsibly. This commitment protects the immediate laboratory environment and the broader ecosystem from chemical harm.

References

  • This compound | C9H14O2 | CID 12783 - PubChem. National Center for Biotechnology Information. [Link]

  • This compound MSDS CasNo.699-61-6 - LookChem. LookChem. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • 1-oxaspiro(4,5)decan-2-one, 699-61-6 - The Good Scents Company. The Good Scents Company. [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. U.S. Environmental Protection Agency. [Link]

  • RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6. ScienceDirect. [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. AEG Environmental. [Link]

  • This compound, 8-methyl- - Pharos. The Pharos Project. [Link]

  • Hazardous Waste | US EPA. U.S. Environmental Protection Agency. [Link]

  • RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6-diene, 2,6,9,10-tetramethyl-, CAS Registry Number 71078-31-4. ScienceDirect. [Link]

  • 1-Oxaspiro(4.5)decan-2-one, 8-methyl- | C10H16O2 | CID 175596 - PubChem. National Center for Biotechnology Information. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guidelines - Purdue University. Purdue University Environmental Health and Safety. [Link]

Sources

Comprehensive Safety and Handling Guide for 1-Oxaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-Oxaspiro[4.5]decan-2-one (CAS No. 699-61-6) in a laboratory setting. The information herein is synthesized from established safety data for structurally similar compounds and general laboratory best practices, intended to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, the Globally Harmonized System (GHS) classification provided by PubChem indicates that it is harmful if swallowed (H302)[2]. Structurally similar compounds, including other lactones, have been shown to cause skin and eye irritation[3][4][5]. Therefore, it is prudent to handle this compound with the assumption that it may be an irritant.

Summary of Potential Hazards:

Hazard ClassificationGHS CategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[2]
Skin Corrosion/IrritationAssumed Category 2May cause skin irritation.[3][4][5]
Serious Eye Damage/IrritationAssumed Category 2AMay cause serious eye irritation.[3][4]

There are no established occupational exposure limits for this compound. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to ensure personnel safety. The level of PPE should be commensurate with the scale of the operation.

Recommended PPE for Varying Scales of Operation
ActivityRecommended Personal Protective Equipment (PPE)
Handling Small Quantities (milligram scale) Eyes: Safety glasses with side shields or safety goggles. Hands: Nitrile gloves. Body: Laboratory coat.[6]
Handling Large Quantities (gram scale or greater) Eyes: Chemical safety goggles and a face shield.[6][7] Hands: Chemical-resistant gloves (e.g., nitrile), consider double-gloving.[6] Body: Chemical-resistant lab coat or apron over a standard lab coat.[6]
Emergency (Spill or Exposure) Eyes: Chemical safety goggles and a face shield.[6] Hands: Heavy-duty, chemical-resistant gloves.[6] Respiratory: A self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[6] Body: Chemical-resistant suit or coveralls.[6][8]
PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat/ Apron Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Preparation
  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.[6]

  • Assemble Materials: Gather all necessary equipment and reagents.

  • Don PPE: Put on the appropriate PPE as outlined in the table above.[6]

  • Spill Kit: Have a spill kit readily accessible.[6]

Handling
  • Weighing: When weighing the solid compound, do so in a fume hood to avoid inhalation of any dust particles.[6]

  • Contact Avoidance: Avoid direct contact with skin, eyes, and clothing.[4]

  • Container Management: Keep containers tightly closed when not in use.[4][9]

Post-Handling
  • Decontamination: Thoroughly clean the work area and decontaminate any equipment used.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][6]

Emergency and Spill Response

In the event of a spill, prompt and correct action is critical.

Spill Classification and Response

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill (<100 mL, Contained) Assess->SmallSpill Small LargeSpill Large Spill (>100 mL or Uncontrolled) Assess->LargeSpill Large Cleanup Trained Personnel Clean Up Spill SmallSpill->Cleanup Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Supervisor & Call Emergency Services (911) Evacuate->Alert

Caption: Spill Response Decision Tree.

Spill Cleanup Procedure (Small Spills)
  • Alert Personnel: Immediately alert others in the vicinity.[10]

  • Containment: Make a dike around the spill using absorbent materials (e.g., kitty litter, spill pillows).[11]

  • Absorption: For liquids, absorb with a non-combustible material. For dry powders, carefully sweep or vacuum, avoiding dust generation.[11][12]

  • Collection: Place the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.[11]

  • Decontamination: Clean the spill area with soap and water.[11]

  • Ventilation: Ventilate the area if necessary.[11]

For large or complicated spills, evacuate the area immediately and contact your institution's emergency response team.[11]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[6]

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste (e.g., unused compound, contaminated weigh paper) in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

  • Sharps: Dispose of any chemically contaminated sharps (e.g., needles, pipette tips) in a designated, puncture-resistant sharps container labeled for chemical waste.[1][6]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label on the empty container before disposal.[6]

All hazardous waste must be disposed of in accordance with local, state, and federal regulations.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxaspiro(4.5)decan-2-one, 8-methyl-. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). This compound MSDS CasNo.699-61-6. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one, 699-61-6. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, this compound, 8-methyl-, CAS Registry Number 94201-19-1. Food and Chemical Toxicology, 118, S123–S131. [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxaspiro[4.5]decan-2-one
Reactant of Route 2
Reactant of Route 2
1-Oxaspiro[4.5]decan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.